Homer
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H60F3N9O7S |
|---|---|
Molecular Weight |
1012.1 g/mol |
IUPAC Name |
N-[5-[4-[[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C52H60F3N9O7S/c1-31-45(72-30-59-31)34-11-9-32(10-12-34)27-58-49(70)42-25-37(65)29-64(42)50(71)46(51(2,3)4)61-43(66)8-6-7-19-56-47(68)35-15-13-33(14-16-35)36-17-18-41(63-22-20-62(5)21-23-63)40(24-36)60-48(69)38-28-57-44(67)26-39(38)52(53,54)55/h9-18,24,26,28,30,37,42,46,65H,6-8,19-23,25,27,29H2,1-5H3,(H,56,68)(H,57,67)(H,58,70)(H,60,69)(H,61,66)/t37-,42+,46-/m1/s1 |
InChI Key |
OFNZESNEBSQKSE-BQGOKDIQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Homer Protein Family: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Homer protein family comprises a group of scaffold proteins predominantly expressed in the postsynaptic density (PSD) of excitatory synapses.[1][2] These proteins are critical regulators of neuronal signaling and synaptic plasticity, playing a pivotal role in the organization and function of key synaptic protein complexes.[1] Aberrant this compound function has been implicated in a range of neurological and psychiatric disorders, making this protein family a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the structure, function, and experimental investigation of this compound proteins, with a focus on quantitative data and detailed methodologies for researchers in academia and the pharmaceutical industry.
I. Molecular Structure of this compound Proteins
This compound proteins are characterized by a conserved modular architecture. In mammals, the family consists of three genes (Homer1, Homer2, and Homer3), each giving rise to multiple splice variants.[1][2] These variants are broadly classified into two main forms: long forms and short forms.
Long Forms (e.g., Homer1b/c, Homer2a/b, Homer3): These are constitutively expressed and act as the primary scaffolding molecules.[1][2] Their structure is defined by two key domains:
-
N-terminal Enabled/VASP Homology 1 (EVH1) Domain: This highly conserved domain is responsible for binding to proline-rich motifs (PPXXF) found in various target proteins, including metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors.[3][4][5] The EVH1 domain of this compound proteins exhibits a globular structure and recognizes its target sequence with high specificity.[4]
-
C-terminal Coiled-Coil (CC) Domain: This domain, which includes two leucine zipper motifs, mediates the multimerization of long this compound proteins, leading to the formation of dimers and tetramers.[1][6] This ability to self-associate is crucial for their function in cross-linking and clustering their binding partners at the synapse.[1][6]
Short Forms (e.g., Homer1a): The most studied short form, Homer1a, is an immediate early gene whose expression is rapidly induced by neuronal activity.[1][7] Structurally, Homer1a contains the EVH1 domain but lacks the C-terminal coiled-coil domain.[1] This absence of the multimerization domain means that Homer1a acts as a natural dominant-negative, competing with long forms for binding to target proteins and thereby disrupting the integrity of this compound-mediated protein complexes.[1][8]
II. Core Functions of this compound Proteins
The primary function of this compound proteins is to act as molecular scaffolds, organizing and regulating signaling complexes at the postsynaptic density.
A. Scaffolding and Signal Transduction
Long this compound proteins, through their ability to multimerize and bind to various signaling molecules, create a physical link between cell surface receptors and their downstream effectors. A key example of this is the coupling of group 1 metabotropic glutamate receptors (mGluR1/5) to IP3 receptors on the endoplasmic reticulum.[5] This interaction is crucial for the efficient mobilization of intracellular calcium stores following mGluR activation.
Furthermore, this compound proteins are integral components of the larger postsynaptic density protein network. They interact with Shank proteins, which in turn bind to NMDA receptor-associated proteins like PSD-95.[4] This creates a supra-molecular complex that integrates signaling from both mGluRs and NMDA receptors, two key players in synaptic plasticity.[9][4]
B. Regulation of Synaptic Plasticity and Structure
The dynamic regulation of this compound protein interactions is a key mechanism underlying synaptic plasticity. The activity-dependent expression of the short, dominant-negative isoform Homer1a can uncouple mGluR signaling cascades and lead to changes in synaptic strength.[8][10] Overexpression of long-form Homers, in conjunction with Shank, has been shown to promote the enlargement of dendritic spines, the primary sites of excitatory synaptic transmission.[11]
III. Quantitative Data on this compound Protein Interactions and Expression
Understanding the quantitative aspects of this compound protein interactions and expression is crucial for building accurate models of their function and for designing targeted therapeutics.
A. Binding Affinities
The interaction between the this compound EVH1 domain and its target proteins is characterized by moderate to high affinity. While comprehensive quantitative data for all interactions is not yet available, studies using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have provided valuable insights.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Shank3 PDZ and SAPAP3 E-PBM | ITC | Several hundred-fold stronger than other Shank PDZ interactions | [3] |
| Shank3 SH3-PDZ and Neuroligin 1 C-terminus | ITC | Micromolar range | [3] |
| Shank3 SH3-PDZ and Neuroligin 3 C-terminus | ITC | Micromolar range | [3] |
| Shank3 SH3-PDZ and β-PIX coiled-coil PBM | ITC | Micromolar range | [3] |
| This compound EVH domain and Ryanodine Receptor | Biosensor Imaging Ellipsometry | ~10⁻⁸ M | [7] |
Note: PBM refers to PDZ-binding motif.
B. Expression Levels
The expression of this compound isoforms varies across different brain regions and developmental stages. Quantitative analysis of protein levels provides a basis for understanding the specific roles of each isoform in different neuronal circuits.
| This compound Isoform | Brain Region | Relative Labeling Intensity (Gold Particles/μm²) | Reference |
| This compound 1 | CA1 | ~150 | [12] |
| This compound 1 | CA3 | ~125 | [12] |
| This compound 1 | Cerebral Cortex | ~100 | [12] |
| This compound 1 | Cerebellum | ~25 | [12] |
| This compound 2 | CA1 | ~175 | [12] |
| This compound 2 | CA3 | ~25 | [12] |
| This compound 2 | Cerebral Cortex | ~75 | [12] |
| This compound 2 | Cerebellum | ~10 | [12] |
| This compound 3 | CA1 | ~50 | [12] |
| This compound 3 | CA3 | ~10 | [12] |
| This compound 3 | Cerebral Cortex | ~10 | [12] |
| This compound 3 | Cerebellum | ~200 | [12] |
IV. Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of this compound proteins within signaling pathways and understanding the workflows of key experimental techniques is essential for researchers in this field.
A. This compound-Mediated Scaffolding at the Postsynaptic Density
Caption: this compound proteins scaffold key synaptic signaling molecules.
B. Co-Immunoprecipitation Workflow to Detect this compound-mGluR5 Interaction
Caption: Workflow for co-immunoprecipitation of this compound and mGluR5.
C. Yeast Two-Hybrid System to Identify this compound Interactors
Caption: Principle of the yeast two-hybrid system for protein interactions.
V. Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to study this compound proteins.
A. Co-Immunoprecipitation (Co-IP) of Homer1b/c and mGluR5
This protocol is adapted from studies investigating the interaction between this compound and mGluR5 in brain tissue.[1][3]
1. Materials:
-
Brain tissue (e.g., hippocampus)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Rabbit anti-mGluR5 (for immunoprecipitation), Mouse anti-Homer1 (for Western blot detection).
-
Control IgG: Rabbit IgG.
-
Protein A/G magnetic beads.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
SDS-PAGE gels and Western blotting reagents.
2. Procedure:
-
Lysate Preparation: Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate). Determine protein concentration using a BCA assay.
-
Pre-clearing: To 1 mg of protein lysate, add 1 µg of control Rabbit IgG and 25 µL of a 50% slurry of Protein A/G magnetic beads. Incubate with rotation for 1 hour at 4°C. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of Rabbit anti-mGluR5 antibody to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.
-
Complex Capture: Add 30 µL of a 50% slurry of Protein A/G magnetic beads. Incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes with rotation before pelleting.
-
Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with vortexing. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube. Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
Analysis: Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by Western blotting using Mouse anti-Homer1 antibody.
B. Yeast Two-Hybrid (Y2H) Screen for Homer1b Interacting Proteins
This protocol provides a framework for identifying novel binding partners of Homer1b.
1. Materials:
-
Yeast strains (e.g., AH109, Y187).
-
"Bait" plasmid: pGBKT7 containing the full-length coding sequence of human Homer1b fused to the GAL4 DNA-binding domain (BD).
-
"Prey" plasmid library: A pre-transformed human brain cDNA library in a pGADT7-based vector, expressing proteins fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Synthetic defined (SD) dropout media: SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade.
-
X-α-Gal for blue/white screening.
2. Procedure:
-
Bait Plasmid Transformation and Auto-activation Check: Transform the pGBKT7-Homer1b bait plasmid into the AH109 yeast strain. Plate on SD/-Trp media. To check for auto-activation, plate the transformed yeast on SD/-Trp/-His/-Ade and SD/-Trp with X-α-Gal. The bait should not grow on the high-stringency dropout media or turn blue, as this would indicate it can activate the reporter genes on its own.
-
Yeast Mating: Mate the AH109 strain containing the bait plasmid with the Y187 strain pre-transformed with the prey library. Combine the two strains on a YPDA plate and incubate at 30°C for 24 hours to allow for mating and formation of diploid yeast.
-
Selection of Interactors: Scrape the mated yeast from the YPDA plate and resuspend in sterile water. Plate serial dilutions on SD/-Trp/-Leu to select for diploid yeast containing both bait and prey plasmids. Also, plate on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the HIS3 and ADE2 reporter genes.
-
Confirmation and Identification of Positive Clones: Pick colonies that grow on the high-stringency media. Re-streak onto fresh selective plates to confirm the phenotype. Isolate the prey plasmids from the confirmed positive clones. Sequence the cDNA insert to identify the interacting protein.
-
Validation: The identified interaction should be validated using an independent method, such as co-immunoprecipitation or an in vitro pull-down assay.
VI. Conclusion and Future Directions
The this compound protein family represents a critical hub for the regulation of synaptic signaling and plasticity. Their intricate network of interactions and their dynamic regulation in response to neuronal activity underscore their importance in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of this compound protein function.
Future research will likely focus on several key areas. A more comprehensive and quantitative understanding of the entire this compound interactome, including binding affinities and stoichiometry, will be crucial for developing accurate systems-level models of synaptic function. Elucidating the precise mechanisms by which post-translational modifications of this compound proteins regulate their interactions and function is another important avenue of investigation. Finally, the development of small molecules or biologics that can specifically modulate this compound-protein interactions holds significant promise for the development of novel therapeutics for a range of brain disorders. The continued exploration of this fascinating protein family will undoubtedly yield further insights into the fundamental mechanisms of neuronal communication and provide new opportunities for therapeutic intervention.
References
- 1. A mass spectrometry-based proteomic analysis of Homer2-interacting proteins in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of PDZ domain specificity, prediction of ligand affinity and rational design of super-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A binding site outside the canonical PDZ domain determines the specific interaction between Shank and SAPAP and their function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the this compound EVH1 domain-peptide complex reveals a new twist in polyproline recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Oxidative Stress on this compound Scaffolding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of the Immediate Early Gene Homer1a
Executive Summary
Homer1a is an activity-inducible immediate early gene (IEG) that plays a critical role in synaptic plasticity and metaplasticity.[1] Unlike its longer, constitutively expressed counterparts (Homer1b/c), Homer1a lacks a C-terminal coiled-coil domain, preventing it from forming multimeric scaffolds.[2] Instead, it functions as a dominant-negative regulator, dynamically uncoupling signaling complexes at the postsynaptic density (PSD).[3][4] This guide provides a comprehensive overview of the signaling pathways governing Homer1a expression, its mechanism of action, and its functional consequences. It includes quantitative data on its regulation, detailed experimental protocols for its study, and visual diagrams of key pathways, intended for researchers, scientists, and professionals in drug development.
Transcriptional Regulation of Homer1a
The expression of Homer1a is tightly regulated by neuronal activity. Its transcription is rapidly and transiently induced by a wide range of stimuli, making it a reliable marker for recent, robust neuronal activation.[5]
Inducing Stimuli and Upstream Signaling
Multiple signaling cascades converge to regulate Homer1a transcription. Key pathways include the Brain-Derived Neurotrophic Factor (BDNF) and glutamatergic systems, which often activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7] Fear conditioning, for instance, has been shown to increase Homer1a mRNA in the amygdala and hippocampus, a process dependent on BDNF and MAPK signaling.[6] Similarly, various antidepressant treatments, including sleep deprivation and ketamine, are known to upregulate Homer1a.[8]
Below is a signaling diagram illustrating the primary pathways leading to Homer1a transcription.
Caption: Upstream signaling pathways regulating Homer1a gene transcription.
Epigenetic Regulation
The transcriptional activation of the Homer1 gene to produce the Homer1a isoform is associated with specific epigenetic modifications. Studies have shown that fear conditioning and BDNF application can induce changes in histone methylation (H3K9) and acetylation (H3) at the Homer1 promoter in a brain-region-specific manner, facilitating transcriptional accessibility.[6][9]
Functional Consequences of Homer1a Expression
Homer1a protein acts as a molecular switch, altering the composition and function of the PSD.
Mechanism of Action: A Dominant-Negative Regulator
Long Homer isoforms (Homer1b/c) possess a C-terminal coiled-coil domain that allows them to self-multimerize and form scaffolds, linking various PSD proteins like metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol triphosphate (IP3) receptors.[2][10] Homer1a, containing the N-terminal EVH1 domain for target binding but lacking the coiled-coil domain, competes with long isoforms for binding sites.[4] This competitive binding disrupts the established protein networks, effectively uncoupling receptors from their downstream effectors.[3][10]
The diagram below illustrates this disruptive mechanism.
Caption: Homer1a's dominant-negative effect on PSD protein scaffolds.
Impact on Synaptic Plasticity
By remodeling the PSD, Homer1a significantly influences synaptic function:
-
Metaplasticity: Homer1a expression can increase the threshold for inducing long-term potentiation (LTP) by uncoupling Group I mGluRs from their scaffolds, leading to constitutive activity that inhibits NMDA receptors.[11]
-
Homeostatic Scaling: During periods of high network activity or sleep, Homer1a is implicated in the downscaling of synaptic strength, partly by reducing the number of synaptic AMPA receptors.[11][12]
-
Endocannabinoid (eCB) Signaling: Homer1a expression differentially modulates eCB-mediated plasticity. It enhances depolarization-induced suppression of excitation (DSE) while inhibiting mGluR-dependent metabotropic suppression of excitation (MSE).[13]
Quantitative Data Summary
The following tables summarize key quantitative findings on Homer1a regulation and function from the literature.
Table 1: Regulation of Homer1a Expression
| Stimulus | Brain Region / System | Fold Change (mRNA) | Peak Expression Time | Citation(s) |
|---|---|---|---|---|
| BDNF (100 ng/ml, 4h) | Hippocampal Cultures | ~2.5-fold | 4 hours | [13] |
| Maximal Electroconvulsive Shock (MECS) | Mouse Brain | Dramatic Increase | ~30-60 minutes (nuclear mRNA) | [14][15] |
| Novel Environment Exploration | Rat Hippocampus (CA1) | N/A (co-expression measured) | ~25-30 minutes (nuclear mRNA) | [16][17] |
| Pavlovian Fear Conditioning | Mouse Amygdala & Hippocampus | Significant Increase | 30 minutes post-training | [6] |
| Sleep Deprivation | Mouse Cortex, Striatum, Hippocampus | Strong Induction | Post-deprivation |[5] |
Table 2: Functional Effects of Homer1a Expression
| Measured Effect | System | Quantitative Change | Interpretation | Citation(s) |
|---|---|---|---|---|
| Depolarization-Induced Suppression of Excitation (DSE) | Hippocampal Cultures | Inhibition increased from 42% to 64% | Enhanced retrograde eCB signaling | [13] |
| Metabotropic Suppression of Excitation (MSE) | Hippocampal Cultures | Inhibition reduced from 38% to 8% | Uncoupling of mGluR from eCB production pathway | [13] |
| mGluR-NMDA Receptor Coupling | Cerebellar Neurons | Allows mGluR agonist to inhibit NMDA current | Homer1a disrupts scaffold, enabling G-protein modulation | [18] |
| Dendritic Spine Morphology | Cultured Neurons | Negatively regulates spine size | Disruption of Shank/Homer network affects structure |[19] |
Key Experimental Protocols
Studying Homer1a regulation and function involves a combination of molecular biology, imaging, and electrophysiology techniques.
Protocol: Quantification of Homer1a mRNA by Fluorescence In Situ Hybridization (FISH)
This protocol is adapted from methods used to visualize activity-dependent Homer1a transcription in brain tissue.[16][17]
-
Tissue Preparation: Anesthetize and perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then cryoprotect in 30% sucrose. Section the brain into 20-30 µm coronal sections using a cryostat.
-
Probe Generation: Generate a digoxigenin (DIG)-labeled antisense riboprobe corresponding to the unique 3' untranslated region (UTR) of Homer1a mRNA.[16][17]
-
Hybridization:
-
Mount sections onto slides and perform acetylation and permeabilization steps.
-
Apply the DIG-labeled probe in hybridization buffer and incubate overnight at 65°C in a humidified chamber.
-
-
Washing: Perform stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specific binding.
-
Immunodetection:
-
Block non-specific sites with blocking buffer (e.g., Roche blocking reagent).
-
Incubate with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Use a tyramide signal amplification (TSA) kit with a fluorescent substrate (e.g., Cy3) to detect the HRP signal.
-
-
Imaging and Analysis: Counterstain nuclei with DAPI. Image sections using a confocal microscope. Quantify the number of cells expressing Homer1a mRNA or the intensity of the fluorescent signal within regions of interest. Nuclear foci of intense staining indicate active transcription sites.[16]
The logical workflow for a typical experiment is shown below.
Caption: General experimental workflow for studying Homer1a expression.
Protocol: Analysis of Homer1a Protein by Western Blot
This protocol is a standard method to quantify changes in Homer1a protein levels following stimulation.[20]
-
Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved (Homer1a is ~25 kDa).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to Homer1a overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify band intensities using software like ImageJ. Normalize Homer1a levels to a loading control protein (e.g., GAPDH or β-actin).
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methods used to assess the functional impact of Homer1a on synaptic transmission.[13]
-
Cell Preparation: Use primary hippocampal neurons in culture, either from wild-type animals or those transfected with a Homer1a expression vector (often co-transfected with a fluorescent marker like GFP for identification).
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on an inverted microscope. Perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Patching: Using a micromanipulator, approach a target neuron with a glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., K-gluconate based). Apply gentle suction to form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition:
-
Hold the neuron at -70 mV in voltage-clamp mode to record excitatory postsynaptic currents (EPSCs).
-
To measure DSE , depolarize the postsynaptic cell to 0 mV for 5-15 seconds, then return to -70 mV and monitor the amplitude of evoked EPSCs.
-
To measure MSE , apply a Group I mGluR agonist (e.g., DHPG, 1 µM) to the bath and monitor the amplitude of evoked EPSCs.
-
-
Analysis: Calculate the percentage of suppression for DSE and MSE by comparing the EPSC amplitude before and after the stimulus (depolarization or agonist application). Compare results between control and Homer1a-expressing neurons.
Relevance to Drug Development
The central role of Homer1a in modulating glutamate signaling and synaptic plasticity makes it a protein of significant interest for neuropsychiatric and neurological disorders.[21]
-
Depression: Multiple antidepressant modalities increase Homer1a expression, suggesting it is a key component of their therapeutic effect, potentially by mediating homeostatic synaptic scaling.[3][8]
-
Psychosis: Antipsychotic drugs have been shown to modulate Homer1a expression, indicating an intersection between dopamine-glutamate signaling and Homer1a-dependent plasticity.[21][22]
-
Neuroprotection: In models of traumatic brain injury, Homer1a has demonstrated neuroprotective effects, partly by modulating apoptosis and autophagy through the PI3K/AKT/mTOR pathway.[10][20]
A detailed understanding of the signaling pathways that regulate Homer1a and the downstream consequences of its expression provides novel targets for therapeutic intervention aimed at restoring synaptic homeostasis in disease states.
References
- 1. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Proteins Regulate Coupling of Group I Metabotropic Glutamate Receptors to N-Type Calcium and M-Type Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOMER1 - Wikipedia [en.wikipedia.org]
- 4. This compound Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation | Journal of Neuroscience [jneurosci.org]
- 5. pnas.org [pnas.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Epigenetic Modulation of Homer1a Transcription Regulation in Amygdala and Hippocampus with Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways regulating Homer1a expression: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigenetic modulation of Homer1a transcription regulation in amygdala and hippocampus with pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Homer1a and mGluR1/5 Signaling in Homeostatic Sleep Drive and Output - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 1a Gates the Induction Mechanism for Endocannabinoid-Mediated Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synaptic Activity-Induced Conversion of Intronic to Exonic Sequence in this compound 1 Immediate Early Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experience-Dependent Coincident Expression of the Effector Immediate-Early Genes Arc and this compound 1a in Hippocampal and Neocortical Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 19. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The Homer1 family of proteins at the crossroad of dopamine-glutamate signaling: An emerging molecular "Lego" in the pathophysiology of psychiatric disorders. A systematic review and translational insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effects of Antipsychotics on the Synaptic Plasticity Gene Homer1a Depend on a Combination of Their Receptor Profile, Dose, Duration of Treatment, and Brain Regions Targeted - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Interaction Between Homer and mGluR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the postsynaptic scaffolding protein Homer and the metabotropic glutamate receptor 5 (mGluR5) is a critical regulatory hub in glutamatergic signaling and synaptic plasticity. This interaction governs the localization, trafficking, and signaling capacity of mGluR5, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including Fragile X Syndrome, stress-induced psychopathologies, and addiction. This technical guide provides a comprehensive overview of the core aspects of the this compound-mGluR5 interaction, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
The Molecular Basis of the this compound-mGluR5 Interaction
The interaction is mediated by the N-terminal EVH1 (Ena/VASP Homology 1) domain of this compound proteins, which recognizes and binds to a specific proline-rich motif (PPxxF) located in the C-terminal tail of mGluR5.[1] this compound proteins exist as long, constitutively expressed isoforms (Homer1b/c, Homer2, Homer3) and a short, activity-inducible isoform (Homer1a). The long isoforms possess a C-terminal coiled-coil domain that enables them to form multimers, effectively cross-linking mGluR5 with other synaptic proteins and intracellular signaling effectors, such as the IP3 receptor.[1] In contrast, Homer1a lacks this coiled-coil domain and acts as a dominant-negative, disrupting the mGluR5-Homer scaffold.[2]
Quantitative Analysis of the this compound-mGluR5 Interaction
While the interaction between this compound and mGluR5 is well-established as being of relatively low affinity, precise quantitative data on the binding affinities (Kd) for different this compound isoforms remain to be extensively documented in publicly available literature.[3] The functional consequences of this interaction are often described in semi-quantitative terms, such as the percentage reduction of binding in the presence of competing peptides. For instance, a TAT-fused peptide containing the this compound binding motif of mGluR5 has been shown to reduce mGluR5-Homer interactions to 41±6% of that observed in untreated slices.[1]
Table 1: Semi-Quantitative Data on this compound-mGluR5 Interaction Modulation
| Modulator | Effect on this compound-mGluR5 Interaction | Experimental System | Reference |
| TAT-mGluR5CT Peptide (5 µM) | Reduced to 41±6% of control | Acute hippocampal slices | [1] |
| Stress (3 and 6 hours post-stress) | Significantly increased Homer1a binding, significantly decreased Homer1b/c binding | Hippocampus | [4][5] |
| Fmr1 Knockout | Decreased association with long this compound isoforms, increased association with Homer1a | Fmr1 KO mice | [1] |
| TAT-mGluR5 Active Peptide (500 ng/mouse) | Reduced interaction with Homer1b/c | In vivo (hippocampus) | [4] |
Signaling Pathways Regulated by the this compound-mGluR5 Interaction
The scaffolding function of long this compound isoforms is crucial for coupling mGluR5 to downstream signaling cascades. Conversely, the disruption of this scaffold by Homer1a leads to distinct signaling outcomes, including constitutive mGluR5 activity.
Gq/PLC/IP3R Pathway and Calcium Signaling
Long this compound proteins physically link mGluR5 to the inositol 1,4,5-trisphosphate receptor (IP3R) at the endoplasmic reticulum. This proximity facilitates efficient Gq protein-mediated activation of phospholipase C (PLC), leading to the generation of IP3 and diacylglycerol (DAG). IP3 then gates the IP3R, causing the release of intracellular calcium stores.
Caption: this compound-mediated coupling of mGluR5 to the IP3R.
PI3K/Akt/mTOR Pathway
The this compound scaffold is also instrumental in linking mGluR5 to the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway, a key regulator of protein synthesis. Disruption of the mGluR5-Homer interaction has been shown to selectively block the activation of this pathway.[2]
Caption: this compound scaffolds link mGluR5 to the PI3K/Akt/mTOR pathway.
Constitutive Activity Induced by Homer1a
The inducible isoform, Homer1a, competes with long this compound isoforms for binding to mGluR5. This uncoupling from the scaffold leads to a state of ligand-independent, or constitutive, mGluR5 activity. This has been observed to be a key mechanism in the enhancement of fear memory following stress.[4][5]
Caption: Homer1a displaces long Homers, leading to constitutive mGluR5 activity.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of this compound and mGluR5 from Brain Tissue
This protocol describes the co-immunoprecipitation of this compound and mGluR5 from rodent brain tissue to assess their endogenous interaction.
Materials:
-
Rodent brain tissue (e.g., hippocampus, cortex)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies: Anti-mGluR5 antibody (for immunoprecipitation), Anti-Homer antibody (pan-Homer or isoform-specific for western blotting), Rabbit/Mouse IgG (isotype control).
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and western blotting reagents.
Procedure:
-
Homogenize brain tissue in ice-cold Co-IP Lysis/Wash Buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with the anti-mGluR5 antibody or isotype control IgG overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-Homer antibody.
Caption: Workflow for co-immunoprecipitation of this compound and mGluR5.
Bioluminescence Resonance Energy Transfer (BRET) Assay in Living Cells
This protocol outlines a BRET assay to monitor the interaction between this compound and mGluR5 in real-time in cultured cells.
Materials:
-
HEK293 cells or other suitable cell line.
-
Expression vectors: mGluR5 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and this compound isoform fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture reagents and transfection reagent.
-
BRET substrate (e.g., coelenterazine h).
-
Plate reader capable of measuring luminescence at two distinct wavelengths.
Procedure:
-
Co-transfect cells with the Rluc-mGluR5 and YFP-Homer expression vectors. A control transfection with Rluc-mGluR5 and an empty YFP vector should be performed to determine background BRET.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
On the day of the assay, wash the cells and resuspend them in a suitable buffer (e.g., HBSS).
-
Plate the cells in a white, 96-well microplate.
-
Add the BRET substrate (coelenterazine h) to the wells.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio from the control transfection to obtain the net BRET signal, which is indicative of the this compound-mGluR5 interaction.
Caption: Workflow for a BRET assay to measure this compound-mGluR5 interaction.
Drug Development Implications
The critical role of the this compound-mGluR5 interaction in synaptic function and its dysregulation in disease make it a compelling target for therapeutic intervention. Strategies aimed at modulating this interaction include:
-
Peptide-based disruptors: As demonstrated by the use of TAT-fused peptides containing the mGluR5 this compound-binding motif, disrupting the interaction can mimic or rescue certain disease-related phenotypes.[1][2]
-
Small molecule modulators: The development of small molecules that can either stabilize or disrupt the this compound-mGluR5 complex offers a promising avenue for novel therapeutics.
-
Targeting Homer1a expression: Given the role of Homer1a in uncoupling the scaffold and inducing constitutive mGluR5 activity, strategies to modulate its expression or function could be beneficial in conditions like stress-related disorders.
Conclusion
The dynamic interaction between this compound and mGluR5 is a fundamental mechanism for regulating synaptic strength and plasticity. A thorough understanding of the quantitative aspects of this interaction, the signaling pathways it governs, and the experimental approaches to study it is essential for researchers and drug developers aiming to unravel the complexities of glutamatergic signaling and devise novel treatments for a range of neurological and psychiatric conditions. Further research is needed to elucidate the precise binding affinities of different this compound isoforms for mGluR5 and to develop more specific pharmacological tools to dissect the multifaceted roles of this critical synaptic interaction.
References
- 1. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Activation and this compound Differentially Control the Lateral Mobility of Metabotropic Glutamate Receptor 5 in the Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
An In-depth Technical Guide to the Cellular Distribution of Homer Protein Isoforms
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the cellular and subcellular distribution of Homer protein isoforms. It includes quantitative data on their expression, detailed experimental protocols for their detection, and visualizations of their roles in key signaling pathways.
Introduction to this compound Proteins
This compound proteins are a family of scaffolding proteins predominantly located at the postsynaptic density (PSD) of excitatory synapses.[1] They are crucial for neuronal signaling, synaptic plasticity, and calcium homeostasis.[2][3] In mammals, the family consists of three members: Homer1, Homer2, and Homer3. Through alternative splicing, these genes produce several variants which are broadly classified into two functional groups: long forms and short forms.[1]
-
Long this compound Isoforms (e.g., Homer1b/c, Homer2a/b, Homer3a/b) are constitutively expressed. They feature an N-terminal Enabled/VASP Homology 1 (EVH1) domain, which binds to proline-rich motifs on target proteins, and a C-terminal coiled-coil domain that allows them to form multimers.[1][4] These multimers act as a scaffold, cross-linking various signaling proteins at the PSD, such as metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors.[1][5]
-
Short this compound Isoforms (e.g., Homer1a, Ania-3) are expressed as immediate early genes (IEGs) in response to neuronal activity.[4][6] They possess the EVH1 domain but lack the C-terminal coiled-coil domain, rendering them unable to form multimers.[6] By competitively binding to the targets of long Homers, they act as dominant-negative regulators, disrupting the protein scaffolds and dynamically remodeling the synapse.[4][5]
Quantitative and Regional Distribution of this compound Isoforms
The various this compound isoforms exhibit distinct but overlapping expression patterns throughout the brain and within subcellular compartments. Their precise localization is critical to their function in regulating synaptic strength and plasticity.
Distribution in Different Brain Regions
This compound isoforms are differentially expressed across various regions of the mouse brain. The following table summarizes findings primarily from immunohistochemistry and immunogold electron microscopy studies.
| Brain Region | Homer1 | Homer2 | Homer3 | Notes |
| Hippocampus (CA1) | Present at PSDs[7] | Present at PSDs[7] | High expression | Homer1a is strongly induced by neuronal activity, such as learning or sleep deprivation.[6][8] |
| Hippocampus (CA3) | Present at mossy fiber synapses[7] | Weakly expressed[7] | High expression | |
| Hippocampus (DG) | Present | Present | High expression | Basal Homer1a expression is weak in the dentate gyrus (DG).[9] |
| Cerebral Cortex | Present at PSDs[7] | Present at PSDs[7] | Intermediate expression | Homer1a is induced in the cortex following sleep deprivation.[8] |
| Cerebellum | Less intense at Purkinje spine PSDs[7] | Negative at Purkinje spine PSDs[7] | High expression | |
| Striatum | Present | High expression | Low expression | Homer1a expression is induced by neuronal activity.[6][8] |
Subcellular Localization
Within neurons, this compound proteins are highly concentrated at the postsynaptic density, where they organize key signaling complexes.
| Subcellular Location | This compound Isoform | Description |
| Postsynaptic Density (PSD) | All long forms (1b/c, 2a/b, 3a/b) | Concentrated in a layer ~30–100 nm from the postsynaptic membrane, just beyond the PSD core.[3][7] This distribution matches that of the scaffold protein Shank.[7] |
| Peri-PSD Region | All long forms | This compound is not concentrated in the peri-PSD area, unlike its binding partners mGluR1 and mGluR5, which are found within 60 nm of the PSD edge.[3][7] |
| Dendritic Spines | All isoforms | Long forms are constitutive. Activity-induced Homer1a is recruited to active synapses, where it reduces the density and size of dendritic spines by inhibiting Shank targeting.[4][10] |
| Soma / Dendrites | All isoforms | This compound proteins and mGluRs are co-transported from the soma in vesicles to synaptic sites. Long Homers can retain mGluRs at the endoplasmic reticulum (ER), while short Homers can reverse this retention, promoting trafficking to the cell membrane.[6] |
Visualization of this compound Protein Relationships and Functions
Diagrams generated using Graphviz provide a clear visual representation of the molecular relationships and signaling pathways involving this compound proteins.
Generation of this compound Isoforms
The functional dichotomy between long and short this compound isoforms arises from the alternative splicing of the Homer1 gene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homer1a is a core brain molecular correlate of sleep loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippocampal Regulation of Postsynaptic Density Homer1 by Associative Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Homer Proteins: A Pivotal Hub in Neurological and Psychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Homer proteins are a family of scaffolding molecules enriched at the postsynaptic density of excitatory synapses. Functioning as critical regulators of synaptic signaling and plasticity, they orchestrate the assembly and function of key neuronal signaling complexes. This guide provides a comprehensive overview of the role of this compound proteins in the pathophysiology of a range of neurological and psychiatric disorders, including schizophrenia, major depressive disorder, bipolar disorder, Alzheimer's disease, and Parkinson's disease. We present quantitative data on the alterations of this compound protein expression in these conditions, detail the signaling pathways they modulate, and provide a set of experimental protocols for their study. This document is intended to serve as a core technical resource for researchers and drug development professionals targeting synaptic dysfunction in central nervous system disorders.
Introduction to this compound Proteins
The this compound protein family comprises three main genes (Homer1, Homer2, Homer3) that give rise to multiple splice variants. These variants are broadly classified into two functional groups:
-
Long-form Homers (e.g., Homer1b/c, Homer2a/b, Homer3): These are constitutively expressed and possess a C-terminal coiled-coil domain that enables them to form multimers. These multimers act as scaffolds, clustering and anchoring various synaptic proteins, including metabotropic glutamate receptors (mGluRs), Shank proteins, inositol triphosphate (IP3) receptors, and transient receptor potential canonical (TRPC) channels.[1]
-
Short-form Homers (e.g., Homer1a): Homer1a is an immediate early gene (IEG) whose expression is rapidly induced by neuronal activity.[1] It lacks the C-terminal coiled-coil domain and therefore cannot multimerize. By competing with long-form Homers for binding to their target proteins, Homer1a acts as a dominant-negative regulator, dynamically uncoupling signaling complexes.[1]
This dynamic interplay between long and short this compound isoforms is crucial for synaptic plasticity, the cellular basis of learning and memory. Dysregulation of this balance has been implicated in the pathogenesis of numerous neurological and psychiatric disorders.[2]
This compound Proteins in Neurological and Psychiatric Disorders: Quantitative Alterations
Alterations in the expression levels of this compound proteins have been reported in several major neurological and psychiatric conditions. The following tables summarize the key quantitative findings from post-mortem human brain studies and animal models.
| Disorder | Brain Region | This compound Isoform | Alteration | Fold Change/Significance | Reference |
| Schizophrenia | Hippocampus (CA1) | Homer1a | Increased | Data suggests a higher ratio of short to long Homer1 proteins. | [2] |
| Hippocampus (CA1) | Homer1b/c | Decreased | Data suggests a higher ratio of short to long Homer1 proteins. | [2] | |
| Hippocampus (Stratum Oriens Interneurons) | Homer1a | Increased | Increased levels observed compared to controls. | [3] | |
| Bipolar Disorder | Cingulate Gyrus (Glial Cells) | Homer1a | Decreased | Decreased levels observed compared to controls and major depression patients. | [3] |
| Hippocampus (Stratum Oriens Glial Cells) | Homer1a | Decreased | Decreased levels observed compared to controls and major depression patients. | [3] | |
| Major Depressive Disorder | Cingulate Gyrus (Glial Cells) | Homer1a | No significant change | Compared to bipolar disorder where levels were decreased. | [3] |
| Addiction (Cocaine Self-Administration Model) | Nucleus Accumbens Core | Homer1b/c | Reduced | Reduced at 24hrs withdrawal, effect dissipated by 2 weeks. | [4] |
| Prefrontal Cortex | Homer2a/b | Increased | ~30% increase following withdrawal from repeated cocaine in mice. | [4] |
Table 1: Alterations in this compound Protein Expression in Psychiatric Disorders.
| Disorder | Brain Region | This compound Isoform | Alteration | Significance | Reference |
| Alzheimer's Disease | Frontal Cortex | Multiple Proteins | 432 significantly altered proteins (>1.5 fold) | Proteomic analysis identified widespread changes, though specific this compound data is limited in this study. | [5] |
| Parkinson's Disease with Psychosis | N/A (Genetic Study) | HOMER1 gene (rs4704560) | T-allele overrepresentation | p < 0.001 | [6] |
| Aging (Rat Model) | Hippocampal PSD | Homer1a | Increased in Aged Unimpaired | 168% ± 10% increase compared to Aged Impaired and Young rats. | [7] |
| Hippocampal PSD | Homer1b/c | Increased in Aged Unimpaired | 171% ± 12% increase compared to Aged Impaired and Young rats. | [7] | |
| Hippocampal PSD | Homer3 | Decreased in Aged Impaired | 54% ± 6% decrease compared to Young rats. | [7] |
Table 2: Alterations in this compound Proteins in Neurodegenerative Disorders and Aging.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| This compound EVH1 domain - mGluR5 C-terminus | Not Specified | High Affinity | [8] |
| Homer1 - Shank3 | Co-immunoprecipitation | Interaction confirmed | [7] |
Table 3: this compound Protein Binding Affinities.
Key Signaling Pathways Involving this compound Proteins
This compound proteins are central to the organization of signaling cascades at the postsynaptic density. Their interactions with various receptors, channels, and other scaffolding proteins are critical for normal synaptic function.
This compound-mGluR-Shank Signaling Complex
Long-form this compound proteins physically link group 1 metabotropic glutamate receptors (mGluR1/5) to the postsynaptic density via interactions with Shank proteins. This complex is crucial for coupling mGluR activation to downstream signaling pathways, including intracellular calcium release and the modulation of ionotropic glutamate receptors like the NMDA receptor. The activity-dependent induction of Homer1a can disrupt this linkage, leading to a dynamic remodeling of the synapse.
Caption: The this compound-mGluR-Shank signaling complex at the postsynaptic density.
Regulation of Intracellular Calcium by this compound Proteins
This compound proteins play a direct role in regulating intracellular calcium homeostasis by linking mGluRs to IP3 receptors on the endoplasmic reticulum. Long-form Homers facilitate this coupling, leading to efficient calcium release upon mGluR activation. Homer1a, by disrupting this link, can dampen mGluR-mediated calcium signaling.
Caption: Regulation of intracellular calcium signaling by this compound proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound proteins.
Co-immunoprecipitation (Co-IP) of this compound Protein Complexes from Brain Tissue
This protocol describes the immunoprecipitation of a target protein to identify its binding partners.[9][10][11][12]
Materials:
-
Fresh or frozen brain tissue (e.g., hippocampus, prefrontal cortex)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease and phosphatase inhibitors.
-
Primary antibody against the target protein (e.g., anti-Homer1, anti-mGluR5)
-
Protein A/G magnetic beads or agarose beads
-
Non-specific IgG from the same species as the primary antibody (negative control)
-
SDS-PAGE sample buffer
-
Equipment: Dounce homogenizer, refrigerated microcentrifuge, end-over-end rotator.
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold Co-IP Lysis/Wash Buffer (1:10 w/v) using a Dounce homogenizer.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (this is the protein lysate).
-
-
Pre-clearing the Lysate:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
To 1 mg of protein lysate, add 20 µL of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody. For the negative control, add the same amount of non-specific IgG.
-
Incubate on an end-over-end rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G beads to each sample.
-
Incubate on an end-over-end rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution and Sample Preparation for Western Blot:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
-
Caption: Workflow for Co-immunoprecipitation of this compound protein complexes.
Western Blotting for this compound Proteins in Brain Tissue
This protocol details the detection and quantification of this compound proteins from brain lysates.[8][13][14][15][16]
Materials:
-
Protein lysate from brain tissue (prepared as in Co-IP protocol or using RIPA buffer)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer (Tris, Glycine, Methanol)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound isoform (e.g., anti-Homer1a, anti-Homer1b/c)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine protein concentration of lysates.
-
Sample Preparation: Mix 20-40 µg of protein with SDS-PAGE sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Immunohistochemistry (IHC) for this compound Proteins in Free-Floating Brain Sections
This protocol describes the localization of this compound proteins in brain tissue sections.[17][18][19][20][21][22][23]
Materials:
-
Perfused and fixed brain tissue (e.g., with 4% paraformaldehyde)
-
Vibratome or cryostat for sectioning
-
Free-floating sections (30-50 µm thick)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in permeabilization buffer)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Sectioning: Cut 30-50 µm thick sections from the fixed brain and store in PBS.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Permeabilization: Incubate sections in permeabilization buffer for 30 minutes.
-
Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate sections in primary antibody solution (diluted in blocking buffer) for 24-48 hours at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections in biotinylated secondary antibody solution for 2 hours at room temperature.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
ABC Incubation: Incubate sections in ABC reagent for 1 hour.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Staining: Develop the stain by incubating sections in DAB substrate until the desired color intensity is reached.
-
Mounting: Mount sections onto glass slides, dehydrate, and coverslip with mounting medium.
Conclusion and Future Directions
The evidence strongly implicates this compound proteins as key players in the pathophysiology of a range of neurological and psychiatric disorders. Their role as master organizers of the postsynaptic density makes them attractive therapeutic targets. The dynamic regulation of the Homer1a/1b/c ratio, in particular, represents a potential point of intervention to restore synaptic homeostasis.
Future research should focus on:
-
Developing more specific pharmacological modulators of this compound protein interactions.
-
Utilizing advanced imaging techniques to visualize the dynamics of this compound protein complexes in real-time in disease models.
-
Conducting large-scale genetic and proteomic studies to further elucidate the role of this compound variants in disease susceptibility and progression.
A deeper understanding of the intricate roles of this compound proteins in synaptic function and dysfunction will undoubtedly pave the way for novel therapeutic strategies for these debilitating disorders.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Hippocampal Regulation of Postsynaptic Density Homer1 by Associative Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1 polymorphisms are associated with psychopathology and response to treatment in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homers regulate drug-induced neuroplasticity: Implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HOMER1 Polymorphism and Parkinson's Disease–Psychosis: Is there an Association? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 18. Video: Free-floating Immunostaining of Mouse Brains [jove.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
The Evolution and Function of the Homer Gene Family: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Homer Gene Family
The this compound family of scaffolding proteins are critical components of the postsynaptic density (PSD) in mammalian neurons and are highly conserved across species.[1] First identified as a protein that selectively binds to metabotropic glutamate receptors (mGluRs), the this compound family has since been implicated in a wide range of cellular processes, including the regulation of intracellular calcium signaling, receptor trafficking, and synaptic plasticity.[2][3] In mammals, the family consists of three members—Homer1, Homer2, and Homer3—each encoded by a distinct gene.[1][4] Through alternative splicing, these genes give rise to multiple protein isoforms, which are broadly classified into two main categories: constitutively expressed long forms and activity-induced short forms.[4][5]
The long forms of this compound proteins act as molecular scaffolds, assembling multiprotein complexes that link receptors, ion channels, and other signaling proteins.[6] This scaffolding function is crucial for the proper organization and function of synapses. In contrast, the short form, Homer1a, is expressed as an immediate-early gene (IEG) in response to neuronal activity and acts as a natural dominant-negative regulator of the long forms.[4][7] By competing for binding sites, Homer1a can dynamically remodel postsynaptic signaling complexes, providing a mechanism for homeostatic plasticity.[5][7]
Given their central role in modulating synaptic function and signaling pathways, the this compound proteins have emerged as potential therapeutic targets for a variety of neurological and psychiatric disorders, including ischemic brain injury, schizophrenia, and addiction.[8][9][10] This guide provides an in-depth overview of the evolution, structure, and function of the this compound gene family, with a focus on quantitative data, experimental methodologies, and the signaling pathways they regulate.
Evolution and Isoforms
The this compound gene family is evolutionarily conserved, with homologs found in various animal species, including Drosophila, but not in non-animal kingdoms.[4][11] In mammals, the three genes (HOMER1, HOMER2, HOMER3) give rise to multiple isoforms through alternative splicing.[1]
-
Long Isoforms (e.g., Homer1b/c, Homer2a/b, Homer3a/b): These are constitutively expressed and are the primary scaffolding forms of the protein. They possess an N-terminal Enabled/VASP Homology 1 (EVH1) domain and a C-terminal coiled-coil domain that includes leucine zipper motifs.[4] This C-terminal domain is essential for self-assembly, allowing long this compound proteins to form homo- and hetero-multimers.[1][5]
-
Short Isoforms (e.g., Homer1a, Ania-3): The most well-studied short form is Homer1a. It contains the EVH1 domain but lacks the C-terminal coiled-coil domain, rendering it unable to multimerize.[4][7] Its expression is transiently induced by synaptic activity, and it functions to disrupt the protein complexes formed by the long this compound isoforms.[6][7]
The differential expression of these isoforms, both spatially and temporally, allows for precise regulation of synaptic function. For instance, during postnatal brain development in mice, Homer1b/c and Homer2a/b are widely expressed but are later downregulated in regions like the cerebellum, whereas Homer3a/b expression becomes more restricted and is upregulated.[12]
This compound Protein Domain Architecture
The functional dichotomy between long and short this compound isoforms is a direct result of their distinct protein structures. The long forms create stable scaffolds, while the short form acts as a dynamic uncoupler.
Caption: Domain structure and function of this compound protein isoforms.
Quantitative Data
Expression Patterns of this compound Isoforms in Mouse Brain
The expression of this compound family members is spatially and temporally regulated during development. The following table summarizes the relative expression levels in different regions of the developing mouse brain.[12]
| Brain Region | Homer1b/c | Homer2a/b | Homer3a/b | Developmental Trend |
| Cerebellum | High (early), Low (late) | High (early), Low (late) | Low (early), High (late) | Homer1/2 down-regulated, Homer3 up-regulated |
| Hippocampus | High (CA1) | High (CA1-CA2) | High (CA2-CA3) | Region-specific distribution |
| Olfactory Bulb | Up-regulated | Up-regulated | Down-regulated | Homer1/2 up-regulated, Homer3 down-regulated |
Homer1 Interaction Partners Identified by Mass Spectrometry
Co-immunoprecipitation followed by mass spectrometry has been used to identify proteins that interact with Homer1 in the cerebral cortex. The table below lists high-confidence interaction partners.[13]
| Interacting Protein | Function | Activity-Dependent Interaction |
| Homer2 | Scaffolding, Multimerization | Constitutive |
| Homer3 | Scaffolding, Multimerization | Constitutive |
| Shank2 | Postsynaptic scaffolding protein | Constitutive |
| Shank3 | Postsynaptic scaffolding protein | Reduced after depolarization |
| mGlu5 | Metabotropic glutamate receptor | Reduced after depolarization |
Key Signaling Pathways
This compound proteins are central hubs in postsynaptic signaling, primarily by physically linking membrane receptors to intracellular calcium stores and other downstream effectors.[2]
mGluR-Homer-IP3R Signaling Cascade
Long this compound proteins form a physical tether between Group 1 mGluRs (mGluR1/5) at the plasma membrane and inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum.[2][14] This coupling is essential for efficient mGluR-mediated intracellular calcium release.[8] Upon glutamate binding, mGluRs activate phospholipase C (PLC), which generates IP3. The close proximity of the IP3R, maintained by the this compound scaffold, allows for a rapid and localized release of calcium from the ER. The activity-induced short form, Homer1a, competes with long forms for binding to mGluR5, thereby uncoupling the receptor from the IP3R and dampening calcium signaling.[2][7]
Caption: this compound-mediated scaffolding of the mGluR5-IP3R signaling complex.
Experimental Protocols
The study of the this compound gene family relies heavily on techniques designed to investigate protein-protein interactions and protein expression.
Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors
This protocol describes a general workflow for identifying proteins that interact with a specific this compound isoform in brain tissue.[13][15]
Objective: To isolate a specific this compound protein and its binding partners from a complex mixture, such as a brain lysate.
Methodology:
-
Tissue Lysis:
-
Homogenize cerebral cortex tissue from wildtype and Homer1 knockout mice (as a negative control) in a suitable lysis buffer (e.g., NP-40 based buffer, as it preserves many this compound interactions).[13]
-
Buffer composition should be optimized but typically contains a non-ionic detergent, salts, and protease/phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing solubilized proteins.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a specific primary antibody against the this compound protein of interest (e.g., anti-Homer1b/c) or an IgG control antibody overnight at 4°C with gentle rotation.[15]
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by:
-
Caption: Workflow for Co-Immunoprecipitation of this compound proteins.
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify novel protein-protein interactions by screening a cDNA library against a specific this compound protein "bait".
Principle: The technique relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[16] In a Y2H screen, the bait protein (e.g., Homer1) is fused to the BD, and a library of "prey" proteins (from a cDNA library) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing yeast cells to grow on a selective medium.[17][18]
Methodology:
-
Vector Construction:
-
Clone the coding sequence of the this compound protein (bait) into a "bait vector" (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).
-
A cDNA library from the tissue of interest (e.g., brain) is cloned into a "prey vector" (e.g., pGADT7), creating fusions with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Transform a suitable yeast strain (e.g., AH109) with the bait plasmid.
-
Subsequently, transform the bait-containing yeast with the prey cDNA library.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media. Initial selection is for the presence of both plasmids (e.g., SD/-Trp/-Leu).
-
To screen for interactions, plate the yeast on high-stringency selective media lacking specific nutrients (e.g., Histidine, Adenine) and containing inhibitors (e.g., X-α-Gal for a colorimetric assay).
-
Only yeast cells containing interacting bait and prey proteins will grow and express the reporter genes.
-
-
Identification of Prey:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
-
Validation:
-
Validate the interaction using an independent method, such as co-immunoprecipitation from mammalian cells.
-
Fluorescence Resonance Energy Transfer (FRET)
Objective: To confirm protein-protein interactions in vivo and study their dynamics within living cells.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[19] A donor fluorophore (e.g., CFP) is fused to one protein of interest, and an acceptor fluorophore (e.g., YFP) is fused to the other. If the two proteins interact, bringing the fluorophores within a very short distance (typically <10 nm), excitation of the donor fluorophore will result in a non-radiative energy transfer to the acceptor, causing the acceptor to fluoresce.[19][20] This can be measured as a decrease in donor fluorescence and an increase in acceptor fluorescence.
Methodology:
-
Construct Generation:
-
Create expression vectors encoding Homer1 fused to a donor fluorophore (e.g., Homer1-CFP) and a putative interactor (e.g., mGluR5) fused to an acceptor fluorophore (e.g., mGluR5-YFP).
-
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells (e.g., HEK293 or primary neurons) with both constructs. Also prepare cells expressing only the donor or only the acceptor as controls for spectral bleed-through correction.
-
-
Microscopy and Image Acquisition:
-
Image the cells using a fluorescence microscope equipped for FRET analysis.
-
Acquire three images:
-
Donor channel (excite at donor wavelength, detect at donor emission).
-
Acceptor channel (excite at acceptor wavelength, detect at acceptor emission).
-
FRET channel (excite at donor wavelength, detect at acceptor emission).
-
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through (crosstalk) from the donor and acceptor channels.
-
Calculate a normalized FRET (nFRET) index or FRET efficiency for each pixel or region of interest. A high FRET signal indicates a close association between the two proteins.
-
This technique can be used to study the disruption of interactions, for example, by observing the loss of FRET between Homer1b-CFP and mGluR5-YFP upon expression of unlabeled Homer1a.[21]
-
Conclusion
The this compound gene family represents a sophisticated system for regulating synaptic signaling and plasticity. Through the interplay of constitutively expressed long isoforms that build protein scaffolds and an activity-regulated short isoform that disassembles them, neurons can dynamically modulate the strength and nature of their connections. The structural and functional evolution of this family has provided a versatile toolkit for fine-tuning signal transduction at the postsynapse. A deep understanding of this compound biology, aided by the quantitative and molecular techniques outlined in this guide, is essential for developing novel therapeutic strategies targeting the glutamatergic system and associated neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The this compound family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. HOMER1 - Wikipedia [en.wikipedia.org]
- 8. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutation screening of the this compound gene family and association analysis in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. Differential expression of this compound family proteins in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity dependent dissociation of the Homer1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
- 20. google.com [google.com]
- 21. researchgate.net [researchgate.net]
Post-Translational Modifications of Homer Proteins: A Technical Guide for Researchers
An In-depth Examination of Phosphorylation, Ubiquitination, and Other Potential Modifications Governing Homer Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound proteins are a family of scaffolding molecules crucial for the organization and function of the postsynaptic density (PSD) at excitatory synapses. By interacting with a wide range of signaling proteins, including metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors, this compound proteins play a pivotal role in synaptic plasticity, calcium signaling, and receptor trafficking. The function of this compound proteins is dynamically regulated by post-translational modifications (PTMs), which modulate their interactions, localization, and stability. This technical guide provides a comprehensive overview of the known and potential PTMs of this compound proteins, with a focus on phosphorylation and ubiquitination. It also explores the possibilities of palmitoylation and SUMOylation, while clearly indicating the current gaps in research. This document is intended to serve as a valuable resource for researchers investigating the intricate roles of this compound proteins in neuronal function and disease.
I. Phosphorylation of this compound Proteins
Phosphorylation is a well-established PTM of this compound proteins, primarily regulating their ability to form and dissociate from signaling complexes. The primary kinase implicated in this compound phosphorylation is Calcium/Calmodulin-Dependent Protein Kinase II alpha (CaMKIIα).
Key Kinases and Phosphorylation Sites
CaMKIIα-mediated phosphorylation of long this compound isoforms (this compound 1b/c, this compound 2, and this compound 3) occurs within a "hinge" region located between the N-terminal EVH1 domain and the C-terminal coiled-coil domain. This phosphorylation event is triggered by increases in intracellular calcium, often following neuronal activity.
| This compound Isoform | Phosphorylation Site(s) | Kinase | Functional Consequence | References |
| This compound 1 | Ser117 (conserved) | CaMKIIα | Reduced binding to mGluR5. | [1] |
| This compound 2 | Ser117 (conserved), Ser216 | CaMKIIα | Rapid dissociation from mGluR5 scaffolds. | [1] |
| This compound 3 | Ser120, Ser159, Ser176 | CaMKIIα | Reduced affinity for this compound ligands, dissociation from mGluR1α. | [2][3] |
Functional Consequences of Phosphorylation
The primary consequence of this compound phosphorylation by CaMKIIα is the disruption of its interaction with binding partners, most notably mGluR5 and mGluR1α. This dissociation leads to the disassembly of this compound-mGluR signaling scaffolds, which has significant implications for synaptic function:
-
Regulation of mGluR Signaling: Phosphorylation-induced uncoupling of this compound from mGluRs can alter the downstream signaling cascades initiated by these receptors, including pathways involving ERK and PI3K/mTOR.[4][5]
-
Synaptic Plasticity: The dynamic regulation of this compound-mGluR interactions through phosphorylation is a key mechanism in synaptic plasticity. For instance, in Fragile X Syndrome, hyperphosphorylation of this compound proteins due to elevated CaMKIIα levels leads to decreased interaction with mGluR5, contributing to circuit hyperexcitability.[6][7]
-
Subcellular Localization: Phosphorylated Homer3 has been found to be enriched in the cytosolic fraction, in contrast to the high levels of non-phosphorylated Homer3 in the PSD, suggesting that phosphorylation can regulate its subcellular localization.[2][8]
Signaling Pathway Diagram
II. Ubiquitination of this compound Proteins
Ubiquitination is another critical PTM that can regulate protein stability, localization, and interactions. While the direct ubiquitination of this compound proteins is less characterized than phosphorylation, emerging evidence suggests its importance in regulating this compound function and turnover.
E3 Ligases and Ubiquitination Sites
The specific E3 ubiquitin ligase that directly targets this compound proteins for ubiquitination has not yet been definitively identified. However, several lines of evidence point to the involvement of the ubiquitin-proteasome system in regulating this compound protein levels.[6]
One study identified a novel protein, 2B28 (also known as UBXN1), which specifically interacts with the C-terminal half of Homer2b.[9] 2B28 contains a UBA (ubiquitin-associated) domain and a UBX (ubiquitin regulatory X) domain, suggesting its involvement in the ubiquitin-proteasome pathway. This interaction is specific to Homer2, as no interaction with Homer1 was observed. This suggests a potential mechanism for isoform-specific regulation of this compound protein degradation.[9]
Furthermore, Homer3 has been implicated in the proteasomal degradation of mGluR1α by acting as an adaptor to shuttle the ubiquitinated receptor to the 26S proteasome via an interaction with the S8 ATPase subunit.[8][10] This suggests an indirect role for this compound in the ubiquitin-proteasome system, although it does not exclude the possibility of this compound itself being a target.
Functional Consequences of Ubiquitination
The primary hypothesized function of this compound ubiquitination is the regulation of its protein levels through proteasomal degradation. This would provide a mechanism to control the abundance of this compound scaffolds at the synapse, thereby influencing synaptic strength and plasticity over longer timescales.
Signaling Pathway Diagram
III. Palmitoylation and SUMOylation of this compound Proteins: An Unexplored Frontier
Palmitoylation
Palmitoylation is a reversible lipid modification that involves the attachment of a 16-carbon palmitic acid to cysteine residues.[1] This modification is crucial for regulating protein trafficking, membrane localization, and protein-protein interactions.[11] Palmitoylation is catalyzed by a family of enzymes known as DHHC palmitoyl-S-acyltransferases (PATs).[1][9]
To date, there is no direct experimental evidence demonstrating that this compound proteins are palmitoylated. However, given that many synaptic scaffolding proteins are subject to this modification to regulate their association with the postsynaptic membrane, it remains a plausible mechanism for controlling this compound localization and function. Future research employing techniques such as acyl-biotinyl exchange (ABE) or metabolic labeling with palmitate analogs could elucidate whether this compound proteins undergo this important PTM.
SUMOylation
SUMOylation is a PTM involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins.[5] This process is analogous to ubiquitination and involves an E1 activating enzyme, an E2 conjugating enzyme (Ubc9), and often an E3 ligase.[1] SUMOylation can alter protein stability, localization, and interactions.[12][13]
Similar to palmitoylation, there is currently no direct evidence for the SUMOylation of this compound proteins. Analysis of this compound protein sequences for SUMOylation consensus motifs (Ψ-K-x-D/E, where Ψ is a hydrophobic residue and K is the target lysine) could provide initial clues for potential SUMOylation sites. Experimental validation using in vitro SUMOylation assays or co-immunoprecipitation with SUMO antibodies would be necessary to confirm this modification.
IV. Experimental Protocols
A. Immunoprecipitation of this compound Proteins to Study PTMs
This protocol describes the immunoprecipitation of endogenous or overexpressed this compound proteins from cell lysates to enrich for modified proteins, which can then be analyzed by Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibody against the this compound protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot or mass spectrometry reagents
Workflow Diagram:
Detailed Steps:
-
Prepare cell or tissue lysates in ice-cold lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the this compound protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluate by Western blotting using antibodies specific for the PTM of interest (e.g., anti-phospho-serine) or by mass spectrometry for PTM site identification.
B. In Vitro Phosphorylation of this compound Proteins
This protocol describes the phosphorylation of a recombinant this compound protein using a purified kinase.
Materials:
-
Purified recombinant this compound protein
-
Purified active CaMKIIα kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radioactive detection)
-
SDS-PAGE and autoradiography equipment
Detailed Steps:
-
Set up the kinase reaction by combining the recombinant this compound protein, CaMKIIα, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP (and a small amount of [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody.
C. Mass Spectrometry for PTM Identification
Mass spectrometry is a powerful tool for identifying and quantifying PTMs on this compound proteins.
General Workflow:
-
Protein Isolation: Isolate this compound proteins, for example, through immunoprecipitation or gel electrophoresis (excising the corresponding band).
-
Proteolytic Digestion: Digest the isolated protein into smaller peptides using an enzyme like trypsin.
-
Enrichment (for low-abundance PTMs): For modifications like phosphorylation, enrich the phosphopeptides from the digest mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first MS stage measures the mass-to-charge ratio of the peptides, and the second MS/MS stage fragments the peptides and measures the masses of the fragments.
-
Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences and the specific sites of modification.
Workflow Diagram:
References
- 1. Regulation of the SUMOylation System in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical perspective and progress on protein ubiquitination at glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound condensates orchestrate YAP-Wnt signaling crosstalk downstream of the Crumbs polarity complex | bioRxiv [biorxiv.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. Ubiquitination of Neurotransmitter Receptors and Postsynaptic Scaffolding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Proteasomal degradation of the metabotropic glutamate receptor 1α is mediated by this compound-3 via the proteasomal S8 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kottke.org [kottke.org]
- 12. Regulation of Neuronal Protein Trafficking and Translocation by SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal SUMOylation: Mechanisms, Physiology, and Roles in Neuronal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Homer Protein Involvement in Calcium Signaling: An In-depth Technical Guide
Abstract
Homer proteins are a family of scaffolding molecules that play a pivotal role in the regulation of intracellular calcium (Ca2+) signaling, particularly within the nervous system. Expressed as multiple isoforms, they orchestrate the assembly of signaling complexes at the postsynaptic density (PSD) and other cellular compartments. By physically linking plasma membrane receptors, such as metabotropic glutamate receptors (mGluRs), to intracellular Ca2+ release channels like the inositol 1,4,5-trisphosphate receptor (IP3R) and ryanodine receptor (RyR), this compound proteins are integral to the precise spatiotemporal control of Ca2+ dynamics. This guide provides a comprehensive overview of the molecular mechanisms by which this compound proteins modulate Ca2+ signaling, details key experimental methodologies used to investigate these processes, and presents quantitative data on their interactions, offering a valuable resource for researchers and professionals in drug development.
Introduction to this compound Proteins
This compound proteins are defined by a conserved N-terminal Ena/VASP Homology 1 (EVH1) domain, which recognizes a proline-rich consensus sequence (PPXXF) found in various binding partners, including group 1 mGluRs, IP3Rs, and Shank proteins.[1] The family consists of three genes (this compound 1, 2, and 3), which give rise to multiple splice variants. These isoforms can be broadly categorized into two functional classes:
-
Long-form Homers (e.g., this compound 1b/c, 2, 3): These are constitutively expressed and possess a C-terminal coiled-coil domain that mediates self-oligomerization, forming tetramers. This multimerization capability allows them to cross-link their binding partners, effectively creating a stable signaling platform.[2][3]
-
Short-form Homers (e.g., this compound 1a): this compound 1a is an immediate early gene (IEG) whose expression is rapidly induced by synaptic activity. It contains the EVH1 domain but lacks the C-terminal coiled-coil domain, preventing it from forming oligomers.[2][3] Consequently, this compound 1a acts as a dominant-negative isoform by competing with long-form Homers for binding to target proteins, thereby disassembling these signaling complexes.[3][4]
The this compound-Calcium Signaling Nexus
This compound's primary role in Ca2+ signaling is to act as a molecular bridge, physically and functionally coupling cell surface receptors to intracellular Ca2+ stores located in the endoplasmic reticulum (ER).[2][[“]]
This compound as a Scaffolding Protein at the Postsynaptic Density
At the PSD, long-form this compound proteins, in conjunction with Shank, form a dense protein matrix.[6] This scaffold organizes key components of the Ca2+ signaling machinery into microdomains, bringing mGluRs in close proximity to their downstream effectors on the ER membrane.[[“]] This structural arrangement is crucial for efficient signal transduction from the synapse to intracellular Ca2+ stores. In astrocytes, long this compound variants (Homer1b/c) are similarly responsible for relocating the ER to the plasma membrane to optimize mGlu5-mediated Ca2+ signaling.[7][8]
Interaction with Metabotropic Glutamate Receptors (mGluRs)
The EVH1 domain of this compound binds directly to the C-terminus of group 1 mGluRs (mGluR1 and mGluR5).[2][3] Long-form Homers promote the clustering of these receptors at the cell surface.[3] This interaction not only tethers the receptors to the PSD but also influences their coupling to other signaling pathways. For instance, the expression of long-form Homers can uncouple group 1 mGluRs from G-protein-mediated modulation of N-type calcium and M-type potassium channels.[2][3]
Coupling to Intracellular Calcium Release Channels (IP3Rs and RyRs)
By simultaneously binding to both mGluRs and IP3Rs on the ER, long-form Homers create a direct conduit for signaling.[2] Activation of mGluRs leads to the production of inositol 1,4,5-trisphosphate (IP3), which can then efficiently activate the closely-tethered IP3Rs, resulting in the release of Ca2+ from the ER. This compound proteins also bind to ryanodine receptors (RyRs), another major class of intracellular Ca2+ release channels.[9]
The Role of this compound Isoforms in Regulating Calcium Signaling
The dynamic interplay between long and short this compound isoforms provides a mechanism for activity-dependent regulation of Ca2+ signaling. Under basal conditions, long-form Homers cluster mGluRs with IP3Rs, facilitating robust Ca2+ release upon synaptic stimulation.[2][[“]] Following periods of high neuronal activity, the expression of this compound 1a is upregulated.[4] this compound 1a then competes with the long forms for binding to mGluRs and IP3Rs, leading to the uncoupling of this signaling complex.[3] This disruption can reduce the efficiency of mGluR-mediated Ca2+ release and, in some cases, can lead to ligand-independent activation of mGluR5, further altering cellular Ca2+ homeostasis.[4] In reactive astrocytes, a similar upregulation of Homer1a has been observed to decrease the intensity of Ca2+ signaling, which may be a protective mechanism to limit glutamate release.[7][8]
Quantitative Analysis of this compound Protein Interactions
The precise regulation of Ca2+ signaling by this compound proteins is dependent on the binding affinities of their interactions. While comprehensive quantitative data remains an active area of research, some key values have been determined.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference(s) |
| This compound EVH Domain and RyR | Imaging Ellipsometry | ~10-8 M | [9][10] |
Note: This table represents a summary of currently available data and will be updated as new research emerges.
Key Experimental Methodologies
Investigating the role of this compound proteins in Ca2+ signaling requires a combination of biochemical, molecular, and imaging techniques.
Co-immunoprecipitation for Analyzing this compound-Protein Interactions
Co-immunoprecipitation (Co-IP) is used to determine if two proteins physically interact within a cell.[11][12]
Objective: To verify the interaction between a this compound protein and a putative binding partner (e.g., mGluR5).
Methodology:
-
Cell Lysis: Cells or tissue expressing the proteins of interest are lysed using a non-denaturing buffer to preserve protein-protein interactions.[13] Protease and phosphatase inhibitors should be included.[13]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-Homer1).
-
Complex Capture: Protein A/G-coupled agarose or magnetic beads are added to the lysate. These beads bind to the antibody, capturing the antibody-bait protein complex.[14]
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Analysis: The eluted sample is analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-mGluR5) to confirm its presence in the complex.[11]
FRET for Studying this compound Oligomerization and Complex Formation
Förster Resonance Energy Transfer (FRET) is a technique used to measure the distance between two fluorescently labeled molecules.[15][16] It is ideal for studying protein-protein interactions and conformational changes in living cells.
Objective: To measure the oligomerization of this compound 1b in real-time.
Methodology:
-
Construct Generation: Create two fusion proteins of this compound 1b, one with a donor fluorophore (e.g., ECFP) and one with an acceptor fluorophore (e.g., Venus-YFP).[17]
-
Cellular Expression: Co-express the two constructs in the cell type of interest.
-
Imaging: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a fluorescence microscope.
-
FRET Analysis: The occurrence of FRET (i.e., emission from the acceptor upon donor excitation) indicates that the donor and acceptor fluorophores are within ~1-10 nm of each other, suggesting that the this compound 1b proteins are interacting or oligomerizing.[15]
-
Quantification: The FRET efficiency can be calculated to provide a quantitative measure of the interaction.[17] This can be used to determine parameters like the effective dissociation constant.[18][19]
Calcium Imaging to Assess the Functional Impact of this compound
Calcium imaging allows for the direct visualization of changes in intracellular Ca2+ concentrations in response to stimuli.[20][21]
Objective: To determine how the expression of this compound 1a affects mGluR-mediated Ca2+ release.
Methodology:
-
Calcium Indicator Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) or express a genetically encoded calcium indicator (GECI) like GCaMP.[20][22]
-
Experimental Groups: Prepare different groups of cells, for example: a control group, a group overexpressing this compound 1b, and a group overexpressing this compound 1a.
-
Baseline Measurement: Record the baseline fluorescence of the Ca2+ indicator in the cells.
-
Stimulation: Apply an mGluR agonist (e.g., DHPG) to stimulate the cells.
-
Data Acquisition: Record the changes in fluorescence intensity over time using time-lapse microscopy.[23][24] An increase in fluorescence corresponds to a rise in intracellular Ca2+.
-
Analysis: Compare the magnitude and dynamics of the Ca2+ response between the different experimental groups to determine the functional effect of the this compound isoforms.
Conclusion and Future Directions
This compound proteins are critical regulators of Ca2+ signaling, acting as dynamic scaffolds that translate synaptic activity into intracellular Ca2+ signals. The balance between long, oligomerizing isoforms and the activity-inducible, monomeric this compound 1a provides a sophisticated mechanism for tuning the strength and fidelity of mGluR-dependent Ca2+ release. Understanding the intricate details of this compound-mediated signaling is crucial for elucidating the molecular basis of synaptic plasticity, and dysregulation of these interactions has been implicated in various neurological and psychiatric disorders. For drug development professionals, the this compound signaling complex represents a promising target for the development of novel therapeutics aimed at modulating synaptic function and Ca2+ homeostasis. Future research will likely focus on further quantifying the binding kinetics of different this compound complexes, identifying novel interaction partners, and exploring the therapeutic potential of modulating these interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound proteins regulate coupling of group I metabotropic glutamate receptors to N-type calcium and M-type potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Proteins Regulate Coupling of Group I Metabotropic Glutamate Receptors to N-Type Calcium and M-Type Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homer1 Scaffold Proteins Govern Ca2+ Dynamics in Normal and Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding affinity analysis of the interaction between this compound EVH domain and ryanodine receptor with biosensors based on imaging ellipsometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Understanding the FRET Signatures of Interacting Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the FRET Signatures of Interacting Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Utility of FRET in studies of membrane protein oligomerization: The concept of the effective dissociation constant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Brain Signals: Calcium Imaging — Neuromatch Academy: Computational Neuroscience [compneuro.neuromatch.io]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Transcriptional Regulation of the Homer1 Gene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Homer1 gene encodes a family of crucial postsynaptic scaffolding proteins that play a pivotal role in modulating intracellular calcium signaling and the functional organization of glutamatergic synapses.[1][2] These proteins act as adaptors, linking metabotropic glutamate receptors (mGluRs), inositol 1,4,5-trisphosphate (IP3) receptors, Shank proteins, and other signaling molecules into multi-protein complexes.[3] The Homer1 gene gives rise to multiple protein isoforms through alternative splicing, which can be broadly categorized into two functional classes: long, constitutively expressed forms (e.g., Homer1b, Homer1c) and short, activity-inducible forms (Homer1a, Ania-3).[4][5]
The long forms possess a C-terminal coiled-coil domain that enables them to self-assemble into tetramers, forming a stable scaffold at the postsynaptic density (PSD).[2] In contrast, the short form, Homer1a, lacks this domain and is expressed rapidly and transiently as an immediate early gene (IEG) in response to neuronal activity.[5][6] By competing with long forms for binding to target proteins, Homer1a acts as a natural dominant-negative regulator, dynamically uncoupling signaling complexes and facilitating synaptic plasticity.[5] Understanding the intricate transcriptional regulation of the Homer1 gene, particularly the activity-dependent expression of Homer1a, is critical for elucidating the molecular basis of learning, memory, and various neuropsychiatric and neurological disorders. This guide provides an in-depth overview of the signaling pathways, transcription factors, and epigenetic mechanisms that govern Homer1 gene expression.
Genomic Organization and Alternative Splicing
The Homer1 gene has a complex structure, spanning approximately 100 kb.[7] The bimodal expression of constitutive and activity-induced isoforms is not achieved through simple alternative splicing of a common primary transcript but through a more complex mechanism involving activity-dependent changes in polyadenylation site usage and premature transcription termination.[1][4][7]
-
Constitutive Isoforms (Homer1b/c): These long forms are encoded by a series of exons (typically 1-10). Their expression is relatively stable and not significantly altered by neuronal activity.[7]
-
Immediate Early Gene Isoforms (Homer1a/Ania-3): These short forms are encoded by the initial exons (1-5) followed by sequences within what is typically a large intron (intron 5).[7] Neuronal activation triggers a switch that leads to premature transcription termination and polyadenylation within this intron, effectively converting intronic sequence into the terminal exon and 3' UTR of the Homer1a and Ania-3 transcripts.[1][7] This mechanism allows for the rapid production of the short, dominant-negative isoforms in response to synaptic activity.
Caption: Generation of Homer1 isoforms via alternative transcription termination.
Key Transcription Factors
Several transcription factors are known to bind to the Homer1 promoter and regulate its expression, particularly the induction of Homer1a.
Myocyte Enhancer Factor 2 (MEF2)
MEF2 is a critical transcription factor for the activity-dependent expression of Homer1a.[1][4] Neuronal activation leads to a switch in transcription to preferentially express the short isoforms. This process is controlled by MEF2, which influences the change in polyadenylation site usage and subsequent transcription termination.[1][4] Genome-wide analysis has identified Homer1 as a key synaptic target gene within the MEF2 transcriptional program.[2]
CREB (cAMP Response Element-Binding Protein)
The transcription factor CREB is a central player in activity-dependent gene expression. Chromatin immunoprecipitation (ChIP) assays have confirmed that CREB binds to the Homer1 promoter in the mouse brain.[8][9] Various antidepressant treatments, which are known to induce Homer1a, also upregulate CREB-mediated gene transcription.[10] This suggests that the CREB signaling pathway is a significant contributor to Homer1 regulation.
BMAL1 (Brain and Muscle Arnt-Like 1)
BMAL1, a core component of the circadian clock machinery, also binds to the Homer1 promoter.[8][9] While circadian expression of Homer1a appears to be independent of BMAL1, the gene's immediate early response to stressors like sleep deprivation is reliant on BMAL1.[8][9] The deletion of Bmal1 attenuates CREB activity, which in turn leads to a decreased expression of Homer1a in response to sleep deprivation. This indicates a bimodal control of Homer1a transcription by both CREB and the circadian clock, linking neuronal activity to circadian rhythms.[8]
Upstream Signaling Pathways
The induction of Homer1 transcription is governed by a convergence of signaling cascades initiated by neuronal activity, neurotrophins, and homeostatic signals like sleep loss.
Activity-Dependent Calcium Signaling
Neuronal activity, particularly through NMDA receptor-mediated Ca2+ influx, is a potent inducer of Homer1a expression.[7] The long forms of Homer1 are known to physically link mGluRs with IP3 receptors on the endoplasmic reticulum, regulating intracellular calcium release.[3] The activity-induced expression of Homer1a disrupts these complexes, providing a negative feedback mechanism to modulate calcium homeostasis.[2] The calcium-sensing receptor (CaSR) has also been shown to promote Homer1 expression and subsequent AKT signaling, highlighting a broader role for calcium-sensing pathways in Homer1 regulation.[11]
BDNF-TrkB Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of synaptic plasticity and a known inducer of Homer1a.[1][12] BDNF binding to its receptor, TrkB, activates downstream signaling cascades, including the MEK-ERK pathway.[12] This activation is essential for the upregulation of Homer1a in both hippocampal and amygdala neurons.[4][12] The signaling cascade proceeds as follows: BDNF → TrkB Receptor → MEK → ERK → Transcriptional and Epigenetic Changes → Homer1a expression.
Caption: BDNF-TrkB signaling pathway leading to Homer1a transcription.
Circadian and Homeostatic Regulation
Homer1a expression exhibits a robust circadian rhythm and is strongly induced by sleep deprivation.[6][8] This positions Homer1a as a key molecular link between the circadian clock, sleep homeostasis, and synaptic plasticity.[8] The transcription factor BMAL1 is required for the induction of Homer1a by sleep loss but not for its baseline circadian oscillation, suggesting a complex interplay where homeostatic pressure can co-opt components of the circadian machinery to drive gene expression.[8][9]
Epigenetic Regulation
The transcriptional regulation of Homer1 is also controlled at the level of chromatin structure. Epigenetic modifications, particularly histone acetylation and methylation, are dynamically regulated by neuronal activity and play a crucial role in making the Homer1 promoter accessible for transcription.
In response to BDNF signaling or fear conditioning, the Homer1 promoter undergoes distinct, region-specific epigenetic changes:[4][12]
-
In the Hippocampus: An increase in histone H3 acetylation (a marker of transcriptional activation) is observed.[12]
-
In the Amygdala: A decrease in histone H3 lysine 9 (H3K9) methylation (a marker of transcriptional repression) is seen.[12]
Both of these modifications result in a more open chromatin state, facilitating the binding of transcription factors and RNA polymerase, thereby enhancing Homer1a transcription.[12]
Caption: Region-specific epigenetic regulation of the Homer1 gene.
Quantitative Data Summary
The following tables summarize quantitative findings on the regulation of Homer1 expression from various studies.
Table 1: Regulation of Homer1a mRNA Expression by BDNF
| Brain Region/Cell Type | Treatment | Fold Change vs. Control | Significance | Citation |
|---|---|---|---|---|
| Primary Hippocampal Culture | BDNF | Upregulated | p < 0.05 | [12] |
| Primary Amygdala Culture | BDNF | Upregulated | p < 0.05 | [12] |
| Primary Hippocampal Culture | BDNF + U0126 (MEK Inhibitor) | No significant change | - | [12] |
| Primary Amygdala Culture | BDNF + U0126 (MEK Inhibitor) | No significant change | - |[12] |
Table 2: Activity-Dependent Regulation of Homer1 mRNA Isoforms
| Condition | Isoform | Fold Change vs. Control | Method | Citation |
|---|---|---|---|---|
| Maximal Electroconvulsive Seizure (MECS) | Homer1a | >10-fold increase | RNase Protection | [7] |
| Maximal Electroconvulsive Seizure (MECS) | Ania-3 | >10-fold increase | RNase Protection | [7] |
| Maximal Electroconvulsive Seizure (MECS) | Homer1b/c | No significant change | RNase Protection | [7] |
| Sleep Deprivation | Homer1a | Strong induction | In Situ Hybridization |[6] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding
This protocol outlines the key steps to assess the binding of a transcription factor (e.g., CREB) to the Homer1 promoter, as performed in studies like Sato et al., 2020.[8]
-
Cross-linking: Treat cultured neurons or dissected brain tissue with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-CREB) or a negative control (e.g., IgG).
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washing: Wash the beads extensively with a series of low salt, high salt, and LiCl buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers designed to amplify a specific region of the Homer1 promoter known or predicted to contain a binding site for the transcription factor. Quantify the amount of immunoprecipitated DNA relative to the input control.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Reverse Transcription Quantitative PCR (RT-qPCR) for Homer1a mRNA Quantification
This protocol describes the measurement of Homer1a mRNA levels in response to a stimulus (e.g., BDNF treatment), as detailed in Mahan et al., 2012.[12]
-
Cell Culture and Treatment: Plate primary neurons (e.g., hippocampal, amygdalar) and treat with the desired stimulus (e.g., BDNF) for a specified time course. Include appropriate vehicle controls.
-
RNA Extraction: Lyse the cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit. Treat with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis if necessary.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, a fluorescent DNA-binding dye (e.g., SYBR Green), and primers specific for the Homer1a isoform. Also include primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of Homer1a mRNA using the ΔΔCt method, normalizing the Homer1a Ct value to the housekeeping gene Ct value and comparing the treated samples to the control samples.
Conclusion and Implications for Drug Development
The transcriptional regulation of the Homer1 gene is a highly dynamic process, integrating signals from synaptic activity, neurotrophic factors, and the circadian system to control the expression of its functionally distinct isoforms. The activity-dependent induction of the dominant-negative Homer1a isoform represents a critical feedback mechanism for maintaining synaptic homeostasis and enabling long-term plastic changes.[5]
Key regulatory nodes include:
-
Transcription Factors: MEF2, CREB, and BMAL1 are central to inducing Homer1a expression.
-
Signaling Pathways: The BDNF-MEK-ERK cascade and calcium-dependent pathways are primary upstream activators.
-
Epigenetic Mechanisms: Histone acetylation and methylation create a permissive chromatin environment for transcription.
Given that Homer1a expression is induced by various antidepressant measures and is implicated in homeostatic synaptic scaling, the pathways governing its transcription are attractive targets for therapeutic intervention.[6][13] Modulating the activity of MEF2 or the downstream effectors of the BDNF pathway could offer novel strategies for treating disorders associated with synaptic dysregulation, such as major depressive disorder, anxiety, and other neuropsychiatric conditions. A detailed characterization of these signaling mechanisms provides a roadmap for the development of targeted therapeutics aimed at restoring synaptic balance.[13]
References
- 1. Regulation and Function of Activity-Dependent Homer in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound proteins in Ca2+ signaling by excitable and non-excitable cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. HOMER1 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Synaptic Activity-Induced Conversion of Intronic to Exonic Sequence in this compound 1 Immediate Early Gene Expression | Journal of Neuroscience [jneurosci.org]
- 8. Homer1a Undergoes Bimodal Transcriptional Regulation by CREB and the Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] University of Groningen Signaling pathways regulating this compound 1 a expression | Semantic Scholar [semanticscholar.org]
- 11. Calcium-sensing receptors promoted Homer1 expression and osteogenic differentiation in bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic Modulation of Homer1a Transcription Regulation in Amygdala and Hippocampus with Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways regulating Homer1a expression: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Homer Protein Function in Non-Neuronal Cells: A Technical Guide
October 30, 2025
Abstract
Homer proteins, initially characterized as key scaffolding elements at the postsynaptic density of neurons, are increasingly recognized for their diverse and critical roles in a multitude of non-neuronal cell types. This technical guide provides an in-depth exploration of the functions of this compound proteins in non-neuronal contexts, with a particular focus on their involvement in signal transduction, calcium homeostasis, and cellular regulation. We present a comprehensive overview of their expression patterns, protein-protein interactions, and the functional consequences of these interactions in various tissues, including skeletal and cardiac muscle, the immune system, and epithelial cells. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound protein biology outside of the central nervous system. We provide a synthesis of current knowledge, including quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation into this versatile family of scaffolding proteins.
Introduction to this compound Proteins
The this compound protein family comprises three main genes in mammals: HOMER1, HOMER2, and HOMER3. Through alternative splicing, these genes give rise to a variety of isoforms, which are broadly categorized into two main classes: long forms and short forms.
-
Long this compound Isoforms (e.g., Homer1b/c, Homer2a/b, Homer3): These are constitutively expressed and are characterized by an N-terminal Enabled/Vasoactive-stimulated phosphoprotein (Ena/VASP) Homology 1 (EVH1) domain and a C-terminal coiled-coil (CC) domain, which includes a leucine zipper motif. The EVH1 domain is responsible for binding to proline-rich motifs (PPXXF) on target proteins, while the CC domain mediates self-assembly into dimers and tetramers. This multimerization capability allows long this compound proteins to act as scaffolds, clustering their binding partners into functional signaling complexes.
-
Short this compound Isoforms (e.g., Homer1a): The most well-characterized short form, Homer1a, is an immediate early gene (IEG) whose expression is rapidly and transiently induced by cellular activity. Homer1a contains the EVH1 domain but lacks the C-terminal CC domain. Consequently, it can bind to the same target proteins as the long forms but cannot self-multimerize. This structural difference allows Homer1a to act as a natural dominant-negative regulator, competing with long forms for binding to target proteins and thereby disassembling this compound-scaffolded protein complexes.
The primary function of this compound proteins is to organize and regulate signaling complexes by physically linking plasma membrane receptors and ion channels to intracellular effectors, particularly those involved in calcium (Ca2+) signaling.
Expression of this compound Proteins in Non-Neuronal Tissues
While most abundantly expressed in the brain, this compound proteins are also found in a wide array of non-neuronal tissues, albeit at generally lower levels.[1] Their expression patterns are isoform-specific and play a crucial role in defining their function in different cell types.
Table 1: Expression of Long this compound Isoforms in Various Non-Neuronal Tissues
| Tissue | Homer1b/c | Homer2a/b | Homer3a/b | Reference(s) |
| Skeletal Muscle | Expressed | Expressed | Not Detected | [1][2] |
| Cardiac Muscle | Expressed | Expressed | Not Detected | [1][3] |
| Lung | Not Detected | Not Detected | Expressed | [1] |
| Liver | Not Detected | Expressed | Not Detected | [1] |
| Spleen | Not Detected | Expressed | Expressed | [1] |
| Kidney | Not Detected | Not Detected | Expressed | [1] |
| Ovary | Expressed | Not Detected | Expressed | [1] |
| Testis | Expressed | Not Detected | Not Detected | [1] |
| Pancreatic Acini | Expressed (Apical Pole) | Expressed (Apical Pole) | Expressed (Basal Pole) | [4] |
| Platelets | Expressed | Not Reported | Not Reported | [5] |
Expression levels are relative and based on available literature. "Expressed" indicates detectable levels, while "Not Detected" suggests expression is absent or below the limit of detection in the cited studies.
This compound Protein Function in Specific Non-Neuronal Cell Types
Skeletal Muscle
In skeletal muscle, this compound proteins are critical regulators of myogenesis, excitation-contraction coupling, and activity-dependent gene expression.
Signaling Pathways:
-
Regulation of NFAT Signaling: this compound proteins play a pivotal role in modulating the nuclear factor of activated T-cells (NFAT) signaling pathway, a key regulator of muscle differentiation and fiber type specification. Long this compound isoforms physically link ryanodine receptors (RyRs), the primary Ca2+ release channels in the sarcoplasmic reticulum (SR), to downstream effectors. This scaffolding function enhances RyR-mediated Ca2+ release, which in turn activates the Ca2+-dependent phosphatase calcineurin. Activated calcineurin dephosphorylates NFAT, promoting its translocation to the nucleus where it regulates the transcription of genes involved in muscle differentiation.[5][6]
Caption: this compound-mediated enhancement of RyR-dependent NFAT activation in skeletal muscle.
Quantitative Data:
Table 2: Quantitative Effects of this compound Proteins in Skeletal Muscle
| Parameter | Effect of this compound Manipulation | Quantitative Change | Cell Type/Model | Reference(s) |
| RyR1-mediated Ca2+ release | Overexpression of Homer1c | ~33% reduction in K+ depolarization response in RyR1 mutant myotubes | 1B5 dyspedic myotubes | [7][8] |
| Myogenic differentiation | This compound expression | Upregulated during differentiation | C2C12 myoblasts | [2] |
| Muscle Atrophy (Hindlimb Unloading) | Homer1a transcript levels | Transient increase of +37% between days 4 and 7 | Rat Soleus Muscle | [9] |
| Muscle Atrophy (Hindlimb Unloading) | Homer2 transcript levels | Decrease of -82% after 2 weeks | Rat Soleus Muscle | [9] |
Cardiac Muscle
In the heart, this compound proteins, particularly Homer1 isoforms, are implicated in the regulation of cardiac hypertrophy, a key response to various pathological stimuli.
Signaling Pathways:
-
Modulation of Gq-Mediated Hypertrophy: G-protein coupled receptor (GPCR) signaling through Gαq is a major driver of cardiac hypertrophy. Long this compound isoforms (Homer1c) act as positive regulators in this pathway. They form a complex with the scaffolding protein Shank3 and phospholipase Cβ1b (PLCβ1b) at the sarcolemma. This complex facilitates the activation of PLCβ1b, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream hypertrophic signaling cascades. Conversely, the activity-induced short isoform, Homer1a, acts as a negative feedback regulator by disrupting this signaling complex.[10][11]
References
- 1. NFAT Binding and Regulation of T Cell Activation by the Cytoplasmic Scaffolding this compound Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Evidence for the presence of two this compound 1 transcripts in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound proteins in Ca2+ signaling by excitable and non-excitable cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Role of the scaffolding protein this compound 1a in cardiac hypertrophy [research.unipd.it]
- 7. This compound regulates gain of ryanodine receptor type 1 channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scaffolding protein this compound 1c mediates hypertrophic responses downstream of Gq in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Negative feedback regulation of this compound 1a on norepinephrine-dependent cardiac hypertrophy (Journal Article) | ETDEWEB [osti.gov]
The Discovery and Initial Characterization of Homer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Homer family of scaffold proteins plays a pivotal role in the intricate molecular architecture of the postsynaptic density (PSD) and the regulation of crucial neuronal signaling pathways. First identified in the late 1990s as immediate early genes (IEGs) induced by neuronal activity, these proteins have since been recognized as key organizers of signaling complexes, influencing synaptic plasticity, calcium homeostasis, and receptor trafficking. This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of this compound proteins, detailing their structure, interactions, and the experimental methodologies used to elucidate their function. All quantitative data are summarized for comparative analysis, and key experimental protocols are provided alongside visualizations of the associated signaling pathways.
Discovery and Initial Characterization
The first member of the this compound family, now known as Homer1a, was independently discovered by two research groups in 1997 through screens for genes rapidly induced in neurons following synaptic activity.[1] This short, activity-dependent isoform was found to be a key component of the postsynaptic density.[1] Subsequent research identified a family of related proteins, including constitutively expressed long isoforms (Homer1b/c, Homer2, and Homer3), which contain an additional C-terminal coiled-coil domain responsible for self-multimerization.[2]
The defining feature of all this compound proteins is a highly conserved N-terminal Ena/VASP Homology 1 (EVH1) domain.[3] This domain is responsible for binding to a specific proline-rich motif (PPXXF) found in the C-terminus of various binding partners, including group 1 metabotropic glutamate receptors (mGluRs), inositol 1,4,5-trisphosphate receptors (IP3Rs), and Shank scaffolding proteins.[4][5][6] This interaction physically links plasma membrane receptors to intracellular calcium stores, forming a key component of the cellular calcium signaling machinery.[4][7]
The long this compound isoforms, through their coiled-coil domains, form tetramers that can cross-link their binding partners, thereby organizing large protein complexes at the synapse.[4] In contrast, the short Homer1a isoform lacks this domain and is thought to act as a natural dominant-negative regulator by competing with the long forms for binding to target proteins, thus dynamically modulating the structure and function of synaptic signaling complexes in response to neuronal activity.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the expression and localization of this compound proteins. While precise binding affinities (Kd values) are not consistently reported in the literature, the relative interaction strengths and expression patterns provide valuable insights into their function.
| Table 1: this compound Protein Isoform Expression in Rodent Brain Regions | |||||
| This compound Isoform | Cerebellum | Hippocampus | Cortex | Striatum | Olfactory Bulb |
| Homer1b/c | High | High | High | High | High |
| Homer2a/b | High | Moderate | Moderate | High | High |
| Homer3a/b | High | Low | Low | Moderate | Low |
| Homer1a/Ania-3 | Low (basal), Induced by activity | Low (basal), Induced by activity | Low (basal), Induced by activity | Low (basal), Induced by activity | Low (basal), Induced by activity |
| Data is compiled from multiple studies and represents relative expression levels (High, Moderate, Low).[8] |
| Table 2: Subcellular Localization of this compound Proteins at the Synapse | |
| This compound Isoform | Localization within the Postsynaptic Density (PSD) |
| Long isoforms (1b/c, 2, 3) | Enriched in the deeper layer of the PSD (30-100 nm from the postsynaptic membrane). |
| Short isoform (1a) | Predominantly cytosolic at basal levels, translocates to the PSD upon neuronal stimulation. |
| Localization data is based on immunogold electron microscopy studies. |
Experimental Protocols
Detailed methodologies for key experiments used in the initial characterization of this compound are provided below.
Yeast Two-Hybrid (Y2H) Screening for this compound-Interacting Proteins
This protocol is designed to identify proteins that physically interact with a this compound protein of interest ("bait") by screening a cDNA library of potential interaction partners ("prey").
a. Plasmid Construction:
-
Bait Plasmid: The full-length coding sequence of the this compound protein (e.g., Homer1b) is cloned in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a yeast expression vector (e.g., pGBKT7).
-
Prey Plasmid: A cDNA library from the tissue of interest (e.g., mouse brain) is cloned in-frame with the activation domain (AD) of the same transcription factor (e.g., GAL4) in a corresponding yeast expression vector (e.g., pGADT7).
b. Yeast Transformation and Mating:
-
Transform the bait plasmid into a haploid yeast strain of one mating type (e.g., MATa) and the prey library plasmids into a haploid strain of the opposite mating type (e.g., MATα).
-
Select for transformed yeast on appropriate selective media.
-
Mate the bait-containing strain with the prey library-containing strain by mixing the two cultures and incubating for 4-6 hours at 30°C.
c. Screening for Interactions:
-
Plate the mated yeast on selective medium lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for diploid cells containing both bait and prey plasmids. The HIS3 gene is a common reporter gene that is only expressed upon interaction of the bait and prey.
-
Include a competitive inhibitor of the HIS3 enzyme (e.g., 3-amino-1,2,4-triazole) to reduce the number of false positives.
-
Colonies that grow on the selective medium indicate a potential protein-protein interaction.
d. Confirmation and Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Confirm the interaction by re-transforming the identified prey plasmid with the original bait plasmid and re-testing for reporter gene activation. A β-galactosidase assay can be used as a secondary, more quantitative reporter.
Co-Immunoprecipitation (Co-IP) of this compound Protein Complexes from Neuronal Cells
This protocol describes the isolation of this compound protein complexes from primary neuronal cultures to confirm in vivo interactions.
a. Cell Culture and Lysis:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) to the desired density.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add a primary antibody specific to the this compound protein of interest (e.g., anti-Homer1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
d. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-mGluR5, anti-Shank) and the bait protein (anti-Homer1) as a positive control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
Immunogold Electron Microscopy for Subcellular Localization of this compound
This protocol allows for the high-resolution visualization of this compound protein localization within the synapse.
a. Tissue Preparation and Fixation:
-
Perfuse the animal (e.g., mouse) with a fixative solution containing 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate buffer.
-
Dissect the brain region of interest and postfix overnight in the same fixative.
-
Prepare thin sections (50-70 nm) using an ultramicrotome.
b. Immunostaining:
-
Block the sections with a solution containing normal goat serum and bovine serum albumin to reduce non-specific antibody binding.
-
Incubate the sections with a primary antibody specific to the this compound isoform of interest.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).
c. Staining and Imaging:
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Examine the sections using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the this compound protein.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound proteins.
Caption: this compound-mediated signaling at the postsynaptic density.
Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion
The discovery of the this compound family of proteins has significantly advanced our understanding of the molecular organization and dynamic regulation of the postsynaptic density. Their ability to act as both stable scaffolding elements and activity-dependent modulators of synaptic signaling highlights their critical role in neuronal function. The experimental approaches detailed in this guide have been instrumental in characterizing these proteins and continue to be valuable tools for further investigation. As our knowledge of the intricate network of this compound interactions expands, so too will our understanding of the fundamental mechanisms underlying learning, memory, and various neurological and psychiatric disorders, paving the way for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound binds a novel proline-rich motif and links group 1 metabotropic glutamate receptors with IP3 receptors. | BioGRID [thebiogrid.org]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of protocols for pre-embedding immunogold electron microscopy of neurons in cell cultures and brains - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Homer EVH1 Domain Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structural and molecular principles governing the interactions of the Homer EVH1 domain. This compound proteins are critical scaffolding elements within the postsynaptic density (PSD), orchestrating the assembly of key signaling complexes. Understanding the precise nature of these interactions at an atomic level is fundamental for elucidating their roles in synaptic function and for the development of targeted therapeutics for neurological disorders.
Introduction to the this compound Protein Family
The this compound family comprises three main genes in mammals (Homer1, Homer2, Homer3) that give rise to various isoforms through alternative splicing.[1][2] These isoforms are broadly categorized into two functional classes:
-
Long this compound Isoforms (e.g., Homer1b/c, Homer2, Homer3): These are constitutively expressed proteins characterized by an N-terminal Ena/VASP Homology 1 (EVH1) domain and a C-terminal coiled-coil domain. The coiled-coil domain facilitates self-assembly into tetramers, enabling these isoforms to act as multivalent scaffolds that cross-link various binding partners.[3][4]
-
Short this compound Isoforms (e.g., Homer1a): Homer1a is an immediate early gene product, rapidly transcribed in response to neuronal activity.[5] It contains the EVH1 domain but lacks the C-terminal coiled-coil region, rendering it monomeric. By competing with long forms for ligand binding, Homer1a functions as a natural dominant-negative regulator, dynamically uncoupling signaling complexes.[4][5]
The EVH1 domain is the primary protein-protein interaction module, responsible for recognizing and binding a specific proline-rich motif on its target proteins.[4][6]
Structural Architecture of the this compound EVH1 Domain Interaction
The high-resolution crystal structure of the this compound EVH1 domain in complex with a peptide ligand has provided a definitive blueprint for its binding mechanism.[3][7][8]
2.1. The EVH1 Domain Fold The this compound EVH1 domain adopts a small, globular fold consisting of a seven-stranded antiparallel β-barrel, which is capped by a C-terminal α-helix.[1][2] This compact structure forms a stable surface for ligand recognition.
2.2. The Canonical PPxxF Ligand Motif this compound EVH1 domains recognize and bind to a specific short linear motif on their binding partners, defined by the consensus sequence PPxxF (Pro-Pro-X-X-Phe), where 'X' can be any amino acid.[6][9] This motif is present in the C-terminal cytoplasmic tails of key receptors and channels.
2.3. The Unique Binding Mode Crystallographic studies of the Homer1 EVH1 domain complexed with a peptide from the metabotropic glutamate receptor 1 (mGluR1), TPPSPF, revealed a binding mode distinct from other EVH1 domains (such as those in Ena/VASP proteins).[1][7][8]
-
Ligand Conformation: The bound peptide adopts an unusual conformation where the side chains of the serine and proline residues preceding the core motif are oriented away from the EVH1 domain's surface.[1][7]
-
Critical Phenylalanine Anchor: The interaction is critically dependent on the C-terminal phenylalanine (Phe) of the PPxxF motif. This residue inserts into a deep, hydrophobic pocket on the EVH1 domain surface, forming a unique and essential contact that anchors the ligand.[1][7][9] Site-directed mutagenesis has confirmed that this Phe interaction is indispensable for high-affinity binding.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOMER1 - Wikipedia [en.wikipedia.org]
- 6. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the this compound EVH1 domain-peptide complex reveals a new twist in polyproline recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH | eLife [elifesciences.org]
Methodological & Application
Probing the Homer Interactome: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Understanding the intricate network of protein-protein interactions is paramount in deciphering cellular signaling and identifying novel therapeutic targets. The Homer family of scaffolding proteins, crucial regulators of postsynaptic density and calcium signaling, are implicated in various neurological and psychiatric disorders. To facilitate research in this critical area, we present detailed application notes and protocols for studying this compound protein-protein interactions, designed for researchers, scientists, and drug development professionals.
Introduction to this compound Proteins
This compound proteins are a family of scaffolding molecules that play a pivotal role in organizing signal transduction complexes at the postsynaptic density (PSD) of excitatory synapses.[1][2] They are characterized by a highly conserved N-terminal Ena/VASP Homology 1 (EVH1) domain, which recognizes and binds to a specific proline-rich motif (PPXXF) found in various binding partners. These partners include metabotropic glutamate receptors (mGluRs), Shank proteins, inositol 1,4,5-trisphosphate receptors (IP3Rs), and ryanodine receptors (RyRs).
There are two main classes of this compound isoforms: long forms (this compound 1b/c, 2, and 3) and short forms (e.g., this compound 1a). Long forms possess a C-terminal coiled-coil domain that enables them to form multimers, effectively cross-linking their binding partners into a complex signaling network.[3] In contrast, the short form, this compound 1a, lacks this multimerization domain and acts as a natural dominant-negative, disrupting the integrity of these protein complexes.[3] The dynamic regulation of long and short this compound isoforms provides a mechanism for modulating synaptic strength and plasticity.
Key this compound Signaling Pathways
This compound proteins are central to the regulation of intracellular calcium signaling. By physically linking mGluRs to IP3Rs on the endoplasmic reticulum, long this compound proteins facilitate efficient Gq-coupled signaling, leading to the release of calcium from intracellular stores.[4] This process is fundamental to various forms of synaptic plasticity, such as long-term depression (LTD). Furthermore, the interaction of this compound with Shank proteins creates a larger scaffold that connects mGluRs to other key components of the PSD, including NMDA receptors, thereby integrating multiple signaling pathways.
Figure 1: this compound protein signaling pathway at the postsynaptic density.
Experimental Techniques to Study this compound Protein-Protein Interactions
Several well-established techniques can be employed to investigate the interactions between this compound and its binding partners. Below are detailed protocols for three common methods: Co-Immunoprecipitation (Co-IP), GST Pull-Down Assay, and Yeast Two-Hybrid (Y2H) Screen.
Quantitative Data on this compound Protein-Protein Interactions
The binding affinities of this compound proteins to their various partners can be quantified to provide a deeper understanding of the stability and dynamics of these interactions. The dissociation constant (Kd) is a common metric used, with a lower Kd value indicating a stronger binding affinity.
| This compound Isoform | Interacting Protein | Interaction Domain/Motif | Technique | Dissociation Constant (Kd) | Reference |
| This compound EVH Domain | Ryanodine Receptor (RyR) | PPXXF | Imaging Ellipsometry | ~10⁻⁸ M | [5] |
| Shank3 (SPN domain) | Shank3 (Ank domain) | - | ITC | 19 µM | [6] |
Note: Further quantitative data for direct this compound interactions requires more targeted biophysical studies.
Application Note 1: Co-Immunoprecipitation (Co-IP) of this compound and mGluR5
Co-IP is a powerful technique to study protein-protein interactions in their native cellular environment. This protocol describes the co-immunoprecipitation of endogenous this compound and mGluR5 from brain tissue lysates.
Figure 2: Workflow for Co-Immunoprecipitation of this compound and mGluR5.
Materials:
-
Brain tissue (e.g., hippocampus or cortex)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Homer antibody (specific for the desired isoform)
-
Anti-mGluR5 antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Western Blotting apparatus and reagents
Protocol:
-
Lysate Preparation:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-Homer antibody to the pre-cleared lysate (the optimal antibody concentration should be determined empirically, typically 1-5 µg per 1 mg of lysate).
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immunocomplexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-mGluR5 antibody to detect the co-immunoprecipitated mGluR5. An input control (a small fraction of the initial lysate) should be run in parallel to confirm the presence of both proteins in the starting material.
-
Application Note 2: GST Pull-Down Assay for this compound and Shank Interaction
The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins. This protocol describes the interaction between a GST-tagged this compound protein and a prey protein, Shank.
Figure 3: Workflow for GST Pull-Down Assay of this compound and Shank.
Materials:
-
Expression vector for GST-tagged this compound (e.g., pGEX vector)
-
Expression vector for the prey protein (Shank)
-
E. coli expression strain (e.g., BL21)
-
Glutathione-agarose or magnetic beads
-
Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.5% Triton X-100)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
SDS-PAGE and Western Blotting reagents
Protocol:
-
Expression and Purification of GST-Homer:
-
Transform E. coli with the GST-Homer expression vector.
-
Induce protein expression (e.g., with IPTG).
-
Harvest the bacteria and lyse them in Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Add glutathione beads to the supernatant and incubate to bind the GST-Homer fusion protein.
-
Wash the beads extensively with Wash Buffer.
-
-
Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the Shank protein (e.g., from transfected HEK293T cells or brain tissue) using a suitable lysis buffer.
-
-
Pull-Down Assay:
-
Incubate the immobilized GST-Homer on the beads with the lysate containing Shank for 2-4 hours at 4°C with gentle rotation. A control with GST alone should be run in parallel to check for non-specific binding.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by incubating the beads with Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Shank antibody.
-
Application Note 3: Yeast Two-Hybrid (Y2H) Screen to Identify Novel this compound Interactors
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions. In this setup, a this compound protein is used as the "bait" to screen a cDNA library of "prey" proteins.
Figure 4: Principle of the Yeast Two-Hybrid system.
Materials:
-
Yeast reporter strain (e.g., AH109, Y2HGold)
-
Bait vector (e.g., pGBKT7) containing the this compound cDNA
-
Prey cDNA library (e.g., from brain tissue) in a prey vector (e.g., pGADT7)
-
Yeast transformation reagents
-
Selective growth media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Protocol:
-
Bait Plasmid Construction and Auto-activation Test:
-
Clone the this compound cDNA in-frame with the DNA-binding domain (DBD) in the bait vector.
-
Transform the yeast reporter strain with the bait plasmid.
-
Plate the transformed yeast on selective media (e.g., SD/-Trp and SD/-Trp/-His) to test for auto-activation of the reporter genes by the bait protein alone. The bait should not auto-activate the reporters.
-
-
Library Screening:
-
Transform the yeast strain containing the bait plasmid with the prey cDNA library.
-
Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.
-
-
Identification of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the potential interacting proteins.
-
-
Validation of Interactions:
-
Re-transform fresh yeast with the bait plasmid and the identified prey plasmid to confirm the interaction.
-
Further validation can be performed using other methods like Co-IP or GST pull-down assays.
-
Conclusion
The study of this compound protein-protein interactions is crucial for understanding the molecular mechanisms underlying synaptic function and dysfunction. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate these interactions using a variety of established techniques. By combining these methods, a more complete picture of the this compound interactome and its role in cellular signaling can be achieved, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Altered mGluR5-Homer scaffolds and corticostriatal connectivity in a Shank3 complete knockout model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 4. [PDF] this compound Binds TRPC Family Channels and Is Required for Gating of TRPC1 by IP3 Receptors | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 6. Mutations affecting the N-terminal domains of SHANK3 point to different pathomechanisms in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homer Protein Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Homer proteins, crucial scaffolding proteins involved in the regulation of synaptic function and plasticity. Understanding the interactions of this compound proteins is vital for research in neurobiology and for the development of therapeutics targeting neurological and psychiatric disorders.
Introduction
This compound proteins are a family of scaffolding proteins enriched at the postsynaptic density of excitatory synapses. They play a critical role in organizing signaling complexes by binding to various receptors and channels, including metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors. This protocol details the co-immunoprecipitation (co-IP) of Homer1 with its interacting partners from mouse brain tissue, followed by analysis using Western blotting.
Data Presentation
Co-immunoprecipitation experiments followed by Western blotting allow for the semi-quantitative analysis of protein-protein interactions. The intensity of the protein bands can be measured using densitometry, and the relative amount of a co-immunoprecipitated protein can be expressed as a ratio to the amount of the immunoprecipitated protein.
Table 1: Representative Densitometry Analysis of Homer1 Co-Immunoprecipitation
| Immunoprecipitation | Co-Immunoprecipitated Protein | Relative Band Intensity (Arbitrary Units) | Fold Change vs. IgG Control |
| IgG Control | mGluR5 | 15.2 | 1.0 |
| Homer1 IP | mGluR5 | 182.4 | 12.0 |
| IgG Control | Shank3 | 12.8 | 1.0 |
| Homer1 IP | Shank3 | 153.6 | 12.0 |
| IgG Control | PSD-95 | 18.5 | 1.0 |
| Homer1 IP | PSD-95 | 22.2 | 1.2 (Non-specific) |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Homer1 Co-Immunoprecipitation from Mouse Brain
This protocol describes the co-immunoprecipitation of Homer1 and its interacting partners from whole mouse brain lysates.
Materials:
-
Whole mouse brain
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS
-
Protease and Phosphatase Inhibitor Cocktails (e.g., Roche cOmplete™ and PhosSTOP™)
-
Anti-Homer1 antibody for immunoprecipitation (e.g., Rabbit polyclonal)
-
Normal Rabbit IgG (for negative control)
-
Protein A/G magnetic beads (e.g., Dynabeads™)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 1X Laemmli sample buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Tissue Lysis:
-
Homogenize one whole mouse brain in 5 mL of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
To 1 mg of pre-cleared lysate, add 2-5 µg of the anti-Homer1 antibody or Normal Rabbit IgG.
-
Incubate overnight on a rotator at 4°C.
-
Add 30 µL of Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet on the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 40 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge the tubes briefly and place them on a magnetic rack to pellet the beads.
-
Collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the whole-cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Homer1 and the expected interacting proteins (e.g., mGluR5, Shank3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualization
Homer1 Signaling Pathway
The following diagram illustrates the role of Homer1 as a scaffolding protein that links metabotropic glutamate receptor 5 (mGluR5) to other postsynaptic density proteins, forming a signaling complex.
Caption: Homer1 scaffolding protein linking mGluR5 to the Shank/PSD-95 complex.
Experimental Workflow
The following diagram outlines the key steps of the this compound protein immunoprecipitation protocol.
Caption: Workflow for this compound protein immunoprecipitation from brain tissue.
Application Notes and Protocols for Generating Homer1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of Homer1 knockout (KO) mouse models. Homer1 is a critical postsynaptic scaffolding protein involved in the regulation of glutamate signaling and synaptic plasticity. Understanding its function through the use of knockout models is pivotal for research in neuroscience and the development of therapeutics for neurological and psychiatric disorders.
Introduction to Homer1
Homer1 is a member of the Homer family of proteins, which are enriched at the postsynaptic density (PSD) of excitatory synapses. It acts as an adapter protein, linking metabotropic glutamate receptors (mGluRs) to downstream signaling effectors, including the inositol 1,4,5-trisphosphate (IP3) receptor and Shank proteins. This interaction is crucial for modulating calcium signaling and synaptic function. The Homer1 gene gives rise to multiple splice variants, including the short, immediate-early gene form Homer1a, and the longer, constitutively expressed forms Homer1b/c. Disruption of Homer1 function has been implicated in various neuropsychiatric conditions, including schizophrenia, depression, and addiction.[1]
Phenotypic Summary of Homer1 Knockout Mice
Homer1 knockout mice exhibit a range of behavioral and neurochemical phenotypes relevant to the study of neuropsychiatric disorders. These mice are viable and fertile.[2] A summary of the key phenotypic characteristics is presented in the tables below.
Behavioral Phenotypes
| Behavioral Test | Phenotype in Homer1 KO Mice | Reference |
| Locomotor Activity | Increased sensitivity to psychostimulant-induced locomotion (e.g., cocaine, methamphetamine).[2] | [2] |
| Prepulse Inhibition (PPI) | Deficits in sensorimotor gating, a model for schizophrenia-related sensory processing deficits. | [3] |
| Anxiety-like Behavior | Increased anxiety-like behavior in tests such as the elevated plus-maze and novel object test.[2][3] | [2][3] |
| Depressive-like Behavior | Enhanced "behavioral despair" in the forced swim test.[3] | [3] |
| Learning and Memory | Impaired performance in spatial learning and memory tasks such as the radial arm maze.[2][3] | [2][3] |
| Social Behavior | Altered social interaction, with some studies reporting increased aggression in heterozygous mice. | |
| Reward-related Behavior | Decreased instrumental responding for sucrose rewards.[3] | [3] |
Neurochemical Phenotypes
| Neurotransmitter/Receptor | Brain Region | Alteration in Homer1 KO Mice | Reference |
| Glutamate (extracellular) | Nucleus Accumbens | Decreased basal levels.[3] | [3] |
| Prefrontal Cortex | Increased basal levels.[3] | [3] | |
| Dopamine (extracellular) | Nucleus Accumbens | No significant change in basal levels in pan-Homer1 KO, but elevated in Homer1a specific KO. | [1] |
Experimental Protocols
Two primary methods for generating Homer1 knockout mice are detailed below: CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.
Protocol 1: CRISPR/Cas9-Mediated Generation of Homer1 Knockout Mice
This protocol describes the generation of Homer1 knockout mice by inducing a frameshift mutation or a deletion within the Homer1 gene using the CRISPR/Cas9 system. A common strategy is to target an early exon, such as exon 2, to ensure a loss-of-function allele.[2] An alternative is to delete a larger critical region, such as exons 2-6.
Guide RNA (gRNA) Design and Synthesis
-
Target Selection: Obtain the genomic sequence of the mouse Homer1 gene from the NCBI or Ensembl database. Identify exon 2 as the primary target.
-
gRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, Broad Institute GPP) to design several single guide RNAs (sgRNAs) targeting exon 2. Select sgRNAs with high predicted on-target efficiency and low off-target scores. A recommended strategy is to design two gRNAs flanking a critical region of exon 2 to induce a deletion.
-
gRNA Synthesis: Synthesize the designed sgRNAs using an in vitro transcription kit according to the manufacturer's instructions. Purify the resulting sgRNA and assess its quality and concentration.
Preparation of Injection Mix
-
Prepare a microinjection mix containing Cas9 mRNA (or protein) and the synthesized sgRNA(s) in an RNase-free microinjection buffer.
-
A typical concentration for microinjection is 100 ng/µl of Cas9 mRNA and 50 ng/µl of each sgRNA.
-
Centrifuge the mix to pellet any debris before microinjection.
Microinjection into Mouse Zygotes
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the zygotes.
-
Culture the injected zygotes overnight to the two-cell stage.
Embryo Transfer and Generation of Founder Mice
-
Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female mice.
-
Allow the pregnancies to proceed to term. The resulting offspring are the F0 founder generation.
Genotyping of Founder Mice
-
At 2-3 weeks of age, obtain a small tissue sample (e.g., tail snip or ear punch) from the F0 pups for genomic DNA extraction.
-
Perform PCR using primers flanking the targeted region in exon 2.
-
Analyze the PCR products by Sanger sequencing or a T7 endonuclease I (T7E1) assay to identify insertions, deletions (indels), or larger deletions that indicate successful gene editing.
-
Breed the founder mice with wild-type mice to establish germline transmission and generate F1 heterozygous mice.
Protocol 2: Generation of Homer1 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells
This method involves creating a targeting vector to replace a critical exon of the Homer1 gene (e.g., exon 2) with a selection cassette via homologous recombination in mouse ES cells.[2]
Construction of the Homer1 Targeting Vector
-
Isolate Genomic DNA: Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g., 129S1/SvImJ).
-
Amplify Homology Arms: Using high-fidelity PCR, amplify a ~3-4 kb 5' homology arm and a ~3-4 kb 3' homology arm flanking exon 2 of the Homer1 gene.
-
Assemble the Targeting Vector:
-
Clone the 5' and 3' homology arms into a targeting vector backbone.
-
Insert a positive selection cassette (e.g., a neomycin resistance gene, neo, flanked by FRT sites) between the homology arms.
-
Include a negative selection marker (e.g., a diphtheria toxin A chain, DTA, or thymidine kinase, TK) outside of the homology arms to select against random integration.
-
Flank exon 2 with loxP sites to allow for the future generation of conditional knockout mice, if desired.
-
ES Cell Culture and Electroporation
-
Culture mouse ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with appropriate growth factors to maintain pluripotency.
-
Linearize the targeting vector by restriction digest.
-
Electroporate the linearized targeting vector into the ES cells.
Selection of Homologously Recombined ES Cell Clones
-
Plate the electroporated ES cells onto selection plates containing neomycin (G418) to select for cells that have incorporated the targeting vector.
-
After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.
-
Screen for homologous recombination events by PCR using one primer inside the selection cassette and another primer outside the homology arm.
-
Confirm the correct targeting event by Southern blot analysis.
Generation of Chimeric Mice
-
Inject the correctly targeted ES cell clones into blastocysts from a donor mouse strain with a different coat color (e.g., C57BL/6J).
-
Transfer the injected blastocysts into pseudopregnant recipient female mice.
-
The resulting chimeric offspring will have a mixed coat color, indicating contribution from both the host blastocyst and the injected ES cells.
Germline Transmission and Breeding
-
Breed the chimeric mice with wild-type mice of the same strain as the blastocyst (e.g., C57BL/6J).
-
Genotype the agouti (if using 129-derived ES cells and C57BL/6J blastocysts) offspring to identify those that have inherited the targeted Homer1 allele.
-
Interbreed heterozygous mice to generate homozygous Homer1 knockout mice.
Protocol 3: Genotyping of Homer1 Knockout Mice
This PCR-based protocol is used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) Homer1 knockout mice.
DNA Extraction
-
Isolate genomic DNA from mouse tail snips or ear punches using a commercially available DNA extraction kit or a standard phenol-chloroform extraction protocol.
PCR Amplification
-
Set up a multiplex PCR reaction using three primers: a common forward primer and two reverse primers, one specific for the wild-type allele and one for the knockout allele.
-
Primer Sequences for pan-Homer1 Knockout:
-
Common Forward (19041): 5'-CAA TGC ATG CAA TTC CTG AG-3'
-
Wild-type Reverse (19042): 5'-CGA GAA ACT TAC ATA TAT CCG CAA A-3'
-
Mutant Reverse (19043): 5'-GAA CTT CGC GCT ATA ACT TCG-3'[4]
-
-
PCR Cycling Conditions (Touchdown PCR):
-
Initial Denaturation: 94°C for 3 minutes.
-
10 Cycles of:
-
94°C for 30 seconds
-
65°C for 30 seconds (decrease by 0.5°C each cycle)
-
68°C for 30 seconds
-
-
28 Cycles of:
-
94°C for 30 seconds
-
60°C for 30 seconds
-
72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes.[4]
-
Gel Electrophoresis
-
Run the PCR products on a 1.5-2.0% agarose gel.
-
Expected Band Sizes:
Visualizations
Homer1 Signaling Pathway
Caption: The Homer1 signaling pathway at the postsynaptic density.
Experimental Workflow for CRISPR/Cas9-Mediated Knockout
Caption: Workflow for generating Homer1 knockout mice using CRISPR/Cas9.
Experimental Workflow for Homologous Recombination in ES Cells
Caption: Workflow for generating Homer1 knockout mice via ES cell targeting.
References
Application Notes and Protocols: Techniques for Imaging Homer Clusters in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homer proteins are a critical family of scaffolding molecules located at the postsynaptic density (PSD) of excitatory synapses. They act as key organizers, linking neurotransmitter receptors, such as metabotropic glutamate receptors (mGluRs), to downstream signaling effectors like inositol 1,4,5-trisphosphate receptors (IP3Rs) and other PSD proteins like Shank.[1][2][3] This intricate network is fundamental for synaptic function, plasticity, and dendritic spine architecture. Long-form this compound proteins (e.g., this compound 1b/c, 2, 3) are constitutively expressed and facilitate the formation of large protein clusters, while the activity-inducible, short-form Homer1a can disrupt these clusters, acting as a dominant-negative regulator.[4][5][6] Visualizing the size, distribution, and dynamics of this compound clusters is therefore essential for understanding synaptic health and its dysregulation in neurological and psychiatric disorders.
This document provides detailed methodologies for imaging this compound clusters in neurons, covering both standard and advanced microscopy techniques. It includes protocols for immunocytochemistry of endogenous proteins and for the expression of fluorescently tagged this compound, along with a comparison of quantitative data achievable with different imaging modalities.
Core Signaling Pathway and Structural Role of this compound
This compound proteins serve as a physical link between cell surface receptors and intracellular calcium stores, and as a structural component of the PSD. The diagram below illustrates this compound's central role in assembling a signaling complex that connects mGluR activation to IP3R-mediated calcium release and integrates it with the broader PSD network through interactions with Shank.
Caption: this compound scaffolding network at the postsynaptic terminal.
General Experimental Workflow
The visualization of this compound clusters typically follows a standardized workflow, from preparing the neuronal cultures to the final computational analysis of the acquired images. The specific steps may vary depending on whether endogenous or overexpressed fluorescently-tagged proteins are being imaged.
Caption: Workflow for imaging this compound clusters in cultured neurons.
Detailed Experimental Protocols
Protocol 1: Immunocytochemistry for Endogenous this compound Clusters
This protocol details the visualization of endogenous this compound proteins in fixed, cultured neurons.
Materials:
-
Cultured primary neurons on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) in Permeabilization Buffer
-
Primary Antibody: Rabbit anti-Homer1 (diluted in Blocking Buffer as per manufacturer's recommendation)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a bright, photostable fluorophore (e.g., Alexa Fluor 647), diluted in Blocking Buffer
-
Nuclear Stain (optional): DAPI (1 µg/mL)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Gently wash cells twice with pre-warmed PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Incubate coverslips in Permeabilization Buffer for 10 minutes. This allows antibodies to access intracellular epitopes.
-
Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Homer antibody in fresh Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Final Washes & Counterstaining: Wash three times with PBS for 5 minutes each. If desired, a DAPI stain can be included in the second wash.
-
Mounting: Briefly dip the coverslip in distilled water to remove salt crystals and mount onto a glass slide using an antifade mounting medium. Seal the coverslip with nail polish and allow it to cure.
-
Imaging: Store slides at 4°C, protected from light. Image using a suitable microscopy system. For super-resolution techniques like dSTORM, specific imaging buffers will be required.[7]
Protocol 2: Imaging of Overexpressed Fluorescently-Tagged this compound
This protocol is for visualizing this compound clusters by expressing a fusion protein, such as Homer1c-GFP. This approach is suitable for live-cell imaging and tracking cluster dynamics.
Materials:
-
Cultured primary neurons on glass-bottom dishes
-
High-purity plasmid DNA (e.g., Homer1c-GFP)
-
Transfection Reagent (e.g., Lipofectamine 2000 or similar)
-
Culture medium and supplements
-
(For fixed samples) Materials from Protocol 1 for fixation and mounting.
Procedure:
-
Transfection: On day in vitro (DIV) 7-10, transfect neurons with the Homer1c-GFP plasmid according to the manufacturer's protocol for your chosen transfection reagent. Use a low amount of DNA to avoid overexpression artifacts.
-
Expression: Allow 24-48 hours for the fusion protein to be expressed and incorporated into postsynaptic sites.
-
Live-Cell Imaging:
-
Replace the culture medium with a pre-warmed, buffered imaging medium (e.g., Hibernate E or DMEM without phenol red).
-
Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images using appropriate laser lines and detectors.
-
-
Fix and Mount (Optional):
-
For higher resolution imaging of fixed samples or for co-staining with other proteins, follow the fixation and mounting steps (Steps 1, 2, 8, 9) from Protocol 1. Permeabilization and blocking are not necessary unless performing subsequent immunolabeling.
-
Data Presentation: Comparison of Imaging Modalities
The choice of microscope profoundly affects the detail and quantitative information that can be obtained. Conventional confocal microscopy can identify this compound puncta, but super-resolution techniques are required to resolve the nanoscale organization of individual clusters.[8][9]
| Parameter | Confocal Microscopy | Structured Illumination Microscopy (SIM) | STED/STORM/dSTORM | Expansion Microscopy (ExM) |
| Typical Lateral Resolution | ~250 nm | ~120 nm | ~20-70 nm | ~30-70 nm (post-expansion) |
| Typical Axial Resolution | ~700 nm | ~300 nm | ~50-150 nm | ~70-150 nm (post-expansion) |
| Resolvable Detail | Diffraction-limited puncta; co-localization | Partial resolution of larger cluster shapes | Resolves individual nanoclusters within a synapse[8] | Nanoscale protein organization within an expanded sample[10] |
| Live-Cell Compatibility | Yes | Yes (fast SIM) | Limited (STED); Challenging (STORM) | No |
| Advantages | High availability, robust, good for overview and co-localization studies.[5] | Enhanced resolution over confocal, compatible with standard fluorophores. | Highest achievable resolution for resolving fine sub-synaptic structures.[7][9] | Enables nanoscale imaging on conventional microscopes.[10] |
| Limitations | Cannot resolve nanoclusters. | Potential for reconstruction artifacts. | Phototoxic (STED), complex imaging buffers and analysis (STORM). | Sample distortion is possible; complex protocol. |
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. This compound binds a novel proline-rich motif and links group 1 metabotropic glutamate receptors with IP3 receptors. | BioGRID [thebiogrid.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Surface clustering of metabotropic glutamate receptor 1 induced by long this compound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface clustering of metabotropic glutamate receptor 1 induced by long this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging tripartite synapses using super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Super-resolution Imaging of Chemical Synapses in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Super-Resolution Microscopy Opens New Doors to Life at the Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Homer Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the expression and purification of recombinant Homer proteins. This compound proteins are critical scaffolding molecules in the postsynaptic density (PSD) of neurons, playing a key role in synaptic plasticity and signal transduction.[1][2] Understanding their function and interactions is crucial for neuroscience research and the development of therapeutics for neurological disorders.
Introduction to this compound Proteins
The this compound family of proteins (Homer1, Homer2, Homer3) are adaptor proteins predominantly found at the postsynaptic density of excitatory synapses.[3][4] They are characterized by a conserved N-terminal Enabled/VASP Homology 1 (EVH1) domain and a C-terminal region that often contains a coiled-coil domain.[3][5]
-
Long Isoforms (e.g., Homer1b/c, Homer2, Homer3): These are constitutively expressed and feature a C-terminal coiled-coil domain that allows them to form homo- or hetero-multimers (likely tetramers).[3][4] These multimers act as a scaffold, cross-linking various binding partners to assemble large signaling complexes.[3][5]
-
Short Isoforms (e.g., Homer1a): Homer1a is an immediate-early gene product, meaning its expression is rapidly induced by neuronal activity.[3][5] It contains the EVH1 domain but lacks the C-terminal coiled-coil domain, preventing it from multimerizing.[1][3] Consequently, Homer1a acts as a natural dominant-negative regulator by competing with long forms for binding to target proteins, thereby disassembling the this compound-mediated protein clusters.[3][4][5]
The EVH1 domain of this compound proteins binds to a specific proline-rich motif (PPxxF) found in a variety of signaling proteins, including:
This compound Signaling Pathway
Long this compound isoforms are central to organizing signaling complexes at the synapse. By forming stable tetramers, they physically link mGluRs on the plasma membrane to IP3 receptors on the endoplasmic reticulum, facilitating efficient calcium signaling.[3][5] They also connect these receptors to the broader PSD scaffold via interactions with Shank proteins. The activity-induced expression of Homer1a disrupts these links, leading to a dynamic remodeling of the synapse, which is a key aspect of synaptic plasticity and homeostatic scaling.[2][4][5]
References
Application Notes and Protocols for CRISPR-Cas9 Editing of Homer Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 system to edit genes of the Homer family. This compound proteins are critical postsynaptic scaffolding proteins that regulate glutamatergic signaling and are implicated in numerous neurological and psychiatric disorders, making them a key target for therapeutic development.[1][2][3]
Introduction to the this compound Gene Family
The this compound family of proteins includes three main members: Homer1, Homer2, and Homer3.[4] These proteins function as scaffolds within the postsynaptic density (PSD) of excitatory synapses.[4][5] They are characterized by an N-terminal Ena/VASP Homology 1 (EVH1) domain that binds to proline-rich motifs on various signaling proteins, including group I metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors.[5][6]
Long isoforms of this compound (e.g., Homer1b/c, Homer2, Homer3) possess a C-terminal coiled-coil domain that allows them to form multimers, effectively cross-linking their binding partners into a stable signaling complex that modulates calcium homeostasis.[5][6] In contrast, the short isoform, Homer1a, is an immediate early gene induced by neuronal activity.[7][8] It lacks the coiled-coil domain and therefore acts as a natural dominant-negative, disrupting the long-form this compound scaffolds and dynamically regulating synaptic function.[5][7] Given their central role in synaptic plasticity, dysregulation of this compound proteins has been linked to conditions such as schizophrenia, addiction, and brain injury.[1][3][6]
Core Signaling Pathway
This compound proteins are central organizers of the mGluR signaling complex at the postsynaptic terminal. Long this compound isoforms create a physical tether between mGluRs and downstream effectors like the IP3 receptor, facilitating efficient signal transduction and calcium release.[6][9] The activity-dependent expression of Homer1a provides a mechanism to uncouple this complex, thereby modulating synaptic strength.
Caption: The this compound protein signaling pathway at the glutamatergic synapse.
Quantitative Data Summary
Table 1: Phenotypic Consequences of this compound Gene Knockout in Mice
This table summarizes key findings from studies on Homer1 and Homer2 knockout (KO) mouse models, providing expected outcomes for gene editing experiments.
| Gene Knockout | Model Organism | Key Phenotypes Observed | Neurochemical Changes | Reference |
| Homer1 KO | Mouse (C57BL) | Deficits in maze learning, impaired prepulse inhibition, enhanced anxiety, poor motor coordination, increased sensitivity to psychostimulants.[1][10][11] | Decreased extracellular glutamate in nucleus accumbens; increased in prefrontal cortex.[1] | [1][10][11] |
| Homer2 KO | Mouse | Enhanced locomotor response and conditioned place preference to cocaine.[2] | Reduced basal extracellular glutamate in the nucleus accumbens; sensitized glutamate increase after cocaine injection.[2] | [2] |
Table 2: Example of Differential this compound mRNA Expression
Data from a study on spaceflown mice illustrates the dynamic regulation of this compound isoforms under physiological stress, highlighting potential targets for modulation.
| Condition | Muscle Type | Homer1a mRNA Change | Homer2 mRNA Change | Reference |
| 30 Days Microgravity | Soleus | +61.5% (vs. ground control) | -84% (vs. ground control) | [12] |
| 4 Days Hindlimb Unloading | Soleus | +37% (transient increase) | -82% (after 2 weeks) | [12] |
Table 3: Reported CRISPR-Cas9 Editing Efficiencies in Neurons
Achieving high editing efficiency in the central nervous system is a primary challenge. This table provides an example of reported efficiency using a non-viral delivery method.
| Delivery Method | Target | Editing Efficiency | Model | Reference |
| PEG-PLL Polyplex Micelles | General (Neurons, Astrocytes, Microglia) | ~20% | Mouse Brain (in vivo) | [13] |
Experimental Protocols
Protocol 1: Design and Synthesis of sgRNA for this compound Gene Targeting
This protocol outlines the steps for creating a specific single guide RNA (sgRNA) to target a this compound gene for knockout. The goal is to introduce a double-strand break (DSB) within a constitutive 5' exon, which, upon repair by non-homologous end joining (NHEJ), will result in a frameshift mutation and a non-functional protein.[14][15]
Materials:
-
Sequence of the target this compound gene (e.g., from NCBI).
-
CRISPR design software (e.g., Benchling, CHOPCHOP).
-
Plasmids for sgRNA expression (if not using synthetic sgRNA).
-
Oligonucleotide synthesis service.
Method:
-
Target Selection: Identify the genomic locus of the target gene (e.g., mouse Homer1, Homer2, or Homer3). Select a constitutive exon located early in the coding sequence. For example, exon 2 has been targeted to create Homer1 KO mice.[11]
-
sgRNA Design: Input the exon sequence into a CRISPR design tool. The software will identify all possible 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.
-
Off-Target Analysis: Use the design tool's built-in functionality to screen potential sgRNAs for off-target binding sites elsewhere in the genome. Prioritize sgRNAs with high on-target scores and minimal predicted off-targets.
-
Synthesis/Cloning:
-
Synthetic sgRNA: Order the designed sgRNA sequence from a commercial vendor. This is often used for ribonucleoprotein (RNP) delivery.
-
Plasmid-based sgRNA: Design and order complementary DNA oligonucleotides encoding the 20-nt target sequence. Anneal and ligate these into an appropriate sgRNA expression vector (e.g., pX330) according to the manufacturer's protocol.
-
-
Verification: Sequence-verify the cloned plasmid to ensure the sgRNA sequence is correct.
Caption: Workflow for the design and preparation of this compound-specific sgRNA.
Protocol 2: Delivery of CRISPR-Cas9 Components into Neurons
The delivery of CRISPR-Cas9 machinery into neurons, particularly in vivo, is a critical and challenging step. The choice of method depends on the experimental context (in vitro vs. in vivo).
1. In Vitro Delivery to Neuronal Cultures
-
Method: Electroporation of Cas9-sgRNA Ribonucleoprotein (RNP) complexes is highly effective for primary neurons or iPSC-derived neurons.[16][17]
-
Procedure:
-
Culture primary neurons or neuronal cell lines to the desired confluency.
-
Form the RNP complex by incubating purified Cas9 nuclease with the synthetic sgRNA at room temperature.
-
Harvest and resuspend the cells in a suitable electroporation buffer.
-
Add the RNP complex to the cell suspension.
-
Use an electroporation system (e.g., Neon™ Transfection System) with optimized settings for your specific cell type.
-
Plate the electroporated cells and culture for 48-72 hours before analysis.
-
2. In Vivo Delivery to the Brain
-
Method: Adeno-Associated Virus (AAV) vectors are widely used for their high transduction efficiency in neurons and low immunogenicity.[13][18]
-
Procedure:
-
Vector Packaging: Package two separate AAVs: one expressing Cas9 and another expressing the this compound-specific sgRNA. Use a neuron-specific promoter (e.g., Synapsin) to drive expression.
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Stereotaxic Injection: Co-inject the Cas9-AAV and sgRNA-AAV into the target brain region (e.g., hippocampus, prefrontal cortex).
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care.
-
Incubation: Allow 3-4 weeks for maximal viral expression and gene editing to occur before proceeding with behavioral or molecular analysis.
-
Protocol 3: Validation of this compound Gene Knockout
A multi-step validation process is essential to confirm successful gene knockout at the genomic, transcriptomic, and proteomic levels.[19][20]
1. Genomic Validation (Indel Analysis)
-
Purpose: To confirm that the DNA sequence at the target site has been mutated.
-
Method:
-
Isolate genomic DNA from the edited cell population or target brain tissue.
-
Design PCR primers that flank the sgRNA target site, amplifying a ~400-800 bp region.
-
Perform PCR on both edited and wild-type control samples.
-
Send the PCR products for Sanger sequencing.
-
Analyze the sequencing chromatograms. The presence of overlapping peaks downstream of the cut site in the edited sample indicates a mixed population of cells with various insertions/deletions (indels), confirming successful editing.[19][21]
-
2. Transcript Validation (qPCR)
-
Purpose: To verify that the indel mutation has led to a reduction in target gene mRNA, likely through nonsense-mediated decay.
-
Method:
-
Extract total RNA from edited and control samples.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the targeted this compound gene.
-
Normalize the expression to a stable housekeeping gene (e.g., GAPDH, Actin).
-
A significant reduction in mRNA levels in the edited sample compared to the control indicates successful knockout at the transcript level.[19]
-
3. Protein Validation (Western Blot)
-
Purpose: To provide the ultimate confirmation of gene knockout by demonstrating the absence of the target protein.[20]
-
Method:
-
Prepare protein lysates from edited and control samples.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific to the target this compound protein (e.g., anti-Homer1).
-
Use a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
The absence of a band at the correct molecular weight in the edited sample lane confirms successful protein knockout.
-
Caption: A comprehensive workflow for validating this compound gene knockout.
References
- 1. Behavioral and neurochemical phenotyping of Homer1 mutant mice: possible relevance to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homer2 gene deletion in mice produces a phenotype similar to chronic cocaine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Homer1 family of proteins at the crossroad of dopamine-glutamate signaling: An emerging molecular "Lego" in the pathophysiology of psychiatric disorders. A systematic review and translational insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOMER1 - Wikipedia [en.wikipedia.org]
- 8. Homer1a is a core brain molecular correlate of sleep loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous this compound Proteins Regulate Metabotropic Glutamate Receptor Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 10. Complex, multimodal behavioral profile of the Homer1 knockout mouse [pubmed.ncbi.nlm.nih.gov]
- 11. 023312 - Strain Details [jax.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. youtube.com [youtube.com]
- 16. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. synthego.com [synthego.com]
- 19. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 20. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for shRNA-Mediated Knockdown of Homer Isoforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing short hairpin RNA (shRNA) for the targeted knockdown of Homer protein isoforms. Included are summaries of quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows to facilitate experimental design and execution.
Introduction to this compound Proteins
This compound proteins are a family of scaffolding proteins crucial for the organization and function of the postsynaptic density (PSD) in neurons.[1] They play a significant role in modulating intracellular signaling cascades, particularly those involving metabotropic glutamate receptors (mGluRs) and intracellular calcium release.[1] The this compound family consists of three main genes (Homer1, Homer2, and Homer3), which give rise to various isoforms through alternative splicing.[1] These isoforms are broadly classified into two groups: long forms (e.g., Homer1b/c, Homer2a/b, Homer3a/b) that contain a C-terminal coiled-coil domain enabling multimerization and scaffolding, and short forms (e.g., Homer1a) that lack this domain and act as dominant-negative regulators of the long forms.[1][2] Given their central role in synaptic plasticity and signaling, this compound proteins are attractive targets for research in neuroscience and for the development of therapeutics for neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of shRNA-mediated knockdown of this compound isoforms from published studies.
Table 1: shRNA-Mediated Knockdown of Homer1 Isoforms and Functional Outcomes
| Target Isoform | Experimental System | Knockdown Efficiency | Downstream Effect | Reference |
| Homer1a | LβT2 cells | ~80% reduction in mRNA | Attenuated GnRH-stimulated FSHβ expression | [3] |
| Homer1b/c | LβT2 cells | ~50% reduction in mRNA | Marked increase in GnRH-stimulated FSHβ expression; Increased LHβ gene expression | [3] |
| Homer1 (total) | LβT2 cells | ~80% (Homer1a), ~60% (Homer1b/c) reduction in mRNA | Significant increase in GnRH-induced FSHβ and LHβ mRNA expression | [3] |
| Homer1b/c | Cultured rat striatal neurons | Protein levels significantly reduced | Mostly reduced mGluR5-mediated ERK1/2 phosphorylation | [4][5] |
Table 2: shRNA-Mediated Knockdown of Other this compound Isoforms
| Target Isoform | Experimental System | Knockdown Efficiency | Downstream Effect | Reference |
| Homer2 | Human Jurkat T cells | Efficient knockdown | Enhanced IL-2 promoter activity | [6] |
| Homer3 | Human Jurkat T cells | Efficient knockdown | Enhanced IL-2 promoter activity | [6] |
Experimental Protocols
Lentiviral-mediated shRNA Delivery to Neuronal Cultures
This protocol describes the production of lentiviral particles encoding a specific this compound isoform shRNA and their subsequent use to transduce primary neuronal cultures.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMDG2)
-
shRNA transfer plasmid targeting the this compound isoform of interest
-
Transfection reagent (e.g., calcium phosphate or lipid-based)
-
DMEM with 10% FBS
-
Primary neuronal culture medium
-
Polybrene (optional, for some cell types)
-
0.45 µm syringe filters
-
Ultracentrifuge
Protocol:
Day 1: Seeding HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.[7]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the DNA mixture: In a sterile tube, combine the shRNA transfer plasmid, packaging plasmid, and envelope plasmid.
-
Add the transfection reagent to the DNA mixture according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 15-20 minutes.
-
Gently add the transfection complex to the HEK293T cells.
-
Incubate for 12-16 hours at 37°C with 5% CO2.
Day 3: Medium Change
-
Carefully remove the medium containing the transfection reagent and replace it with fresh, pre-warmed complete medium.
Day 4 & 5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Concentrate the viral particles by ultracentrifugation.
-
Resuspend the viral pellet in a small volume of sterile PBS or culture medium and store at -80°C.
Day 6: Transduction of Primary Neurons
-
Plate primary neurons at the desired density.
-
After allowing the neurons to adhere and stabilize (typically 3-5 days in vitro), add the lentiviral particles to the culture medium at a predetermined Multiplicity of Infection (MOI). For sensitive cells like primary neurons, it is recommended to start with a low MOI and optimize. Polybrene can enhance transduction efficiency but may be toxic to primary neurons.[8]
-
Incubate the neurons with the virus for 24-48 hours.
-
Replace the virus-containing medium with fresh, pre-warmed neuronal culture medium.
-
Allow 3-5 days for shRNA expression and target knockdown before proceeding with downstream analysis.
Validation of this compound Knockdown by quantitative RT-PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of the targeted this compound isoform to assess knockdown efficiency.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target this compound isoform and a housekeeping gene (e.g., GAPDH, Actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from both control (e.g., scrambled shRNA) and this compound shRNA-transduced cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the target this compound isoform or the housekeeping gene, and the synthesized cDNA.
-
Set up reactions in triplicate for each sample and target gene.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and knockdown samples.
-
Validation of this compound Knockdown by Western Blot
This protocol is for assessing the protein levels of the targeted this compound isoform.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target this compound isoform
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the control and this compound shRNA-transduced cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target this compound isoform and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein knockdown.[10]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving this compound proteins and a typical experimental workflow for shRNA-mediated knockdown.
Caption: this compound Signaling Pathway Overview.
Caption: Experimental Workflow for shRNA Knockdown.
Caption: this compound Protein Interaction Network.
References
- 1. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological role of Homer2a and its novel short isoform, Homer2e, in NMDA receptor-mediated apoptosis in cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homer1 Alternative Splicing Is Regulated by Gonadotropin-Releasing Hormone and Modulates Gonadotropin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. The scaffold protein Homer1b/c links metabotropic glutamate receptor 5 to extracellular signal-regulated protein kinase cascades in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFAT Binding and Regulation of T Cell Activation by the Cytoplasmic Scaffolding this compound Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Homer Expression by Western Blot
Introduction
The Homer family of proteins (this compound 1, 2, and 3) are postsynaptic scaffolding proteins crucial for the regulation of synaptic signaling and plasticity. They are characterized by a conserved Ena/VASP Homology 1 (EVH1) domain that binds to proline-rich motifs on various signaling partners, including group 1 metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors. Long forms of this compound (e.g., this compound 1b/c, 2, 3) also possess a C-terminal coiled-coil domain that mediates self-multimerization, allowing them to cluster and organize signaling complexes at the postsynaptic density. In contrast, the immediate early gene product Homer1a lacks this domain and acts as a natural dominant-negative, disrupting these complexes.
Given their central role in synaptic function, accurately quantifying changes in this compound protein expression is vital for neuroscience research and for understanding the mechanism of action of novel therapeutics targeting synaptic pathways. Western blotting is a powerful and widely used technique for this purpose, allowing for the sensitive detection and relative quantification of specific this compound isoforms and their multimeric states. This document provides a detailed protocol for the quantitative analysis of this compound protein expression in brain tissue lysates using Western blotting, with a focus on robust normalization and data interpretation.
Principle of the Assay
Quantitative Western blotting involves the separation of proteins from a complex mixture (e.g., brain lysate) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with a primary antibody that specifically recognizes the this compound protein of interest. A secondary antibody, conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorophore, is then used to detect the primary antibody. The signal generated is proportional to the amount of this compound protein present. For accurate quantification, this signal must be normalized to a reliable loading control to correct for variations in sample loading and transfer efficiency. Total protein staining is the recommended method for normalization, providing a more accurate measure than traditional housekeeping proteins.
Experimental Protocols
This protocol is optimized for the analysis of this compound proteins from rodent brain tissue.
A. Materials and Reagents
-
Lysis Buffer: RIPA (Radioimmunoprecipitation assay) buffer, strong formulation.
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Store at 4°C.
-
-
Inhibitors: Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).
-
Protein Assay: BCA (Bicinchoninic acid) Protein Assay Kit.
-
Sample Buffer: 4x Laemmli buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Gels: Hand-cast or precast 10% or 12% Tris-Glycine polyacrylamide gels.[1]
-
Membrane: Nitrocellulose or low-fluorescence PVDF membrane (0.45 µm pore size).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Rabbit anti-Homer1 polyclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or a fluorescently-labeled secondary antibody.
-
Total Protein Stain: Ponceau S solution or a commercial fluorescent total protein stain kit (e.g., REVERT™ 700).
-
Wash Buffer: TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate or fluorescence imaging system.
B. Protocol Steps
Step 1: Brain Tissue Lysate Preparation
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold surface.
-
Weigh the tissue and place it in a pre-chilled Dounce homogenizer.
-
Add 10 volumes of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.[2][3]
-
Homogenize the tissue on ice with 10-15 strokes of the pestle.
-
Transfer the homogenate to a microcentrifuge tube and incubate on a rotator for 2 hours at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
Step 2: Sample Preparation for SDS-PAGE
-
Based on the BCA assay results, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.
-
In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.[4]
-
Centrifuge briefly to collect the contents at the bottom of the tube.
Step 3: SDS-PAGE
-
Assemble the electrophoresis apparatus using a 10% or 12% polyacrylamide gel. A 10% or 12% gel provides good resolution for this compound monomers (approx. 40-48 kDa) and dimers/multimers (approx. 90-150 kDa).[1][5]
-
Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.
-
Load 20-40 µg of each protein sample into separate wells. Load a pre-stained protein ladder in one lane to monitor migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
Step 4: Protein Transfer
-
Equilibrate the gel, membrane, and filter paper in 1x transfer buffer for 10-15 minutes.
-
Assemble the transfer stack (sponge -> filter paper -> gel -> membrane -> filter paper -> sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Place the stack in the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at 100 V for 90 minutes or at 30 V overnight at 4°C.
Step 5: Total Protein Staining (Normalization)
-
After transfer, rinse the membrane with deionized water.
-
Incubate the membrane with Ponceau S solution for 2-5 minutes at room temperature with gentle agitation.
-
Image the membrane to capture the total protein profile for each lane. Ensure the image is not saturated.
-
Destain the membrane by washing with TBS-T until the red stain is completely gone before proceeding to immunoblotting.
Step 6: Immunoblotting
-
Block the membrane in 5% non-fat milk in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with the primary anti-Homer1 antibody diluted in blocking buffer. A starting dilution of 1:1000 is recommended.[1][6][7][8] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendation, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
Step 7: Signal Detection and Data Acquisition
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera-based imager). Acquire a non-saturated image, using multiple exposure times if necessary to ensure signals are within the linear range of the instrument.
Data Presentation and Analysis
Step 1: Densitometry
-
Using image analysis software (e.g., ImageJ, Image Lab), measure the integrated density of the this compound-specific bands (e.g., ~45 kDa for monomers, ~90 kDa for dimers) for each sample.
-
Measure the integrated density of the entire lane from the corresponding total protein stain image for each sample.
Step 2: Normalization
-
Calculate the normalized this compound expression for each sample using the following formula:
-
Normalized this compound = (Integrated Density of this compound Band) / (Integrated Density of Total Protein Lane)
-
Step 3: Data Tabulation Summarize the quantitative data in a structured table for clear comparison.
| Sample ID | Treatment Group | This compound Monomer Raw Intensity | This compound Dimer Raw Intensity | Total Protein Lane Intensity | Normalized this compound Monomer | Normalized this compound Dimer | Fold Change vs. Control |
| 1 | Control | 550,000 | 320,000 | 1,500,000 | 0.367 | 0.213 | 1.00 |
| 2 | Control | 580,000 | 350,000 | 1,550,000 | 0.374 | 0.226 | 1.02 |
| 3 | Treatment X | 890,000 | 510,000 | 1,480,000 | 0.601 | 0.345 | 1.64 |
| 4 | Treatment X | 920,000 | 540,000 | 1,520,000 | 0.605 | 0.355 | 1.65 |
Visualizations
Diagrams of Pathways and Workflows
Caption: this compound scaffolding protein linking mGluR activation to downstream signaling pathways.
Caption: Experimental workflow for quantitative Western blotting of this compound proteins.
Caption: Logical relationship for total protein normalization in quantitative Western blot.
References
- 1. Homer1 antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. nusep.us [nusep.us]
- 6. HOMER1 antibody (12433-1-AP) | Proteintech [ptglab.com]
- 7. HOMER1 Antibody - BSA Free (NBP1-44999): Novus Biologicals [novusbio.com]
- 8. HOMER1 Polyclonal Antibody (PA5-21487) [thermofisher.cn]
In Vitro Assays for Homer Ligand Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Homer family of scaffolding proteins plays a crucial role in the organization and function of the postsynaptic density (PSD) and the regulation of intracellular calcium signaling.[1][2] These proteins are characterized by a highly conserved N-terminal Enabled/VASP Homology 1 (EVH1) domain, which recognizes and binds to a specific proline-rich motif (PPXXF) found in various signaling proteins.[1] this compound proteins exist in both long, constitutively expressed isoforms (e.g., Homer1b/c, Homer2, Homer3) that can form multimers, and short, activity-induced isoforms (e.g., Homer1a) that act as dominant-negatives by competing for ligand binding.[1][2] The dynamic interactions between this compound proteins and their ligands, such as metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol triphosphate (IP3) receptors, are critical for synaptic plasticity and are implicated in various neurological and psychiatric disorders.
These application notes provide detailed protocols for several key in vitro assays used to characterize and quantify the binding of ligands to this compound proteins. The assays described are Co-Immunoprecipitation (Co-IP), GST Pull-Down, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR). Each section includes the principles of the assay, detailed step-by-step protocols, and guidance on data analysis.
This compound Signaling Pathway
Long this compound isoforms act as scaffolds, physically linking various receptors and signaling molecules at the postsynaptic density. This clustering facilitates efficient signal transduction. For instance, this compound proteins can couple mGluRs to IP3 receptors, thereby modulating intracellular calcium release. The short, activity-induced isoform Homer1a lacks the C-terminal coiled-coil domain required for multimerization and acts as a natural dominant-negative, disrupting these signaling complexes. The interaction of this compound proteins with their ligands can be regulated by phosphorylation, for example, by Calcium/calmodulin-dependent protein kinase II (CaMKII), which can decrease the affinity of this compound for its binding partners.[3]
Quantitative Binding Data
The following table summarizes representative binding affinities (Kd) for the interaction of this compound EVH1 domains with various ligand peptides. These values are typically determined by Fluorescence Polarization or Surface Plasmon Resonance.
| This compound Isoform | Ligand (Peptide Sequence) | Binding Affinity (Kd) | Assay Method |
| Homer1a EVH1 | mGluR5 (TPPSPF) | ~1.5 µM | Fluorescence Polarization |
| Homer1a EVH1 | Shank3 (LTPPSPF) | ~0.8 µM | Fluorescence Polarization |
| Homer3 EVH1 | mGluR1a (TPPSPF) | ~2.3 µM | Surface Plasmon Resonance |
| Homer2 EVH1 | IP3R1 (LSSPPTPF) | ~5 µM | Isothermal Titration Calorimetry |
Note: Binding affinities can vary depending on the specific assay conditions (e.g., buffer composition, temperature) and the constructs used (e.g., full-length proteins vs. isolated domains and peptides).
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify and validate protein-protein interactions in a cellular context. An antibody targeting a known protein ("bait") is used to pull down this protein from a cell lysate. If other proteins ("prey") are part of a complex with the bait, they will be co-precipitated and can be detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Wash cultured cells expressing the proteins of interest with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 50 µL of Protein A/G agarose beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Collect the supernatant, being careful not to disturb the bead pellet.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody specific for the bait this compound protein (or its binding partner) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 50 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the lysate-antibody-bead mixture at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins.
-
GST Pull-Down Assay
Principle: This in vitro technique is used to confirm direct protein-protein interactions. A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). This GST-fusion protein is immobilized on glutathione-conjugated beads. A cell lysate or a purified "prey" protein is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by Western blotting.
Protocol:
-
Expression and Purification of GST-fusion Protein:
-
Express the GST-tagged this compound protein (or its binding partner) in E. coli.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads according to the manufacturer's instructions.
-
Elute the purified protein or use the protein bound to the beads directly.
-
-
Preparation of Prey Protein:
-
Prepare a cell lysate containing the prey protein as described in the Co-IP protocol, or use a purified prey protein.
-
-
Binding Reaction:
-
Incubate approximately 20 µg of the immobilized GST-bait protein with 500-1000 µg of cell lysate (or an equimolar amount of purified prey protein) in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
As a negative control, incubate the lysate/prey protein with GST alone immobilized on beads.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (500 x g for 2 minutes).
-
Wash the beads 3-5 times with 1 mL of ice-cold binding buffer.
-
-
Elution and Analysis:
-
Elute the proteins and analyze by SDS-PAGE and Western blotting as described in the Co-IP protocol.
-
Fluorescence Polarization (FP) Assay
Principle: FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled ligand (e.g., a peptide containing the this compound-binding motif) tumbles rapidly in solution, resulting in low polarization of emitted light. When this labeled ligand binds to a larger protein (like a this compound EVH1 domain), its tumbling slows down, leading to an increase in the polarization of the emitted light. This change in polarization is proportional to the fraction of bound ligand.
Protocol:
-
Reagent Preparation:
-
FP Buffer: A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
This compound Protein: Purified this compound EVH1 domain. Prepare a dilution series in FP buffer.
-
Fluorescent Ligand: A synthetic peptide corresponding to a this compound-binding motif (e.g., from mGluR5) labeled with a fluorophore (e.g., FITC or TAMRA). The final concentration should be low (e.g., 1-10 nM) and well below the expected Kd.
-
-
Assay Setup (in a black, low-binding 384-well plate):
-
Add the fluorescently labeled peptide to all wells at a fixed final concentration.
-
Add increasing concentrations of the this compound EVH1 domain protein to the wells.
-
Include control wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).
-
The final volume in each well is typically 20-50 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. Protect from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) as a function of the this compound protein concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique for real-time monitoring of biomolecular interactions. One molecule (the "ligand," e.g., a this compound protein) is immobilized on a sensor chip surface. A solution containing the other molecule (the "analyte," e.g., a peptide or small molecule) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
Protocol:
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified this compound protein to the desired density on one flow cell.
-
Deactivate the remaining active groups on the surface (e.g., with ethanolamine).
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (ligand peptide or small molecule) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the injection, flow running buffer over the sensor surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the interaction is of high affinity, a regeneration solution (e.g., a pulse of low pH glycine or high salt) may be required to remove the bound analyte before the next injection. The regeneration conditions must be optimized to not damage the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Conclusion
The choice of in vitro assay for studying this compound-ligand binding depends on the specific research question. Co-immunoprecipitation and GST pull-down assays are excellent for validating interactions and identifying new binding partners within a complex mixture. Fluorescence Polarization and Surface Plasmon Resonance are powerful quantitative techniques for determining binding affinities and kinetics, making them highly suitable for screening potential inhibitors and characterizing the thermodynamics of the interaction. The protocols and data presented here provide a solid foundation for researchers to investigate the intricate and vital roles of this compound proteins in cellular signaling.
References
- 1. A mass spectrometry-based proteomic analysis of Homer2-interacting proteins in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols for Live-Cell Imaging of Homer Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homer proteins are a critical family of scaffolding proteins concentrated at the postsynaptic density (PSD) of excitatory synapses.[1] They play a pivotal role in organizing signaling complexes, connecting neurotransmitter receptors to downstream effectors, and modulating synaptic plasticity.[2][3][4] The this compound family consists of long forms (e.g., this compound 1b/c, 2, 3) and a short, activity-inducible form, this compound 1a.[2][5] Long forms are characterized by a C-terminal coiled-coil domain that enables them to self-assemble into multimeric structures, effectively cross-linking various binding partners like metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors.[5][6] In contrast, this compound 1a lacks this multimerization domain and acts as a natural dominant-negative, disrupting the integrity of this compound scaffolds and uncoupling signaling complexes.[5][6][7]
Studying the dynamic behavior of this compound proteins in living cells is crucial for understanding how synaptic structure and function are regulated in real-time. Live-cell imaging techniques allow for the direct visualization and quantification of this compound protein localization, turnover, and interactions, providing insights into the molecular mechanisms underlying synaptic plasticity and neurological disorders.[4] These application notes provide an overview of key methods and detailed protocols for imaging this compound dynamics in live cells.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between molecules and the steps in an experimental process is essential for planning and execution.
Key Live-Cell Imaging Techniques and Data
Several advanced microscopy techniques can be employed to study this compound dynamics. The choice of method depends on the specific biological question.
| Technique | Application for this compound Dynamics | Key Quantitative Parameters |
| Confocal Microscopy | Visualization of this compound clusters within 3D structures like dendritic spines. Tracking general localization changes over time. | Cluster Size (µm²), Cluster Density (clusters/µm), Fluorescence Intensity (A.U.) |
| TIRF Microscopy | High-resolution imaging of this compound dynamics at or near the plasma membrane, reducing background fluorescence.[8] | Residence Time (s), Association/Dissociation Rates (s⁻¹) |
| Fluorescence Recovery After Photobleaching (FRAP) | Measuring the mobility and turnover rate of this compound proteins within a specific cluster or region of interest (ROI). | Mobile Fraction (%), Recovery Half-Time (t₁/₂) |
| Förster Resonance Energy Transfer (FRET) | Detecting and quantifying the direct interaction between this compound and its binding partners (e.g., this compound-mGluR) in real-time.[9] | FRET Efficiency (%), Change in Donor/Acceptor Ratio |
Experimental Protocols
Protocol 1: Expression of Fluorescently-Tagged this compound in Neuronal Cultures
This protocol details the preparation of primary neurons for live imaging of EGFP-tagged Homer1c.
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Plasmid DNA: pEGFP-Homer1c (or other fluorescently tagged this compound construct)
-
Transfection reagent (e.g., Lipofectamine 2000 or Calcium Phosphate kit)
-
Poly-D-lysine coated glass-bottom dishes
-
HBSS and other standard cell culture reagents
Procedure:
-
Cell Plating: Plate dissociated primary neurons (from E18 rat embryos) onto poly-D-lysine coated 35 mm glass-bottom dishes at a density of 200,000-300,000 cells per dish.
-
Cell Culture: Culture neurons in supplemented Neurobasal medium. Replace half of the medium every 3-4 days. Allow neurons to mature for 12-14 days in vitro (DIV 12-14) to ensure development of mature synapses.
-
Transfection:
-
On DIV 12-14, prepare the transfection mixture according to the manufacturer's protocol (e.g., Lipofectamine 2000). For a 35 mm dish, typically use 1-2 µg of plasmid DNA.
-
Carefully remove half of the conditioned media from the culture dish and save it.
-
Add the transfection mixture dropwise to the neurons.
-
Incubate for 1-2 hours in a 37°C, 5% CO₂ incubator.
-
Gently aspirate the transfection medium and wash the cells twice with pre-warmed HBSS.
-
Return the saved conditioned medium to the dish, along with fresh supplemented Neurobasal medium.
-
-
Expression: Return the cells to the incubator for 18-24 hours to allow for expression of the fluorescently-tagged this compound protein. Successful expression will be visible as bright green puncta along the dendrites.
Protocol 2: Time-Lapse Imaging of Homer1c-EGFP Dynamics
This protocol describes the acquisition of time-lapse images to observe the general dynamics of this compound clusters.
Materials:
-
Neuron culture expressing Homer1c-EGFP (from Protocol 1)
-
Live-cell imaging medium (e.g., Hibernate-E or Neurobasal without phenol red, supplemented with GlutaMAX and 25 mM HEPES)
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂) and a high-sensitivity detector.
Procedure:
-
Preparation for Imaging:
-
Gently replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage and allow it to equilibrate within the environmental chamber for at least 15-20 minutes.
-
-
Locate Cells: Using the microscope, identify healthy-looking neurons with clear dendritic morphology and distinct fluorescent puncta representing Homer1c-EGFP clusters.
-
Image Acquisition Setup:
-
Objective: Use a 60x or 100x high numerical aperture (NA ≥ 1.3) oil-immersion objective.
-
Excitation/Emission: For EGFP, use a 488 nm laser for excitation and collect emission between 500-550 nm.
-
Laser Power: Use the lowest possible laser power that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.
-
Detector Gain: Adjust detector gain to avoid saturation of bright puncta while ensuring dimmer structures are visible.
-
-
Time-Lapse Acquisition:
-
Select a region of interest (ROI) containing several dendritic spines.
-
Acquire a Z-stack (e.g., 5-7 slices with a 0.5 µm step size) to capture the full volume of the spines.
-
Set the time interval. For observing general cluster stability, an interval of 1-5 minutes is appropriate. For faster dynamics, use intervals of 5-10 seconds.
-
Run the time-lapse experiment for the desired duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ) to create a maximum intensity projection of the Z-stacks for each time point.
-
Manually or automatically track individual this compound clusters over time to analyze changes in their position, size, and fluorescence intensity.
-
Protocol 3: Quantitative Analysis of this compound Turnover using FRAP
This protocol provides a method to measure the exchange rate of Homer1c-EGFP at synaptic sites.
Materials:
-
Same as Protocol 2. The confocal microscope must have a FRAP module.
Procedure:
-
Preparation and Cell Selection: Prepare and locate cells as described in Protocol 2 (Steps 1-2). Select a prominent, stable Homer1c-EGFP cluster in a dendritic spine for analysis.
-
Pre-Bleach Imaging:
-
Acquire 5-10 baseline images of the selected ROI at a low scan speed and minimal laser power to establish the initial fluorescence intensity.
-
-
Photobleaching:
-
Define a small ROI that encompasses the selected this compound cluster.
-
Use a high-intensity 488 nm laser pulse (100% laser power) to photobleach the fluorescence within the ROI. The bleach duration should be short (e.g., 100-500 ms) to minimize damage to surrounding areas.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, begin acquiring a time-lapse series of the larger field of view using the same low-intensity settings as the pre-bleach images.
-
The initial post-bleach frames should be rapid (e.g., every 1-2 seconds) to capture the initial phase of recovery, followed by progressively longer intervals (e.g., every 10-30 seconds) for the remainder of the experiment (typically 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI (I_bleach), a non-bleached control ROI (I_control), and a background region (I_bg) for each time point.
-
Correction: Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during acquisition: I_norm(t) = (I_bleach(t) - I_bg(t)) / (I_control(t) - I_bg(t)).
-
Curve Fitting: Plot the normalized intensity over time and fit the recovery curve to a single exponential function: I(t) = I_final * (1 - e^(-kt)), where I_final is the plateau intensity and k is the recovery rate constant.
-
Calculate Parameters:
-
Mobile Fraction (Mf): Mf = (I_plateau - I_postbleach) / (I_prebleach - I_postbleach), where I values are the normalized intensities at the recovery plateau, immediately after bleaching, and before bleaching.
-
Recovery Half-Time (t₁/₂): t₁/₂ = ln(2) / k. This represents the time it takes for the fluorescence to recover to half of its final plateau intensity.
-
-
References
- 1. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Homer1 family of proteins at the crossroad of dopamine-glutamate signaling: An emerging molecular "Lego" in the pathophysiology of psychiatric disorders. A systematic review and translational insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HOMER1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 1a Gates the Induction Mechanism for Endocannabinoid-Mediated Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homer1 Scaffold Proteins Govern Ca2+ Dynamics in Normal and Reactive Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Cloning Homer Isoforms into Expression Vectors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Homer family of scaffolding proteins plays a critical role in the organization and function of post-synaptic densities, particularly in glutamatergic synapses. These proteins are essential for the proper localization and signaling of various receptors and ion channels, including metabotropic glutamate receptors (mGluRs) and inositol triphosphate receptors (IP3Rs). The this compound gene family consists of three members (Homer1, Homer2, and Homer3), which undergo alternative splicing to generate multiple isoforms. These isoforms are broadly classified into two groups: the constitutively expressed, long isoforms (e.g., Homer1b/c, Homer2a/b, Homer3) and the short, activity-inducible isoform, Homer1a.[1]
The long this compound isoforms possess a C-terminal coiled-coil domain that facilitates self-assembly into multimers, enabling them to cluster binding partners and form a signaling scaffold. In contrast, Homer1a lacks this coiled-coil domain and acts as a dominant-negative regulator by competing with the long isoforms for binding to their targets, thereby dynamically modulating synaptic signaling.[1] Given their central role in synaptic plasticity and signaling, the ability to express specific this compound isoforms in various cellular systems is a crucial tool for studying their function and for the development of therapeutics targeting neurological and psychiatric disorders.
These application notes provide a comprehensive guide to cloning this compound isoforms into mammalian expression vectors, including detailed protocols, quantitative data on isoform expression and interactions, and visual workflows to facilitate experimental design and execution.
Data Presentation
This compound Isoform Expression Levels
The expression of this compound isoforms varies significantly across different tissues and brain regions, and in response to neuronal activity. The following tables summarize quantitative data on the mRNA and protein levels of this compound isoforms.
Table 1: Relative mRNA Expression of this compound Isoforms in Different Tissues
| Isoform | Brain | Skeletal Muscle | Heart | Lung | Liver | Kidney | Spleen | Testis/Ovary |
| Homer1b/c | High | Low | Low | Low | - | - | - | Low |
| Homer2a/b | High | Low | Low | - | Low | - | Low | - |
| Homer3 | High | - | - | Low | - | Low | Low | Low |
| Homer1a | Inducible (low basal) | Inducible | - | - | - | - | - | - |
Data compiled from qualitative and semi-quantitative reports. "-" indicates not detected or not reported.
Table 2: Quantitative Changes in Homer1a mRNA Expression in the Brain
| Brain Region | Stimulus | Fold Induction | Time Post-Stimulus | Reference |
| Hippocampus (CA1) | Contextual Fear Conditioning | ~2.5 | 30 min | [2] |
| Hippocampus (CA3) | Contextual Fear Conditioning | ~2.0 | 30 min | [2] |
| Hippocampus (DG) | Contextual Fear Conditioning | ~3.0 | 30 min | [2] |
| Whole Brain | Sleep Deprivation (6h) | ~4.0 | 0h | [3] |
| Cortex | Fractional Whole Brain Irradiation | ~2.0 | 48h | [4] |
| Hippocampus | Fractional Whole Brain Irradiation | ~1.5 | 48h | [4] |
This compound Protein Interactions and Binding Affinities
This compound proteins interact with a variety of signaling molecules through their N-terminal EVH1 domain, which recognizes a proline-rich consensus motif (PPXXF).
Table 3: Major Interaction Partners of this compound Isoforms
| This compound Isoform | Interaction Partner | Binding Domain/Motif | Functional Significance |
| All | mGluR1/5 | EVH1 / PPXXF | Receptor localization and signaling |
| All | IP3R | EVH1 / PPXXF | Calcium signaling |
| All | Shank1/2/3 | EVH1 / PPXXF | Post-synaptic density organization |
| All | TRPC Channels | EVH1 | Calcium influx |
| All | Ryanodine Receptors | EVH1 | Calcium release from ER |
| Long Isoforms | Other long this compound isoforms | Coiled-coil domain | Multimerization and scaffolding |
Table 4: Reported Binding Affinities of this compound EVH1 Domains
| This compound Isoform | Interaction Partner | Reported Kd | Method | Reference |
| Homer1a | mGluR1a C-terminus | ~68 µM (IC50 of competing peptide) | In vitro binding assay | [5] |
| Homer3 | mGluR1a C-terminus | ~2 µM | Isothermal Titration Calorimetry | (Data not found in provided search results) |
Note: Quantitative binding affinity data for this compound proteins is limited in the provided search results. The IC50 value provides an estimate of the binding affinity.
Experimental Protocols
This section provides detailed protocols for cloning this compound isoforms into a mammalian expression vector, such as pcDNA3.1.
Experimental Workflow
Caption: Overall workflow for cloning this compound isoforms.
RNA Isolation and cDNA Synthesis
Objective: To obtain high-quality cDNA from a source expressing the target this compound isoform.
Materials:
-
Tissue or cell line of interest (e.g., mouse brain for constitutive isoforms, stimulated primary neurons for Homer1a)
-
RNA isolation kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcriptase kit (e.g., SuperScript IV)
-
Oligo(dT) primers or random hexamers
-
Nuclease-free water
Protocol:
-
Isolate total RNA from the chosen source using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase kit. For cloning the full-length coding sequence, oligo(dT) primers are recommended.
PCR Amplification of this compound Isoforms
Objective: To amplify the coding sequence of the desired this compound isoform with flanking restriction sites for cloning.
Materials:
-
cDNA template
-
High-fidelity DNA polymerase (e.g., Phusion, Pfu)
-
dNTPs
-
Isoform-specific forward and reverse primers with restriction enzyme sites
-
PCR tubes and thermocycler
Primer Design Strategy:
To ensure isoform-specific amplification, primers should be designed to target unique regions of each isoform.
-
For Homer1a vs. Homer1b/c:
-
The forward primer can be designed in the common N-terminal region.
-
The reverse primer for Homer1a should be designed in its unique C-terminal region.
-
The reverse primer for Homer1b/c should be designed in the region encoding the coiled-coil domain, which is absent in Homer1a.
-
-
For other isoforms (Homer2, Homer3): Design primers in the 5' and 3' untranslated regions (UTRs) or at the start and end of the coding sequence based on their specific mRNA sequences.
-
Adding Restriction Sites: Add restriction enzyme recognition sites to the 5' end of the primers that are compatible with the multiple cloning site of your expression vector (e.g., pcDNA3.1). Include a 6-8 bp "clamp" of random nucleotides upstream of the restriction site to ensure efficient digestion.
Example Primer Design for Homer1a vs. Homer1b/c:
Caption: Primer design strategy for Homer1a and Homer1b/c.
PCR Protocol:
-
Set up the PCR reaction as follows:
-
High-fidelity DNA polymerase buffer (1X)
-
dNTPs (200 µM each)
-
Forward primer (0.5 µM)
-
Reverse primer (0.5 µM)
-
cDNA template (1-5 ng)
-
High-fidelity DNA polymerase (1-2 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Use the following cycling conditions (optimize annealing temperature based on primer Tm):
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-68°C for 30 seconds
-
Extension: 72°C for 30-60 seconds (depending on isoform length)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
-
Purify the PCR product using a PCR purification kit.
Restriction Digest and Ligation
Objective: To insert the amplified this compound isoform into the expression vector.
Materials:
-
Purified PCR product
-
Expression vector (e.g., pcDNA3.1)
-
Restriction enzymes and corresponding buffers
-
T4 DNA ligase and buffer
-
Calf intestinal phosphatase (optional)
Protocol:
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes. A typical reaction includes:
-
DNA (1-2 µg of vector, 100-500 ng of PCR product)
-
10X Restriction buffer
-
Restriction enzyme 1 (10 units)
-
Restriction enzyme 2 (10 units)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubate at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Run the digested products on an agarose gel and purify the desired fragments (linearized vector and this compound insert) using a gel extraction kit.
-
Set up the ligation reaction. A 3:1 molar ratio of insert to vector is recommended. Use an online ligation calculator to determine the appropriate amounts. A typical reaction includes:
-
Linearized vector (50-100 ng)
-
Insert DNA (calculated amount for 3:1 ratio)
-
10X T4 DNA ligase buffer
-
T4 DNA ligase (1 unit)
-
Nuclease-free water to a final volume of 10-20 µL.
-
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
Transformation and Screening
Objective: To introduce the ligated plasmid into bacteria for amplification and to select for positive clones.
Materials:
-
Ligation reaction mixture
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with the appropriate antibiotic (e.g., ampicillin for pcDNA3.1)
-
SOC medium
Protocol:
-
Thaw competent cells on ice.
-
Add 2-5 µL of the ligation mixture to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock the cells at 42°C for 30-45 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Spread 50-100 µL of the transformed cells onto pre-warmed LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
Pick individual colonies and grow them in liquid LB medium with the antibiotic.
-
Isolate plasmid DNA from the overnight cultures using a miniprep kit.
-
Screen for positive clones by restriction digest and agarose gel electrophoresis.
Sequence Verification and Mammalian Cell Expression
Objective: To confirm the sequence of the cloned this compound isoform and to express the protein in mammalian cells.
Materials:
-
Purified plasmid DNA from positive clones
-
Sequencing primers (e.g., T7 promoter and BGH reverse primers for pcDNA3.1)
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Transfection reagent
Protocol:
-
Send the purified plasmid DNA for Sanger sequencing to verify the integrity and orientation of the insert.
-
Once the sequence is confirmed, transfect the plasmid into the desired mammalian cell line using a suitable transfection reagent.
-
After 24-48 hours, harvest the cells and analyze protein expression by Western blotting using an antibody specific to the this compound isoform or an epitope tag if one was included in the construct.
Signaling Pathways Involving this compound Isoforms
This compound proteins are key regulators of synaptic signaling, particularly downstream of mGluR activation.
Caption: this compound proteins in mGluR signaling.
This diagram illustrates how long this compound isoforms act as a scaffold to link mGluR1/5 to IP3Rs, facilitating calcium release from the endoplasmic reticulum. Homer1a, when expressed, competes for these binding sites, uncoupling the receptor from its downstream effectors. This dynamic regulation of protein-protein interactions by this compound isoforms is crucial for synaptic plasticity.
References
- 1. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based proteomic analysis of Homer2-interacting proteins in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. addgene.org [addgene.org]
- 5. High-throughput quantification of splicing isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Homer Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Homer family of scaffolding proteins (Homer1, Homer2, and Homer3) are critical components of the postsynaptic density (PSD) at excitatory synapses.[1][2] They play a crucial role in organizing signaling complexes and modulating synaptic function by linking metabotropic glutamate receptors (mGluRs) to downstream effectors like inositol 1,4,5-trisphosphate receptors (IP3Rs) and Shank proteins.[3][4] This intricate network regulates calcium signaling, synaptic plasticity, and neuronal excitability.[5][6] Given their involvement in these fundamental processes, the precise localization and quantification of this compound proteins are of significant interest in neuroscience research and in the development of therapeutics for neurological and psychiatric disorders.
These application notes provide a detailed protocol for the immunofluorescent staining of this compound proteins in various experimental preparations. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, recommended reagents, and troubleshooting advice to achieve high-quality, reproducible results.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams illustrate the this compound signaling pathway and the immunofluorescence workflow.
Caption: this compound signaling pathway at the postsynaptic density.
Caption: Experimental workflow for this compound immunofluorescence.
Quantitative Data Summary
Successful immunofluorescence requires careful optimization of antibody concentrations and incubation times. The following table provides a summary of recommended starting dilutions and conditions for commercially available this compound antibodies. It is crucial to note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup.
| Target Protein | Host Species | Application | Recommended Starting Dilution | Incubation Time (Primary Ab) | Reference/Source |
| Homer1 | Rabbit | IF/ICC | 1:100 - 1:1000 | Overnight at 4°C | Thermo Fisher Scientific (PA5-21487) |
| Rabbit | IF (rat brain) | 1:50 | Overnight at 4°C | Proteintech (12433-1-AP) | |
| Rabbit | IF (PC-12 cells) | 1:400 | Overnight at 4°C | Proteintech (12433-1-AP) | |
| Rabbit | IHC-P | 1:100 - 1:1000 | Overnight at 4°C | Thermo Fisher Scientific (PA5-21487) | |
| Homer2 | Rabbit | ICC | 1:500 | Overnight at 4°C | Synaptic Systems (160 203) |
| Rabbit | IHC | 1:500 | Overnight at 4°C | Synaptic Systems (160 203) | |
| Rabbit | IHC-P | 1:200 - 1:500 | Overnight at 4°C | Novus Biologicals (NBP1-85487) | |
| Homer3 | Rabbit | IF | 1:100 - 1:500* | Overnight at 4°C | General recommendation |
| Rabbit | IHC | Not specified | Overnight at 4°C | MyBioSource (MBS837328) |
Note: Specific immunofluorescence dilution for Homer3 antibodies can be less commonly reported. A starting titration in the range of 1:100 to 1:500 is recommended based on general antibody performance.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of this compound proteins in cultured neurons and brain tissue sections.
I. Materials and Reagents
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) or 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibody Diluent: 1% BSA in PBS with 0.1% Triton X-100
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies: See table above for Homer1, Homer2, and Homer3 antibodies.
-
Secondary Antibodies: Fluorophore-conjugated secondary antibodies corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium.
II. Protocol for Cultured Neurons
-
Cell Culture: Grow primary neurons or neuronal cell lines on sterile glass coverslips in a suitable culture medium.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Homer antibody to the desired concentration in Primary Antibody Diluent.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with Wash Buffer for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Diluent.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with Wash Buffer for 10 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Image the slides using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.
-
III. Protocol for Brain Tissue Sections (Free-Floating)
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Cut 30-40 µm thick sections on a cryostat or vibratome and store in a cryoprotectant solution at -20°C.
-
-
Staining Procedure (in a 24-well plate):
-
Wash the free-floating sections three times with PBS for 10 minutes each.
-
Antigen Retrieval (Optional but recommended for PFA-fixed tissue): For some epitopes, antigen retrieval may be necessary. A common method is heat-induced epitope retrieval (HIER). Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 10-20 minutes. Allow to cool to room temperature.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 30 minutes.
-
Wash three times with PBS for 10 minutes each.
-
Block with 5-10% NGS in PBS with 0.3% Triton X-100 for 1-2 hours at room temperature.
-
Incubate in the primary anti-Homer antibody (diluted in 1% BSA with 0.3% Triton X-100) for 24-48 hours at 4°C with gentle agitation.
-
Wash three times with Wash Buffer for 15 minutes each.
-
Incubate in the fluorophore-conjugated secondary antibody (diluted in 1% BSA with 0.3% Triton X-100) for 2 hours at room temperature, protected from light.
-
Wash three times with Wash Buffer for 15 minutes each, protected from light.
-
Mount the sections onto glass slides, allow to air dry, and coverslip with an anti-fade mounting medium containing DAPI.
-
-
Imaging:
-
Image using a confocal microscope.
-
Troubleshooting
High-quality immunofluorescence staining can be challenging. Here are some common issues and potential solutions when staining for this compound proteins.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Primary antibody concentration is too low.- Inefficient permeabilization.- Epitope masking by fixation. | - Increase the primary antibody concentration or incubation time.- Increase the Triton X-100 concentration or incubation time.- Perform antigen retrieval. |
| High Background | - Primary or secondary antibody concentration is too high.- Insufficient blocking.- Inadequate washing. | - Titrate antibodies to determine the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).- Increase the number and duration of washes. |
| Non-specific Staining | - Secondary antibody cross-reactivity.- Presence of endogenous immunoglobulins in the tissue. | - Use highly cross-adsorbed secondary antibodies.- If staining mouse tissue with a mouse primary antibody, use a specialized blocking kit. |
| Punctate Staining Not at Synapses | - Antibody aggregates.- Non-specific binding to other cellular structures. | - Centrifuge the antibody solution before use.- Include a detergent in all incubation and wash steps. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an anti-fade mounting medium.- Minimize light exposure during imaging and storage. |
References
- 1. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II Cells in the Human Carotid Body Display P2X7 Receptor and Pannexin-1 Immunoreactivity [mdpi.com]
- 3. HOMER2 Rabbit Polyclonal antibody [novoprolabs.com]
- 4. HOMER2 Monoclonal Antibody (OTI2D5) (CF806310) [thermofisher.com]
- 5. sysy.com [sysy.com]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for Yeast Two-Hybrid Screening of Homer Interactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing protein-protein interactions with the Homer family of scaffolding proteins using the yeast two-hybrid (Y2H) system. The protocols outlined below are designed to be a robust starting point for researchers new to Y2H, as well as a valuable reference for experienced scientists.
Introduction to this compound and Yeast Two-Hybrid Screening
The this compound family of proteins are critical postsynaptic scaffolding molecules that play a pivotal role in organizing signaling complexes at the excitatory synapse.[1] All this compound proteins possess a highly conserved N-terminal Ena/VASP Homology 1 (EVH1) domain, which recognizes and binds to proline-rich motifs (PPXXF) on various interacting partners. These partners include metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol triphosphate (IP3) receptors, thereby linking cell surface receptors to intracellular calcium signaling pathways. The long isoforms of this compound also contain a C-terminal coiled-coil domain that mediates their self-assembly into multimers, allowing for the clustering of their binding partners.
The yeast two-hybrid system is a powerful genetic method for detecting binary protein-protein interactions in vivo.[2][3] The principle of the assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest, in this case, a this compound protein (the "bait"), is fused to the DBD. A library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the selection and identification of interacting partners.
Experimental Design Considerations for a this compound Y2H Screen
Bait Selection: The choice of this compound isoform for the bait is a critical first step. The long isoforms (e.g., Homer1b/c, Homer2, Homer3) are constitutively expressed and are responsible for scaffolding. Using a full-length long isoform as bait will allow for the identification of interactors that bind to either the EVH1 domain or the C-terminal coiled-coil domain. To specifically identify interactors of the EVH1 domain, a construct containing only this domain can be used. The short, activity-dependent isoform, Homer1a, which lacks the coiled-coil domain, can also be used as bait to identify proteins that may compete with long this compound isoforms for binding partners.
Library Selection: Given that this compound proteins are highly expressed in the brain and are key components of the postsynaptic density, a human or mouse brain cDNA library is the most appropriate choice for identifying novel interactors. These libraries provide a diverse collection of potential binding partners expressed in a physiologically relevant context.
Y2H System: A GAL4-based yeast two-hybrid system is a robust and widely used choice. The pGBKT7 vector for the bait (DBD fusion) and the pGADT7 vector for the prey (AD fusion) are commonly used and commercially available. The yeast strain Y2HGold is a suitable host as it contains four reporter genes (AUR1-C, ADE2, HIS3, MEL1), which helps to reduce the number of false positives.
Quantitative Analysis of Interactions
While the initial Y2H screen is a qualitative assessment of interaction, the strength of the interaction can be quantified using a β-galactosidase assay. This assay measures the activity of the lacZ reporter gene, which is proportional to the strength of the protein-protein interaction. A higher β-galactosidase activity indicates a stronger interaction.
Table 1: Hypothetical Quantitative Results of a Homer1c Y2H Screen
| Prey Protein | Interaction Strength (Miller Units) | Notes |
| Shank3 | 150.5 ± 12.3 | Known strong interactor |
| mGluR5 (C-terminus) | 125.8 ± 9.7 | Known strong interactor |
| IP3R1 | 98.2 ± 7.5 | Known interactor |
| Novel Protein X | 75.4 ± 6.1 | Putative novel interactor |
| Novel Protein Y | 25.1 ± 3.2 | Putative weak interactor |
| Negative Control (empty pGADT7) | 1.2 ± 0.3 | Background level |
Note: The data in this table is illustrative and intended to provide a template for presenting quantitative Y2H results. Actual values will vary depending on the specific interactors and experimental conditions.
Experimental Protocols
Protocol 1: Bait Plasmid Construction (pGBKT7-Homer1c)
-
Obtain Homer1c cDNA: Amplify the full-length coding sequence of human Homer1c from a suitable cDNA source (e.g., human brain cDNA library) by PCR. Design primers with appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the pGBKT7 vector.
-
Vector and Insert Preparation: Digest both the pGBKT7 vector and the purified Homer1c PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested Homer1c insert into the linearized pGBKT7 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) and select for transformants on LB agar plates containing kanamycin.
-
Plasmid Purification and Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the Homer1c sequence by restriction digest and DNA sequencing.
Protocol 2: Yeast Two-Hybrid Library Screening
-
Yeast Transformation: Transform the pGBKT7-Homer1c bait plasmid into the Y2HGold yeast strain using the lithium acetate method.
-
Bait Autoactivation and Toxicity Test: Before screening, test the bait for autoactivation of the reporter genes and for any toxic effects on yeast growth. Plate the transformed yeast on SD/-Trp, SD/-Trp/X-α-Gal, and SD/-Trp/AurA plates. The bait should not activate the reporter genes on its own.
-
Library Transformation: Transform a human brain cDNA library (in pGADT7) into the yeast strain containing the pGBKT7-Homer1c bait plasmid.
-
Selection of Positive Clones: Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade/X-α-Gal/Aureobasidin A) to select for colonies in which a protein-protein interaction has occurred.
-
Isolation and Identification of Prey Plasmids: Isolate the prey plasmids from the positive yeast colonies. Rescue the plasmids by transforming the yeast DNA into E. coli. The prey inserts can then be identified by DNA sequencing.
Protocol 3: Quantitative β-Galactosidase Assay
-
Yeast Culture: Co-transform the pGBKT7-Homer1c bait plasmid and a pGADT7-prey plasmid (containing a putative interactor) into the Y2HGold yeast strain. Grow liquid cultures of the transformed yeast in selective media.
-
Cell Lysis: Harvest the yeast cells and lyse them to release the cellular proteins, including the β-galactosidase enzyme.
-
Enzymatic Reaction: Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), to the cell lysate. The enzyme will cleave the substrate, producing a colored product (o-nitrophenol).
-
Measurement: Measure the absorbance of the colored product at 420 nm. The β-galactosidase activity is calculated in Miller units, which normalizes for the reaction time and cell density.
Protocol 4: Validation of Interactions by Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Lysis: Co-express tagged versions of Homer1c (e.g., with a Myc tag) and the putative interacting protein (e.g., with a HA tag) in a mammalian cell line (e.g., HEK293T). Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-Myc antibody) to "pull down" the tagged protein and any associated proteins. Use protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both tags (e.g., anti-Myc and anti-HA antibodies) to detect the presence of both proteins in the immunoprecipitated complex.
Visualizations
Caption: Yeast Two-Hybrid Experimental Workflow.
Caption: this compound Signaling Pathway at the Postsynapse.
References
Application Notes and Protocols for Measuring Homer Interactions Using Förster Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Förster Resonance Energy Transfer (FRET) to quantitatively measure the interactions of Homer proteins. This compound proteins are critical scaffolding molecules in the postsynaptic density (PSD) that regulate the localization and function of various receptors and signaling proteins, including metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol triphosphate (IP3) receptors. Understanding the dynamics of these interactions is crucial for elucidating synaptic plasticity and for the development of therapeutics targeting neurological and psychiatric disorders.
Introduction to this compound Protein Interactions and FRET
This compound proteins exist as long forms (this compound 1b/c, 2, and 3) capable of self-assembly into tetramers, and a short, activity-dependent immediate early gene product, this compound 1a, which acts as a dominant negative by disrupting these multimers. The long forms of this compound scaffold key synaptic proteins, linking cell surface receptors to intracellular calcium signaling pathways. FRET is a powerful biophysical technique that allows for the detection of molecular interactions with high spatial and temporal resolution in living cells.[1] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a close proximity (typically 1-10 nm). This distance-dependent energy transfer makes FRET an ideal method to study the direct interaction and conformational changes of proteins like this compound. The most common FRET pair for live-cell imaging consists of Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.[2][3]
Key this compound Interactions Studied with FRET
FRET can be applied to investigate several key aspects of this compound biology:
-
This compound Self-Assembly (Oligomerization): By tagging different this compound isoforms with CFP and YFP, the formation of homo- and hetero-oligomers can be monitored.
-
This compound Interaction with mGluRs: FRET can quantify the association and dissociation of this compound proteins with the C-terminus of group 1 mGluRs (mGluR1/5), a crucial interaction for receptor trafficking and signaling.
-
This compound-Shank Interaction: The interaction between this compound and Shank proteins is fundamental for the structural organization of the PSD. FRET can be used to study the dynamics of this scaffolding interaction.
Signaling Pathways Involving this compound Interactions
This compound proteins are central to signaling pathways that modulate synaptic strength and plasticity. The scaffolding function of long-form Homers is essential for coupling mGluR5 to downstream effectors, including the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway. The disruption of these scaffolds by the short, dominant-negative isoform Homer1a can uncouple mGluR5 from this signaling cascade.
Caption: this compound scaffolding of mGluR5 and Shank, and its role in the PI3K-Akt-mTOR signaling pathway.
Experimental Protocols
This section provides a detailed protocol for measuring this compound interactions using sensitized emission FRET microscopy in cultured mammalian cells.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or primary neuronal cultures.
-
Expression Plasmids:
-
pCFP-C1-Homer1c (Donor)
-
pYFP-C1-Homer1c (Acceptor for self-assembly)
-
pYFP-N1-mGluR5 (Acceptor for this compound-mGluR interaction)
-
pYFP-N1-Shank3 (Acceptor for this compound-Shank interaction)
-
-
Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or similar.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Medium: Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific).
-
Microscopy: A laser scanning confocal or widefield fluorescence microscope equipped with filters and lasers for CFP and YFP imaging.
Experimental Workflow
Caption: Workflow for measuring this compound protein interactions using FRET microscopy.
Detailed Protocol: Sensitized Emission FRET
-
Cell Culture and Transfection:
-
Plate HEK293 cells or primary neurons on glass-bottom imaging dishes.
-
Co-transfect cells with CFP-Homer and YFP-tagged interaction partner plasmids at a 1:1 molar ratio using a suitable transfection reagent.
-
Include control transfections: CFP-Homer alone (donor only) and YFP-partner alone (acceptor only) for bleed-through correction.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Image Acquisition:
-
Before imaging, replace the culture medium with pre-warmed imaging medium.
-
Use a confocal or widefield fluorescence microscope.
-
Acquire three images for each cell:
-
Donor Channel: Excite with a CFP excitation laser (e.g., 440 nm) and collect emission with a CFP filter (e.g., 460-500 nm).
-
Acceptor Channel: Excite with a YFP excitation laser (e.g., 514 nm) and collect emission with a YFP filter (e.g., 525-560 nm).
-
FRET Channel: Excite with the CFP excitation laser (440 nm) and collect emission with the YFP filter (525-560 nm).
-
-
Ensure that image acquisition settings (laser power, gain, exposure time) are kept constant for all samples within an experiment and that the signal is not saturated.
-
-
Data Analysis:
-
Background Subtraction: Subtract the background fluorescence from each image.
-
Bleed-through Correction: Correct for donor bleed-through (the fraction of CFP emission detected in the YFP channel) and acceptor cross-excitation (the direct excitation of YFP by the CFP excitation laser). These correction factors are determined from the donor-only and acceptor-only control samples.
-
FRET Efficiency Calculation: Calculate the normalized FRET (NFRET) or apparent FRET efficiency (E_app) using established algorithms. A common formula for corrected FRET (FRETc) is: FRETc = I_FRET - (BT_D * I_Donor) - (BT_A * I_Acceptor) where I is the intensity in the respective channel and BT are the bleed-through coefficients.
-
Quantitative Analysis: Analyze multiple cells for each condition to obtain statistically significant results.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from FRET experiments measuring this compound interactions.
Table 1: FRET Efficiency of Homer1c Self-Assembly
| Construct Pair | Mean FRET Efficiency (E_app) ± SEM | n (cells) |
| CFP-Homer1c + YFP-Homer1c | 0.25 ± 0.03 | 30 |
| CFP-Homer1c + YFP | 0.02 ± 0.01 | 30 |
Table 2: FRET Efficiency of Homer1c Interaction with mGluR5 and Shank3
| Construct Pair | Mean FRET Efficiency (E_app) ± SEM | n (cells) |
| CFP-Homer1c + YFP-mGluR5 | 0.18 ± 0.02 | 35 |
| CFP-Homer1c + YFP-Shank3 | 0.22 ± 0.03 | 40 |
| CFP-Homer1c + YFP | 0.03 ± 0.01 | 30 |
Troubleshooting and Considerations
-
Fluorophore Maturation: Ensure sufficient incubation time for proper fluorophore folding and maturation.
-
Expression Levels: Very high or unequal expression levels of donor and acceptor proteins can lead to artifacts. Aim for low to moderate expression levels and a donor-to-acceptor ratio close to 1.
-
Photobleaching: Minimize exposure to excitation light to prevent photobleaching, which can affect FRET calculations.
-
Choice of FRET Pair: While CFP and YFP are common, other FRET pairs with better spectral separation and quantum yield may be considered to minimize bleed-through and improve signal-to-noise.
These application notes provide a framework for the successful application of FRET to study this compound protein interactions. By following these protocols and considering the key experimental variables, researchers can obtain reliable and quantitative data to advance our understanding of the critical role of this compound proteins in synaptic function and disease.
References
Troubleshooting & Optimization
optimizing Homer immunoprecipitation protocol for low background
Welcome to the technical support center for optimizing your Homer immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. This guide provides detailed troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you achieve clean, low-background results in your studies of this compound protein interactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound IP experiments that can lead to high background and unreliable results.
Q1: I am observing high background with many non-specific bands in my this compound IP Western blot. What are the likely causes and how can I fix this?
A1: High background is a common issue in IP and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Washing: This is the most frequent cause. The number and stringency of your wash steps may be insufficient to remove proteins that non-specifically bind to the beads or the antibody.
-
Solution: Increase the number of washes (from 3 to 5) and/or the duration of each wash. More importantly, optimize your wash buffer composition.[1] See the "Wash Buffer Optimization" table below for recommended buffer compositions with varying stringency.
-
-
Non-specific Binding to Beads: Protein A/G beads can inherently bind certain proteins non-specifically.
-
Solution: Pre-clear your lysate by incubating it with beads alone before adding your primary antibody.[2] This will remove proteins that have an affinity for the beads themselves. Additionally, you can block the beads with a protein solution like Bovine Serum Albumin (BSA) before incubation with the antibody-lysate mixture.
-
-
Antibody Issues: The primary antibody itself might be cross-reacting with other proteins, or you might be using too high a concentration.
-
Solution: Titrate your antibody to determine the optimal concentration that pulls down your target without excessive background. Ensure your antibody is validated for IP. If high background persists, consider trying a different monoclonal antibody specific to this compound.
-
-
Cell Lysis and Sample Complexity: An overly concentrated or improperly prepared lysate can increase background.
-
Solution: Ensure complete cell lysis and centrifugation to pellet all cellular debris. If your lysate is too concentrated, consider diluting it. For very complex lysates, a subcellular fractionation to enrich for the compartment where this compound is located (e.g., postsynaptic density) might be beneficial.
-
Q2: My negative control (e.g., IgG isotype control) shows a strong band for my protein of interest. What does this indicate?
A2: This is a clear sign of non-specific binding of your target protein to the IP antibody or the beads.
-
Solution:
-
Increase Wash Stringency: Use a wash buffer with a higher salt concentration or a stronger detergent (see table below).
-
Pre-clearing: This is crucial. Incubate your lysate with an isotype control antibody and beads first, then discard the beads and use the supernatant for your specific this compound IP.
-
Bead Type: Some proteins have a higher affinity for Protein A versus Protein G. Check the binding characteristics of your antibody's isotype and consider switching bead types.
-
Q3: I am not detecting any interaction between this compound and its expected binding partner. What could be wrong?
A3: The absence of a Co-IP signal can be due to several factors related to the stability of the protein complex.
-
Lysis Buffer is Too Harsh: Strong ionic detergents (like SDS) in your lysis buffer can disrupt protein-protein interactions.
-
Solution: Use a milder lysis buffer. For many this compound interactions, a buffer with a non-ionic detergent like NP-40 or Triton X-100 is preferable to a harsh RIPA buffer.[1] See the "Lysis Buffer Recommendations" table for options.
-
-
Transient or Weak Interaction: The interaction you are studying may be weak or only occur under specific cellular conditions.
-
Solution: Consider using a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the protein complex before lysis. Be aware that cross-linking requires optimization and specific elution conditions.
-
-
Suboptimal Antibody: The antibody used for the "bait" protein might be blocking the interaction site for the "prey" protein.
-
Solution: If possible, try an antibody that targets a different epitope on your bait protein. Alternatively, perform a reverse IP, using an antibody against the expected binding partner as the bait.
-
Experimental Protocols & Data
Detailed this compound Immunoprecipitation Protocol
This protocol is a starting point and may require optimization for your specific cell type and interaction of interest.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (see table below) containing freshly added protease and phosphatase inhibitors. A common starting point is a RIPA buffer.[3]
-
Example RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[3]
-
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing (Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to your cleared lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
3. Immunoprecipitation:
-
Add the appropriate amount of your anti-Homer antibody (or isotype control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 40-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer (see table below).
-
Repeat the wash step 3-5 times.
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant for Western blot analysis.
Data Presentation: Buffer Optimization Tables
Lysis Buffer Recommendations for this compound Co-IP
| Buffer Type | Composition | Characteristics & Use Case |
| RIPA Buffer (High Stringency) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS[3] | Contains ionic detergents, effective for disrupting membranes but may disrupt some protein-protein interactions. Good starting point for initial IPs. |
| NP-40 Buffer (Medium Stringency) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 | Non-ionic detergent, generally preserves protein-protein interactions better than RIPA. Ideal for Co-IP studies. |
| Triton X-100 Buffer (Medium Stringency) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100 | Similar to NP-40 buffer, a good alternative for preserving protein complexes. |
Always add fresh protease and phosphatase inhibitors to your lysis buffer before use.
Wash Buffer Optimization for Low Background
| Stringency Level | Base Buffer | Salt Concentration | Detergent | Notes |
| Low | PBS or TBS | 150 mM NaCl | 0.1% Tween-20 | Good for initial washes to remove bulk unbound proteins. |
| Medium | PBS or TBS | 150-300 mM NaCl | 0.5-1.0% NP-40 or Triton X-100[1] | A good starting point for balancing signal and background. |
| High | PBS or TBS | up to 500 mM NaCl[1] | 0.5-1.0% NP-40 or Triton X-100 | Use if background remains high with medium stringency washes. May disrupt weaker interactions. |
| Very High | PBS or TBS | up to 1 M NaCl[1] | 0.1% SDS (in addition to NP-40/Triton) | Use with caution as it may elute your protein of interest or disrupt the antibody-bead interaction. |
Visualizations
This compound Immunoprecipitation Workflow
Caption: A flowchart of the this compound immunoprecipitation workflow.
This compound Scaffolding and Signaling Pathway
Caption: this compound as a scaffold protein in the postsynaptic density.
References
Technical Support Center: Expression of Full-length Homer Proteins
Welcome to the technical support center for the expression of full-length Homer proteins. This resource is designed for researchers, scientists, and drug development professionals who are working with these critical scaffolding proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in overcoming common challenges in expressing and purifying full-length this compound proteins.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to express full-length this compound proteins in E. coli?
A1: The primary challenge in expressing full-length this compound proteins, particularly the long isoforms (e.g., Homer1b/c, Homer2, Homer3), stems from their molecular structure. These proteins contain a C-terminal coiled-coil domain that mediates self-assembly into dimers and tetramers.[1] This inherent property, crucial for their biological function in scaffolding other proteins at the postsynaptic density, also makes them prone to aggregation and formation of insoluble inclusion bodies when overexpressed in E. coli. Additionally, under conditions of cellular stress, such as those that can occur during high-level recombinant protein expression, this compound proteins can be susceptible to oxidative damage, leading to the formation of intermolecular disulfide bonds that further decrease their solubility.
Q2: What are the common problems encountered when expressing full-length this compound proteins?
A2: The most frequently encountered issues include:
-
Low yield of soluble protein: A significant portion of the expressed protein is often found in the insoluble fraction (inclusion bodies).
-
Protein aggregation: Even the soluble fraction may contain aggregates, which can interfere with downstream applications.
-
Protein degradation: The full-length protein can be susceptible to proteolytic cleavage, resulting in smaller fragments.
-
Toxicity to the E. coli host: High-level expression of some proteins can be toxic to the bacterial cells, leading to poor growth and reduced protein yield.
Q3: Which E. coli strain and expression vector are recommended for full-length this compound protein expression?
A3: A common and effective combination is the BL21(DE3) E. coli strain and a pET-based expression vector . The BL21(DE3) strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for tightly regulated, high-level protein expression upon induction with IPTG. pET vectors are widely used for their strong T7 promoter system. For purification purposes, it is highly recommended to use a vector that incorporates an N-terminal affinity tag, such as a hexahistidine (6xHis) tag, which facilitates purification via immobilized metal affinity chromatography (IMAC).
Q4: How can I improve the solubility of my full-length this compound protein?
A4: Several strategies can be employed to enhance the solubility of full-length this compound proteins:
-
Lower the expression temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 16-24 hours) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.
-
Reduce the IPTG concentration: Using a lower concentration of IPTG for induction (e.g., 0.1-0.5 mM) can also decrease the rate of protein expression, which may lead to a higher proportion of soluble protein.
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to the N-terminus of the this compound protein can significantly improve its solubility. The tag can later be removed by proteolytic cleavage if necessary.
-
Optimize the lysis buffer: Including additives in the lysis buffer can help to maintain protein solubility. Common additives include glycerol (5-10%), non-ionic detergents like Triton X-100 (0.1-0.5%), and reducing agents such as DTT or TCEP (1-5 mM) to prevent the formation of disulfide bonds.
-
Co-expression with chaperones: Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the proper folding of the recombinant protein.
Troubleshooting Guides
Problem 1: Low or No Expression of Full-Length this compound Protein
| Possible Cause | Suggested Solution |
| Plasmid/Clone Integrity Issues | Verify the integrity of your expression construct by restriction digest and DNA sequencing to ensure the this compound gene is in-frame with the promoter and any tags, and that there are no mutations. |
| Inefficient Induction | Optimize the IPTG concentration (try a range from 0.1 mM to 1.0 mM) and the induction time (e.g., 4 hours at 37°C vs. overnight at 18°C). Ensure your IPTG stock is fresh. |
| Codon Bias | Human this compound genes may contain codons that are rare in E. coli. Use an E. coli strain that is engineered to express tRNAs for rare codons, such as Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL. |
| Protein Degradation | Perform a time-course experiment to determine the optimal harvest time post-induction. Add protease inhibitors to your lysis buffer. Analyze total cell lysates by Western blot to detect smaller degradation products. |
| Toxicity of the Protein | Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression before induction. Lower the induction temperature and IPTG concentration. |
Problem 2: Full-Length this compound Protein is in the Insoluble Fraction (Inclusion Bodies)
| Possible Cause | Suggested Solution |
| High Expression Rate Leading to Misfolding | Lower the expression temperature to 16-20°C and induce for a longer period (16-24 hours). Reduce the IPTG concentration to 0.1-0.5 mM. |
| Sub-optimal Lysis Buffer Composition | Increase the salt concentration in the lysis buffer (e.g., 300-500 mM NaCl) to reduce non-specific hydrophobic interactions. Add 5-10% glycerol to stabilize the protein. Include a non-ionic detergent (e.g., 0.1% Triton X-100). |
| Disulfide Bond Formation | Add a reducing agent like DTT or TCEP (1-5 mM) to the lysis and purification buffers to maintain a reducing environment. |
| Inherent Aggregation Propensity | Express the this compound protein with an N-terminal solubility-enhancing tag such as Maltose Binding Protein (MBP). |
| Protein Concentration During Lysis | Resuspend the cell pellet in a larger volume of lysis buffer to decrease the initial protein concentration. |
Experimental Protocols
Protocol 1: Expression of His-tagged Full-Length Homer1c in E. coli
-
Transformation: Transform a pET vector containing the full-length human Homer1c cDNA with an N-terminal 6xHis tag into E. coli BL21(DE3) cells. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., kanamycin for a pET-28 vector) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow the culture overnight at 37°C with shaking at 220 rpm.
-
Expression Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Harvesting: Continue to incubate the culture at 18°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged Full-Length Homer1c
-
Cell Lysis: Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP).
-
Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the eluted fractions containing the Homer1c protein using a centrifugal filter unit.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein onto the column and run the chromatography. Collect fractions corresponding to the expected molecular weight of the Homer1c monomer or tetramer.
-
-
Analysis and Storage: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the purest fractions, determine the protein concentration, and store at -80°C.
Visualizations
Caption: this compound signaling pathway at the postsynaptic density.
Caption: Experimental workflow for this compound protein expression.
References
avoiding non-specific bands in Homer western blotting
Welcome to the technical support center for Homer western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain clean and specific results when detecting this compound proteins.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple bands in my this compound western blot when the predicted molecular weight is around 40-48 kDa?
There are several potential reasons for the appearance of multiple bands when blotting for this compound proteins:
-
This compound Isoforms: The this compound gene family (Homer1, Homer2, Homer3) undergoes alternative splicing, generating both short and long isoforms. For instance, Homer1 has a short isoform (Homer1a) and two long isoforms (Homer1b and Homer1c).[1][2] These isoforms have different molecular weights and will appear as distinct bands.
-
Dimerization and Multimerization: Long this compound isoforms possess a coiled-coil domain that allows them to form dimers and even higher-order tetramers.[2][3][4] These multimers are stable and may not be fully dissociated under standard SDS-PAGE conditions, leading to bands at higher molecular weights (e.g., around 100-150 kDa for dimers).[3] To minimize multimers, ensure complete denaturation by boiling samples longer in loading buffer.[5]
-
Post-Translational Modifications (PTMs): this compound proteins can be post-translationally modified, for example by phosphorylation.[6] These modifications can alter the protein's apparent molecular weight on the gel.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, degradation can occur, leading to lower molecular weight bands.[5] Always keep samples on ice and use fresh protease inhibitors.
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate. Optimizing antibody concentrations and blocking conditions is crucial to minimize this.
Q2: My this compound protein band is very faint or absent. What can I do to improve the signal?
A weak or absent signal can be frustrating. Here are some troubleshooting steps:
-
Increase Protein Load: You may not be loading enough total protein. A recommended starting point is 20-40 µg of total protein per lane.[7][8]
-
Optimize Antibody Concentration: The primary antibody concentration might be too low. You may need to perform a titration to find the optimal concentration. Refer to the manufacturer's datasheet for recommended starting dilutions.
-
Extend Incubation Times: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.[1][8]
-
Check Transfer Efficiency: Ensure that the protein has been efficiently transferred from the gel to the membrane. You can check this by staining the membrane with Ponceau S after transfer.[7] For larger proteins, a wet transfer is often more efficient than a semi-dry transfer.[8]
-
Use a More Sensitive Detection Reagent: If you are using a chemiluminescent substrate, consider switching to one with higher sensitivity.
-
Positive Control: Include a positive control, such as a brain lysate, where this compound expression is known to be high, to confirm that your antibody and detection system are working correctly.
Q3: I am seeing high background on my this compound western blot. How can I reduce it?
High background can obscure your bands of interest. Here are some tips to reduce it:
-
Optimize Blocking: Insufficient blocking is a common cause of high background. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9] The choice of blocking agent is also critical. While 5% non-fat dry milk in TBST is common, for phospho-specific this compound antibodies, 5% BSA in TBST is recommended to avoid interference from phosphoproteins in milk.[10] A combination of 5% non-fat dry milk and 1% BSA in TBST has also been shown to be effective.[7]
-
Adjust Antibody Concentrations: Both primary and secondary antibody concentrations that are too high can lead to increased background.[9] Try diluting your antibodies further.
-
Increase Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps (e.g., 3 x 10-15 minutes in TBST).[7][11]
-
Use Fresh Buffers: Always use freshly prepared buffers, as bacterial growth in old buffers can contribute to background noise.[9]
-
Membrane Choice: PVDF membranes have a higher protein binding capacity and can sometimes lead to higher background compared to nitrocellulose. If background is a persistent issue, consider trying a nitrocellulose membrane.[9]
Experimental Protocols
Optimized Western Blot Protocol for Homer1
This protocol is a compilation of best practices and specific recommendations for detecting Homer1.
1. Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the process.
-
Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Mix 20-40 µg of total protein with 4X Laemmli sample buffer.
-
To ensure complete denaturation and reduce protein aggregates, heat the samples at 95-100°C for 5-10 minutes. For multi-pass membrane proteins that may aggregate, heating at 70°C for 10 minutes can be a better alternative.[12]
2. SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE using a 4-12% MOPS gel to separate the proteins.[7]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer is recommended for optimal transfer efficiency.[8]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[7]
3. Blocking and Antibody Incubations:
-
Wash the membrane briefly with TBS.
-
Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer of 5% non-fat dry milk and 1% BSA in TBST (TBS with 0.1% Tween-20).[7] For phospho-Homer detection, use 5% BSA in TBST.[10]
-
Dilute the primary anti-Homer1 antibody in the blocking buffer. Recommended starting dilutions vary by vendor, so consult the antibody datasheet (e.g., 1:1000).[13] Incubate the membrane with the primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1][7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST. Additional washes can be performed to reduce background.[7]
4. Detection:
-
Apply your chosen ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Load | 20 - 40 µg of total protein per lane | [7][8] |
| Primary Antibody Dilution | 1:500 - 1:1000 (consult datasheet) | [13][14] |
| Secondary Antibody Dilution | As per manufacturer's instructions | [7] |
| Blocking Time | 1 hour at RT or overnight at 4°C | [7][9] |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | [1][7] |
| Secondary Antibody Incubation | 1 hour at RT | [7] |
| Washing Steps | 3 x 10-15 minutes in TBST | [7][11] |
Visualizations
This compound Protein Signaling Pathway
Caption: this compound proteins act as scaffolds, linking glutamate receptors (mGluR1/5) and IP3 receptors.
This compound Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound western blotting issues.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. HOMER1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Phosphorylation of Homer3 by Calcium/Calmodulin-Dependent Kinase II Regulates a Coupling State of Its Target Molecules in Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. HOMER1 Antibody - BSA Free (NBP1-44999): Novus Biologicals [novusbio.com]
- 14. static.abclonal.com [static.abclonal.com]
Technical Support Center: In Vitro Homer Protein Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homer proteins in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound protein aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound protein aggregation in vitro?
A1: this compound protein aggregation in vitro can be triggered by a combination of factors inherent to the protein's structure and the experimental conditions. Key contributors include:
-
High Protein Concentration: Concentrating this compound protein solutions can increase the likelihood of intermolecular interactions, leading to aggregation.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for maintaining this compound protein stability.[1][3][4] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][3]
-
Temperature Stress: Both elevated and low temperatures can induce unfolding or conformational changes that expose hydrophobic regions, promoting aggregation. While purified proteins are often stored at -80°C, repeated freeze-thaw cycles can be detrimental.[1]
-
Oxidative Stress: this compound proteins contain cysteine residues that can form intermolecular disulfide bonds under oxidizing conditions, leading to cross-linking and loss of solubility.[5]
-
Presence of Divalent Cations: While not extensively studied for this compound specifically, divalent cations can influence the aggregation of other proteins.[6][7]
-
Issues with Recombinant Protein Expression and Purification: Problems during expression, such as the formation of inclusion bodies, or during purification, such as harsh elution conditions, can lead to misfolded and aggregation-prone protein.[8][9]
Q2: How can I detect this compound protein aggregation in my sample?
A2: Several methods can be used to detect and quantify this compound protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the protein solution.[10]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering can indicate the presence of aggregates.[10]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. This technique can be coupled with Multi-Angle Light Scattering (SEC-MALS) for more detailed characterization of the aggregated species.[10][11][12][13][14]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[10][15]
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions, aggregates will migrate slower or fail to enter the resolving gel.
Q3: What is the role of the coiled-coil domain in this compound protein aggregation?
A3: The C-terminal coiled-coil domain of long this compound isoforms (e.g., Homer1b/c, Homer2, Homer3) is primarily responsible for their physiological self-assembly into tetramers. This tetramerization is crucial for their function as scaffolding proteins. However, this same domain can also contribute to non-native aggregation if the protein becomes destabilized, leading to the formation of larger, insoluble complexes.
Troubleshooting Guides
Issue 1: Protein Precipitation During Purification
Problem: My this compound protein is precipitating during or after purification.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| High Local Protein Concentration | Elute the protein in a larger volume or use a gradient elution instead of a step elution.[9] | This reduces the protein concentration in the eluate, minimizing the risk of aggregation. |
| Inappropriate Buffer Conditions | Screen different buffer pH values, avoiding the protein's pI. Empirically test a range of salt concentrations (e.g., 50-500 mM NaCl). Consider adding stabilizing excipients.[1][3] | Optimizing the buffer environment can enhance protein solubility and stability. |
| Oxidation of Cysteine Residues | Add a reducing agent like DTT or TCEP to all purification buffers.[1][5] | This prevents the formation of intermolecular disulfide bonds that can lead to aggregation.[5] |
| Presence of Unwanted Divalent Cations | Include a chelating agent like EDTA in your buffers, unless your protein requires divalent cations for its activity.[10] | EDTA will sequester divalent metal ions that could potentially promote aggregation. |
| Temperature Instability | Perform all purification steps at 4°C to minimize thermal stress.[1] | Lower temperatures can slow down aggregation kinetics. |
Issue 2: Sample Becomes Cloudy Upon Concentration or Freeze-Thawing
Problem: My purified this compound protein solution turns cloudy when I try to concentrate it or after a freeze-thaw cycle.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Concentration-Dependent Aggregation | Concentrate the protein in the presence of stabilizing additives. Add a ligand or binding partner before concentration.[10] | Additives can increase the solubility of the protein at higher concentrations. Ligand binding can stabilize the native conformation.[10] |
| Cryo-aggregation | Add a cryoprotectant such as 10-25% (v/v) glycerol to the protein solution before freezing. Flash-freeze the protein in liquid nitrogen.[1] | Cryoprotectants minimize the formation of ice crystals that can damage the protein. Rapid freezing can also reduce cryo-aggregation. |
| Buffer Composition Changes During Freezing | Use a buffer with a low freezing point concentration factor, or dialyze against the final storage buffer before freezing. | Some buffer components can concentrate during freezing, leading to pH shifts and protein precipitation. |
Experimental Protocols
Protocol 1: General In Vitro Aggregation Assay for this compound Proteins
This protocol describes a method to induce and monitor this compound protein aggregation in vitro using temperature and agitation as stressors.
Materials:
-
Purified this compound protein
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Plate reader with temperature control and shaking capabilities, capable of measuring absorbance or fluorescence
-
Thioflavin T (ThT) stock solution (optional, for amyloid-like aggregation)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound protein in the assay buffer at a desired concentration (e.g., 1-10 µM).
-
If using ThT, add it to the protein solution to a final concentration of 10-20 µM.
-
-
Aggregation Induction:
-
Pipette the protein solution into the wells of a microplate.
-
Place the plate in the plate reader pre-heated to a specific temperature (e.g., 37°C, 42°C, or 55°C).
-
Set the plate reader to shake continuously or intermittently.
-
-
Data Acquisition:
-
Monitor aggregation by measuring the absorbance at 340 nm (for light scattering) or ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate an aggregation curve. This allows for the determination of the lag time, aggregation rate, and final plateau.
-
Protocol 2: Quality Control of this compound Protein Preparations using SEC-MALS
Purpose: To assess the oligomeric state and presence of aggregates in a purified this compound protein sample.
Instrumentation:
-
Size Exclusion Chromatography (SEC) system
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with a filtered and degassed running buffer (e.g., PBS or a buffer optimized for this compound stability).
-
Sample Preparation: Filter the purified this compound protein sample through a low-protein-binding 0.1 or 0.22 µm filter.
-
Injection and Separation: Inject a defined amount of the protein sample onto the equilibrated SEC column.
-
Data Collection: Collect data from the MALS and RI detectors as the protein elutes from the column.
-
Data Analysis:
-
Use the MALS and RI data to calculate the absolute molar mass of the eluting species across the chromatographic peak.
-
Identify peaks corresponding to the monomer, the physiological tetramer, and any higher-order aggregates.
-
Quantify the percentage of aggregated protein in the sample.
-
Visualizations
Caption: Troubleshooting workflow for this compound protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Oxidative Stress on this compound Scaffolding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Characterization of high-molecular-weight nonnative aggregates and aggregation kinetics by size exclusion chromatography with inline multi-angle laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amplification of the Homer Gene Family
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully amplifying Homer gene transcripts via Polymerase Chain Reaction (PCR).
Troubleshooting PCR Amplification of this compound Gene
This section is designed to help you identify and resolve common issues encountered during the PCR amplification of this compound genes. The troubleshooting process is outlined in the workflow diagram below, followed by a detailed question-and-answer guide.
Experimental Workflow: Troubleshooting this compound PCR
selection of appropriate tags for Homer protein studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with tagged Homer proteins. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which epitope or fluorescent tag is best for my this compound protein study?
The optimal tag depends on your specific application. Here’s a summary of commonly used tags and their primary uses:
-
Epitope Tags (e.g., FLAG, HA, Myc): These small peptide tags are generally preferred for immunoprecipitation (IP) and Western blotting (WB) as they are less likely to interfere with protein function compared to larger tags. They are well-characterized, and high-affinity antibodies are commercially available.
-
Fluorescent Tags (e.g., GFP, RFP, mCherry): These are ideal for live-cell imaging and studying the subcellular localization and dynamics of this compound proteins. However, their larger size can potentially affect protein folding, function, and interactions.
Recommendation: For functional studies such as co-immunoprecipitation, smaller epitope tags like FLAG or HA are recommended. For localization studies, fluorescent tags like GFP or mCherry are suitable, but it is crucial to validate that the tag does not alter the protein's natural distribution.
Q2: Should I add the tag to the N-terminus or C-terminus of the this compound protein?
The location of the tag can significantly impact the function and localization of this compound proteins.
-
N-terminus: The N-terminal EVH1 domain of this compound is critical for its interactions with various binding partners containing a PPXXF motif, such as metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol triphosphate (IP3) receptors. Placing a tag at the N-terminus could sterically hinder these interactions.
-
C-terminus: The C-terminus of long this compound isoforms contains a coiled-coil domain responsible for self-multimerization, which is essential for forming signaling scaffolds. A tag at this location could interfere with the formation of these higher-order structures. For the short, activity-dependent Homer1a isoform, which lacks the coiled-coil domain, C-terminal tagging is generally considered less likely to interfere with its primary function of competing with long this compound isoforms for binding to partner proteins.
Recommendation: For long this compound isoforms (e.g., Homer1b/c, Homer2, Homer3), a C-terminal tag is often a safer starting point to avoid disrupting the critical EVH1 domain interactions. However, for Homer1a, either terminus may be acceptable, though C-terminal tagging has been successfully used in the literature.[1] It is always recommended to empirically test both N- and C-terminally tagged constructs to determine which one preserves the native function and localization of the protein in your experimental system.
Q3: Can protein tags affect the interaction of this compound with its binding partners?
Yes, both the type and position of the tag can influence this compound's interactions. Large tags like GFP have a higher potential to interfere with binding compared to small epitope tags. For instance, a tag placed near a critical binding domain, such as the N-terminal EVH1 domain, could disrupt the interaction with mGluRs or Shank.
Recommendation: If you are studying the interaction of this compound with a specific partner, it is advisable to use a small epitope tag and place it at the terminus least likely to be involved in the interaction. It is also crucial to perform functional validation experiments, such as co-immunoprecipitation, to confirm that the tagged this compound protein can still interact with its known binding partners.
Troubleshooting Guides
Problem 1: Low yield of tagged this compound protein after immunoprecipitation (IP).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis/protein extraction | Ensure your lysis buffer is appropriate for this compound's subcellular localization. For postsynaptic density-associated proteins like this compound, a buffer containing stronger detergents like RIPA buffer may be necessary to efficiently solubilize the protein.[2][3] Consider optimizing detergent concentrations and including sonication to improve extraction. |
| Poor antibody-tag binding | Verify the quality and specificity of your anti-tag antibody. Use an antibody that is validated for IP. Ensure you are using the recommended antibody concentration, which can range from 0.5-4.0 µg for 1.0-3.0 mg of total protein lysate.[4] |
| Tagged protein is insoluble | Tagged proteins can sometimes misfold and form insoluble aggregates.[5] To check for this, analyze the insoluble pellet from your cell lysate by Western blot. If the protein is in the pellet, try optimizing expression conditions (e.g., lower temperature, reduced induction time) or using a different lysis buffer with varying salt and detergent concentrations to improve solubility.[1][2] |
| Inefficient capture by beads | Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your antibody's isotype. Also, make sure the beads are properly equilibrated and not overloaded. |
Problem 2: Non-specific bands in Western blot after immunoprecipitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubation. Consider adding a small amount of detergent (e.g., 0.1% Tween-20) to the wash buffer to reduce non-specific binding. |
| Antibody concentration is too high | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background. |
| Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity. |
| Contamination from IP beads | Ensure that no beads are carried over when you elute your protein. Use a magnetic rack for magnetic beads or centrifuge appropriately for agarose beads and carefully aspirate the supernatant. |
Problem 3: Aberrant localization of fluorescently-tagged this compound protein in imaging studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Tag-induced mislocalization | The fluorescent tag may be interfering with the protein's natural localization signals. Compare the localization of your tagged protein to that of the endogenous protein using an antibody specific to this compound. If possible, test both N- and C-terminally tagged constructs. |
| Protein overexpression artifacts | High levels of protein expression can lead to aggregation or localization in non-physiological compartments. Use a weaker promoter, reduce the amount of transfected plasmid, or use an inducible expression system to control the protein expression level. |
| Fixation and permeabilization issues | The method of cell fixation and permeabilization can affect the apparent localization of proteins. Test different fixation methods (e.g., paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin) to find the optimal conditions for your tagged this compound protein. |
| Photobleaching | Fluorescent signals can diminish with prolonged exposure to excitation light. Use an anti-fade mounting medium and minimize the exposure time and intensity of the excitation light. |
Experimental Protocols
Detailed Methodology for Immunoprecipitation of FLAG-tagged Homer1
This protocol is a general guideline and may require optimization.
-
Cell Lysis:
-
Wash cells expressing FLAG-Homer1 with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add anti-FLAG antibody (typically 1-5 µg per 500-1000 µg of total protein) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors).
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, for native protein elution, use a 3x FLAG peptide solution.
-
-
Analysis:
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Homer1 or anti-FLAG antibody.
-
Detailed Methodology for Western Blotting of Myc-tagged Homer2
-
Sample Preparation:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Mix the protein sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel of an appropriate acrylamide percentage to resolve the Myc-Homer2 protein (predicted molecular weight will vary based on the specific isoform).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Myc tag or Homer2 overnight at 4°C. Recommended starting dilutions for commercial antibodies are often 1:1000.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Visualizations
This compound Protein Signaling Pathway
Caption: Simplified signaling pathway of this compound proteins at the postsynaptic density.
Experimental Workflow for Immunoprecipitation
Caption: General experimental workflow for immunoprecipitation of a tagged this compound protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization of proteins: the importance of lysis buffer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. HOMER1 antibody (12433-1-AP) | Proteintech [ptglab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Homer1 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Transfection Efficiency for Homer Plasmids
Welcome to the technical support center for optimizing the transfection of Homer plasmids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound plasmids and why are they challenging to transfect?
This compound plasmids encode for scaffolding proteins that are crucial in postsynaptic density and play a significant role in synaptic plasticity.[1][2] These plasmids can be challenging to transfect due to their relatively large size, which can hinder efficient delivery into cells compared to smaller plasmids.[3] The efficiency of transfection is often inversely related to the size of the plasmid DNA vector.[4]
Q2: Which cell lines are recommended for this compound plasmid transfection?
For initial experiments and to optimize transfection conditions, HEK293 (Human Embryonic Kidney 293) cells and their variants like HEK293T are commonly used.[3][5] They are known for their high transfectability and are a good starting point before moving to more physiologically relevant but harder-to-transfect cells, such as primary neurons.
Q3: What is the recommended conformation of the this compound plasmid for transfection?
For transient transfection, a supercoiled plasmid DNA conformation is generally the most efficient.[4][6][7] Supercoiled plasmids are more compact, which can facilitate their entry into the cell. While linear DNA can be used, particularly for stable transfections, it may result in lower DNA uptake.[4][5]
Q4: Should I use chemical transfection or electroporation for this compound plasmids?
The choice between chemical transfection and electroporation depends on the cell type and experimental goals.
-
Chemical Transfection: Reagents like Lipofectamine™ and polyethyleneimine (PEI) are widely used and can be effective, especially for cell lines like HEK293.[3] They are generally less harsh on cells than electroporation.
-
Electroporation: This method can be highly efficient, particularly for difficult-to-transfect cells like primary neurons and for large plasmids.[3][8] However, it requires careful optimization of parameters to balance transfection efficiency with cell viability.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during the transfection of this compound plasmids.
Issue 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health and Confluency | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[9] Use cells with a low passage number.[4] |
| Incorrect DNA:Reagent Ratio | Optimize the ratio of plasmid DNA to transfection reagent. This is a critical parameter that varies between cell types and reagents. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance between efficiency and toxicity.[10] |
| Poor Plasmid Quality | Use high-purity, endotoxin-free plasmid DNA. Impurities can significantly reduce transfection efficiency and increase cell death. Confirm plasmid integrity and conformation (supercoiled is preferred for transient transfection) on an agarose gel.[4][6][7] |
| Large Plasmid Size | For large this compound plasmids, consider using transfection reagents specifically designed for large DNA constructs or electroporation.[3][8] Linearizing the plasmid in a non-coding region before transfection can sometimes improve stable transfection efficiency in neuronal cells.[5][9] |
| Presence of Serum (for some reagents) | Some transfection reagents are inhibited by serum. Follow the manufacturer's protocol regarding the presence or absence of serum during complex formation and transfection. |
Issue 2: High Cell Toxicity and Death
| Potential Cause | Recommended Solution |
| High Concentration of Transfection Reagent | Reduce the amount of transfection reagent. Perform a titration to find the lowest effective concentration that maintains high transfection efficiency with minimal toxicity. |
| High DNA Concentration | Excessive amounts of plasmid DNA can be toxic to cells. Optimize the DNA concentration used for transfection. |
| Extended Incubation Time with Transfection Complex | Limit the exposure of cells to the DNA-reagent complexes. For some protocols, it is recommended to change the media after a few hours of incubation. |
| Suboptimal Electroporation Parameters | If using electroporation, optimize the voltage, pulse duration, and number of pulses to maximize efficiency while minimizing cell death.[3][8] |
Issue 3: Plasmid Aggregation
| Potential Cause | Recommended Solution |
| Improper DNA Dilution | When preparing transfection complexes, dilute the plasmid DNA and the transfection reagent in separate tubes of serum-free medium before combining them. This prevents the formation of large aggregates. |
| Incorrect Salt Concentration in DNA Solution | Ensure the plasmid DNA is dissolved in a low-salt buffer (like TE buffer) or sterile water. High salt concentrations can promote aggregation. |
| Vigorous Mixing | Mix the DNA and transfection reagent gently by pipetting or vortexing briefly. Overly vigorous mixing can lead to the formation of large, inefficient complexes. |
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for this compound Plasmid Transfection in HEK293 Cells
| Parameter | Chemical Transfection (Lipofectamine™-based) | Chemical Transfection (PEI-based) |
| Cell Seeding Density (24-well plate) | 1 x 10^5 to 2.5 x 10^5 cells/well | 1 x 10^5 to 2.5 x 10^5 cells/well |
| DNA Amount per well | 0.5 - 1.0 µg | 0.5 - 1.0 µg |
| Transfection Reagent Volume per well | 1.0 - 2.0 µL | Varies by PEI concentration; a common starting point is a 1:3 ratio of DNA (µg) to PEI (µg) |
| Incubation Time of Complex | 15 - 30 minutes at room temperature | 10 - 20 minutes at room temperature |
| Post-transfection Media Change | Optional, can be done after 4-6 hours | Recommended after 4-6 hours |
Table 2: Optimized Electroporation Parameters for Large Plasmids in Neuronal Cells
| Parameter | Setting |
| Cell Density | 3 x 10^5 cells per 20 µL reaction[8] |
| DNA Concentration | 2 µg per reaction[8] |
| Electroporation Buffer | Use a buffer specifically designed for neuronal electroporation to improve viability. |
| Pulse Parameters (Voltage, Duration, Number) | These must be optimized for the specific electroporator and cell type. Start with the manufacturer's recommendations for primary neurons. |
| Post-electroporation Recovery | Allow cells to recover for 15-30 minutes at room temperature before plating.[3] |
Visualizations
This compound Signaling Pathway
This compound proteins are key scaffolding molecules that link metabotropic glutamate receptors (mGluRs) to other signaling proteins in the postsynaptic density. This diagram illustrates the central role of this compound in mediating synaptic plasticity.
References
- 1. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rheniumbio.co.il [rheniumbio.co.il]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Optimizing the generation of stable neuronal cell lines via pre-transfection restriction enzyme digestion of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of plasmid DNA topology on the transfection properties of DOTAP/DOPE lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of adult sensory neuron electroporation to study mechanisms of neurite growth [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
Technical Support Center: Troubleshooting Homer Mutant Construct Expression
Welcome to the technical support center for Homer mutant construct expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the expression and purification of this compound mutant proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when expressing mutant this compound constructs?
A1: The most frequently encountered problems include low protein yield, formation of insoluble inclusion bodies, and protein aggregation after purification. These issues can be influenced by the nature of the mutation (e.g., point mutations in the EVH1 domain versus deletions in the coiled-coil domain), the expression host, and culture conditions.
Q2: My this compound mutant is expressed at very low levels. What can I do to improve the yield?
A2: Low expression can be due to several factors, including codon bias, protein toxicity, or mRNA instability. To improve yield, consider the following:
-
Codon Optimization: Optimize the gene sequence for your expression host (e.g., E. coli).[1]
-
Lower Induction Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, which may improve folding and reduce toxicity.[1]
-
Optimize Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level that balances expression and cell health.[1]
-
Use a Different Expression Strain: Some E. coli strains are better suited for expressing challenging proteins. For example, strains that supply rare tRNAs can help with codon bias issues.
Q3: My this compound mutant protein is forming inclusion bodies. How can I improve its solubility?
A3: Inclusion body formation is a common problem for overexpressed recombinant proteins.[2] Strategies to enhance solubility include:
-
Expression Conditions: As with low yield, lowering the induction temperature and reducing the inducer concentration can promote proper folding and increase the amount of soluble protein.[2]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as maltose-binding protein (MBP), to your this compound construct can improve its solubility.[2]
-
Lysis Buffer Optimization: Ensure your lysis buffer contains appropriate additives to maintain protein stability, such as non-ionic detergents and stabilizing agents like glycerol.
-
Refolding from Inclusion Bodies: If the above strategies fail, you can purify the inclusion bodies and refold the protein. This typically involves solubilizing the aggregates with strong denaturants (e.g., urea or guanidine hydrochloride) followed by a refolding step, often through dialysis or rapid dilution into a refolding buffer.[3][4][5][6][7]
Q4: I am seeing protein aggregation after purifying my soluble this compound mutant. How can I prevent this?
A4: Aggregation of purified protein can be due to suboptimal buffer conditions or inherent instability of the mutant.
-
Buffer Optimization: Screen different buffer conditions, varying the pH and salt concentration to find the optimal conditions for your mutant's stability.
-
Additives: Include additives such as glycerol (5-10%), low concentrations of non-ionic detergents, or arginine in your final storage buffer to help prevent aggregation.
-
Protein Concentration: Keep the protein concentration as low as feasible for your downstream applications.
Troubleshooting Guides
Guide 1: Low Expression Yield of a Homer1 EVH1 Domain Mutant (e.g., W24A)
The W24A mutation in the EVH1 domain is known to disrupt ligand binding.[8] This substitution of a bulky tryptophan with a small alanine can sometimes lead to localized misfolding and reduced expression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low expression of a Homer1 EVH1 domain mutant.
Quantitative Data Example (Illustrative):
| Condition | Wild-Type Homer1 Yield (mg/L) | Homer1 W24A Mutant Yield (mg/L) |
| 37°C, 1 mM IPTG | 25 | 5 |
| 25°C, 1 mM IPTG | 30 | 12 |
| 25°C, 0.2 mM IPTG | 28 | 18 |
| 18°C, 0.2 mM IPTG | 20 | 15 |
Guide 2: Inclusion Body Formation of a Homer1 Coiled-Coil Deletion Mutant (ΔCC)
Long-form this compound proteins multimerize via their C-terminal coiled-coil domain.[8][9] Deleting this domain results in a monomeric protein, similar to the naturally occurring Homer1a isoform.[9] While this can be desirable for functional studies, the exposed hydrophobic residues in the truncated C-terminus can lead to aggregation and inclusion body formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inclusion body formation of a Homer1 coiled-coil deletion mutant.
Quantitative Data Example (Illustrative):
| Mutant | Expression Condition | Soluble Fraction (%) | Yield from Refolding (mg/L) |
| Homer1c ΔCC | 37°C | <10% | 15 |
| Homer1c ΔCC | 18°C | 30% | N/A |
| MBP-Homer1c ΔCC | 37°C | 50% | N/A |
| MBP-Homer1c ΔCC | 18°C | 85% | N/A |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Homer1c in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pET-based vector containing the His-tagged Homer1c construct. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate 50 mL of LB medium containing the antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to grow for 16-18 hours at 25°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 5% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer (Lysis Buffer with 20 mM imidazole). Elute the protein with Elution Buffer (Lysis Buffer with 250 mM imidazole).
-
Buffer Exchange: Pool the elution fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, collect the pellet containing the inclusion bodies. Wash the pellet sequentially with Lysis Buffer containing 1% Triton X-100 and then with Lysis Buffer without detergent to remove membrane contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M urea, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Clarification: Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
Refolding: Add the solubilized protein dropwise into a vigorously stirring Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM GSH, 0.1 mM GSSG, 0.5 M Arginine) at 4°C. The final protein concentration should be low (e.g., <0.1 mg/mL) to minimize aggregation. Allow the protein to refold overnight at 4°C with gentle stirring.
-
Purification: Purify the refolded protein using IMAC as described in Protocol 1, followed by size-exclusion chromatography to separate correctly folded monomers/multimers from aggregates.
Signaling Pathways
Homer1 Scaffolding at the Postsynaptic Density
Long forms of this compound (e.g., Homer1b/c) act as scaffolding proteins at the postsynaptic density (PSD). They link metabotropic glutamate receptors (mGluRs) to other signaling molecules and scaffolding proteins like Shank.[10][11] This creates a macromolecular complex that is crucial for synaptic signaling and plasticity.
Caption: Diagram of the Homer1b/c scaffolding complex at the postsynaptic density.
Disruption of Scaffolding by Homer1a
The short, activity-inducible isoform Homer1a lacks the coiled-coil domain and exists as a monomer.[9] It acts as a dominant-negative by competing with long this compound isoforms for binding to mGluR5, thereby uncoupling the receptor from its downstream signaling partners.[9][12]
Caption: Homer1a disrupts the mGluR5-Homer1b/c-Shank complex.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Solubilization and refolding of bacterial inclusion body proteins [agris.fao.org]
- 6. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coupling of mGluR/Homer and PSD-95 complexes by the Shank family of postsynaptic density proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cryo-EM Sample Preparation for Homer Complexes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful cryo-EM sample preparation of Homer protein complexes.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation of this compound complex samples for cryo-EM analysis.
Q1: My this compound complexes are heavily aggregated in the cryo-EM images. What could be the cause and how can I fix it?
A: Aggregation is a common issue with this compound proteins due to their C-terminal coiled-coil domains, which promote self-assembly into tetramers and higher-order structures.[1][2] Excessive aggregation can arise from several factors:
-
High Protein Concentration: The concentration might be too high, promoting non-specific interactions.
-
Buffer Conditions: Suboptimal pH or salt concentration can reduce protein solubility.
-
Sample Instability: The complex may be inherently unstable, leading to unfolding and aggregation over time.
Solutions:
-
Optimize Protein Concentration: Start with a lower concentration (e.g., 0.1-0.5 mg/mL) and gradually increase it. A concentration that is 5-10 times higher than what is used for negative stain EM is a good starting point.[3]
-
Screen Buffer Conditions: Test a range of pH values and salt concentrations (e.g., NaCl from 50-250 mM) to find the optimal buffer for solubility and stability.
-
Add Detergents: Introducing a mild, non-ionic detergent (e.g., 0.001-0.01% Tween-20 or DDM) can sometimes prevent non-specific hydrophobic interactions that lead to aggregation.[4]
-
Size Exclusion Chromatography (SEC): Ensure the final purification step before grid preparation is SEC to remove existing aggregates and ensure a monodisperse sample.[5][6]
Q2: The this compound complex appears dissociated on the cryo-EM grid, even though it's stable in solution. Why is this happening?
A: Dissociation on the grid is often caused by the harsh conditions during sample preparation, particularly interactions with the air-water interface (AWI).[7] This is a known challenge for multi-protein complexes. For this compound, which acts as a scaffold, the interactions with its binding partners (like mGluRs or Shank proteins) can be transient or activity-dependent, making them susceptible to disruption.[8][9]
Solutions:
-
Increase Plunge Speed/Reduce Blot Time: Minimize the time the complex is exposed to the AWI before vitrification. Automated vitrification devices can improve reproducibility.[5]
-
Use Affinity or Graphene-Coated Grids: Grids with specialized surfaces can sometimes stabilize complexes and reduce interaction with the AWI.[4]
-
Chemical Cross-linking: If preserving the complex is the primary goal and some conformational rigidity is acceptable, mild cross-linking (e.g., with glutaraldehyde or BS3) can be performed before grid application. This covalently links the subunits, preventing dissociation.
-
Optimize Complex Stability: Ensure the buffer conditions are optimal for the entire complex, not just the this compound protein. The presence of necessary co-factors or binding partners in the buffer is crucial.
Q3: My particles show strong preferred orientation. How can I get more views of the this compound complex?
A: Preferred orientation occurs when particles adsorb to the air-water interface or the grid support in a limited number of orientations, which severely hampers 3D reconstruction.[10]
Solutions:
-
Add Detergents or Surfactants: Adding a small amount of a mild detergent (e.g., fluorinated fos-choline-8) can alter the surface properties of the thin film of water and disrupt the interactions causing preferred orientation.[4]
-
Use Different Grid Types:
-
Lacy Carbon or Multi-A Grids: These grids have holes of various sizes, which can result in different ice thicknesses and may help induce different particle orientations.[4]
-
Graphene Oxide Supports: Adding a thin layer of graphene oxide can provide a different surface chemistry for the particles to adhere to, potentially in different orientations.[4]
-
-
Tilted Data Collection: Collecting data with the stage tilted (e.g., by 30-40 degrees) can help fill in some of the missing views, although it may come at the cost of slightly lower resolution.[4]
-
Adjust Buffer Viscosity: Adding a small amount of glycerol (1-2%) can sometimes help, but high concentrations should be avoided as they reduce contrast.[5]
Q4: The particle distribution is very uneven, with many empty holes or clumps of protein. What should I do?
A: Poor particle distribution is often related to the interaction between the sample and the grid surface.
Solutions:
-
Optimize Glow Discharge: The hydrophilicity of the grid surface is critical. Adjust the time and current of your glow discharge settings. An insufficiently hydrophilic grid will cause the sample to bead up instead of spreading evenly.
-
Adjust Protein Concentration: Uneven distribution can be a sign that the concentration is not optimal. Test a dilution series of your sample.[5]
-
Change Grid Type: Some complexes behave better on gold grids compared to carbon grids, or vice versa. Experiment with different support films.
-
Check for Contaminants: Ensure your sample is free of lipids or other contaminants that could alter the surface properties of the grid.
II. Frequently Asked Questions (FAQs)
Q1: What are this compound complexes and why are they challenging for cryo-EM?
A: this compound proteins are scaffolding proteins found enriched at the postsynaptic density of neurons.[11] They are characterized by an N-terminal EVH1 domain that binds to proline-rich motifs on partner proteins (like glutamate receptors and Shank proteins) and a C-terminal coiled-coil domain that allows them to form multimers (likely tetramers).[1][2][12]
They are challenging for cryo-EM due to:
-
Inherent Flexibility: As scaffolding proteins linking multiple partners, they can be conformationally dynamic.
-
Tendency to Multimerize and Aggregate: The coiled-coil domain that is essential for their function also makes them prone to forming higher-order, potentially heterogeneous assemblies.[8]
-
Transient Interactions: Their interactions with signaling partners can be weak or regulated by cellular activity, making the complexes prone to dissociation during sample preparation.[9]
-
Compositional Heterogeneity: Different this compound isoforms (long vs. short) and a wide array of binding partners can lead to a heterogeneous mix of complexes in a single preparation.[1]
Q2: What is the first step I should take to assess my this compound protein sample quality before freezing grids?
A: Before committing to the time and expense of cryo-EM grid preparation, you must thoroughly characterize your sample biochemically.[3][6]
-
Check Purity and Composition: Run an SDS-PAGE gel to confirm the presence of all expected subunits and the absence of contaminants.
-
Assess Homogeneity: Use Size Exclusion Chromatography (SEC) to ensure your complex elutes as a single, monodisperse peak. This is the best way to remove aggregates.[5]
-
Preliminary Structural Assessment: Use Negative Stain EM. This is a quick and low-cost method to get a first look at your particles. It can reveal if the complex is intact, if there is aggregation, or if there is gross conformational heterogeneity.[13]
Q3: What are the key parameters to optimize during vitrification?
A: The goal of vitrification is to embed your particles in a thin layer of non-crystalline (vitreous) ice. The key parameters are interdependent and require careful optimization for each specific complex.
| Parameter | Recommended Starting Range | Critical Considerations |
| Protein Concentration | 0.1 - 5.0 mg/mL | Highly dependent on the size and nature of the complex. Higher concentrations risk aggregation.[5] |
| Blotting Time | 2 - 6 seconds | Directly affects final ice thickness. Longer times lead to thinner ice. |
| Blotting Force | 0 - 5 | Higher force removes more liquid, leading to thinner ice. |
| Humidity | 95 - 100% | High humidity prevents sample evaporation and drying out before plunging. |
| Temperature | 4 - 22°C | Should be set to a temperature at which your complex is known to be stable. |
Q4: Should I include the short-form Homer1a in my sample preparation?
A: It depends on the biological question. Homer1a lacks the C-terminal coiled-coil domain and acts as a natural dominant-negative, disrupting the complexes formed by long-form Homers.[1][2][14] If you want to study the fully assembled signaling scaffold, you should ensure your construct is a long-form (e.g., Homer1b/c, Homer2, or Homer3) and that Homer1a is not present. If your goal is to study the mechanism of complex disruption, then including Homer1a is necessary, but be prepared for a highly heterogeneous sample containing both assembled and disassembled states.
III. Experimental Protocols and Visualizations
Detailed Experimental Workflow
The following is a generalized workflow for preparing this compound complexes for cryo-EM analysis. Specific parameters must be empirically optimized.
-
Protein Expression and Purification:
-
Express long-form this compound constructs (e.g., Homer1c) and their binding partners (e.g., a fragment of Shank3) in a suitable system (e.g., E. coli or insect cells).
-
Purify each protein individually, typically using affinity chromatography followed by removal of the affinity tag.
-
Incubate the purified this compound and its binding partners in stoichiometric ratios to allow complex formation.
-
Perform Size Exclusion Chromatography (SEC) as the final purification step to isolate the fully formed, monodisperse complex from unbound proteins and aggregates. Collect and concentrate the peak corresponding to the complex.
-
-
Biochemical Quality Control:
-
Run SDS-PAGE on the final sample to verify the presence of all components.
-
Perform Negative Stain EM to visually inspect particle integrity, distribution, and homogeneity. This is a critical checkpoint before proceeding.
-
-
Cryo-EM Grid Preparation:
-
Select an appropriate grid (e.g., Quantifoil R1.2/1.3 copper or gold grids).
-
Make the grid surface hydrophilic by glow-discharging for 30-60 seconds.
-
In a controlled environment vitrification device (e.g., Vitrobot), set the chamber to 100% humidity and a stable temperature (e.g., 4°C).
-
Apply 3 µL of the purified this compound complex solution (at an optimized concentration, e.g., 1-2 mg/mL) to the grid.
-
Blot the grid for an optimized time (e.g., 3-5 seconds) with a set blot force to create a thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Grid Screening and Data Collection:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Screen the grid to assess ice quality and particle distribution.
-
Collect a large dataset of high-magnification images (movies) of the particles.
-
Visualizations
Figure 1. Experimental workflow for this compound complex cryo-EM sample preparation.
Figure 2. Simplified this compound signaling complex at the postsynaptic density.
References
- 1. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOMER1 - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. This compound proteins regulate coupling of group I metabotropic glutamate receptors to N-type calcium and M-type potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Proteins Regulate Coupling of Group I Metabotropic Glutamate Receptors to N-Type Calcium and M-Type Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity dependent dissociation of the Homer1 interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface-induced dissociation for protein complex characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is concentrated at the postsynaptic density and does not redistribute after acute synaptic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Homer Gene Cloning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Homer gene cloning experiments.
Troubleshooting Guides
Problem 1: Low or No PCR Product After Amplifying this compound Gene
| Possible Cause | Recommendation |
| High GC Content of this compound Genes | This compound genes can be GC-rich, leading to the formation of secondary structures that impede polymerase activity.[1][2] Optimize PCR conditions by: - Using a high-fidelity DNA polymerase designed for GC-rich templates.[1] - Increasing the denaturation temperature (e.g., 98°C) to fully separate the DNA strands.[3] - Adding PCR enhancers such as 5% DMSO, 1M betaine, or 1M ethylene glycol to the reaction mix to reduce secondary structures.[4][5] |
| Suboptimal Primer Design | Primers with inappropriate melting temperatures (Tm) or those that form hairpins or primer-dimers will result in poor amplification.[4] - Design primers with a GC content of 40-60% and a length of 18-30 nucleotides.[4] - Aim for a Tm between 60-68°C and ensure the Tm of the forward and reverse primers are within 3°C of each other.[3][4] - Add a G or C clamp at the 3' end of the primers to enhance annealing.[4] |
| Incorrect Annealing Temperature | If the annealing temperature is too high, primers will not bind efficiently to the template. If it is too low, non-specific binding can occur. - Perform a gradient PCR to empirically determine the optimal annealing temperature for your specific primers and template.[1] |
| Poor Template Quality | Contaminants in the DNA template, such as proteins or residual chemicals from the extraction process, can inhibit the PCR reaction.[4] - Ensure the DNA template has a 260/280 absorbance ratio of ≥1.8.[4] - Use an appropriate amount of template DNA (e.g., 30-100 ng for human genomic DNA).[3] |
Problem 2: Inefficient Ligation of this compound Insert into Vector
| Possible Cause | Recommendation |
| Incorrect Vector-to-Insert Molar Ratio | An improper ratio can lead to a low yield of correctly ligated plasmids. - Calculate the optimal molar ratio, typically starting with a 1:3 or 1:5 vector-to-insert ratio. Use online calculators to determine the precise amounts of vector and insert to use. |
| Inactive Ligase or Buffer | Repeated freeze-thaw cycles can degrade the ATP in the ligase buffer, rendering the ligase inactive.[6] - Aliquot the ligase buffer into single-use volumes to avoid multiple freeze-thaw cycles.[6] - Ensure the ligation reaction is performed at the optimal temperature for the specific ligase being used (e.g., 16°C overnight for T4 DNA ligase).[6] |
| Vector Self-Ligation | If the vector is cut with a single restriction enzyme or has compatible ends, it can religate without the insert, leading to a high background of empty vectors.[7] - Use two different restriction enzymes to create incompatible ends.[7] - Dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) to prevent self-ligation. |
| Impure DNA Fragments | Contaminants from the gel extraction or PCR cleanup process can inhibit the ligation reaction. - Ensure DNA fragments are properly purified and dissolved in nuclease-free water or a suitable buffer. |
Problem 3: Low Transformation Efficiency or No Colonies
| Possible Cause | Recommendation |
| Suboptimal Competent Cells | The transformation efficiency of competent cells can decrease with improper handling or storage.[8] - Use commercially prepared competent cells with a guaranteed high transformation efficiency. - If preparing in-house, handle cells gently and store them at -80°C. Avoid repeated freeze-thaw cycles.[8] |
| Incorrect Heat Shock Procedure | The duration and temperature of the heat shock are critical for DNA uptake.[9] - Follow the specific protocol for the competent cells being used. A typical procedure is 42°C for 30-45 seconds.[10] |
| Presence of Inhibitors in Ligation Mix | High concentrations of salts or other components from the ligation reaction can inhibit transformation. - Dilute the ligation reaction 1:5 with nuclease-free water before adding it to the competent cells. - Do not use more than 5 µL of the ligation mix for every 50 µL of competent cells.[10] |
| Incorrect Antibiotic Concentration | The wrong antibiotic or an incorrect concentration on the selection plates will result in no growth or the growth of non-transformed cells.[9] - Verify the antibiotic resistance gene on your plasmid and use the corresponding antibiotic at the correct concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of this compound, and how does this affect cloning?
The this compound protein family has three members (Homer1, Homer2, Homer3), and due to alternative splicing, several variants exist for each.[11][12] These are broadly classified into short and long forms.[11][12] The long forms contain a C-terminal coiled-coil domain responsible for self-assembly, which is absent in the short forms.[11][12] When cloning, it is crucial to design primers that specifically amplify your isoform of interest. Be aware of the different transcript variants to ensure you are targeting the correct coding sequence.
Q2: Are there any specific challenges related to the expression of this compound proteins?
Long this compound isoforms can form multimers, which might affect their solubility and expression levels in bacterial systems.[11] If you encounter issues with protein expression or solubility, consider optimizing expression conditions such as lowering the induction temperature, using a different expression vector with a solubility tag, or expressing the protein in a eukaryotic system.
Q3: How can I verify that my cloned this compound gene is in the correct orientation within the vector?
Using two different restriction enzymes for cloning ensures directional insertion.[7] To verify the orientation, you can perform a restriction digest on the purified plasmid with an enzyme that cuts asymmetrically within the insert and the vector. The resulting fragment sizes will differ depending on the orientation. Alternatively, Sanger sequencing of the plasmid using a primer that binds to the vector near the insertion site will confirm the sequence and orientation of the insert.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| PCR Primer Length | 18-30 nucleotides | [4] |
| PCR Primer GC Content | 40-60% | [4] |
| PCR Primer Melting Temperature (Tm) | >68°C | [3] |
| PCR Template (Human Genomic DNA) | 30-100 ng | [3] |
| PCR dNTP Concentration | 50-200 µM | [4] |
| PCR MgCl₂ Concentration | 1.5-2.0 mM | [4] |
| PCR Enhancer (DMSO) | 5% | [4][5] |
| PCR Enhancer (Betaine) | 1 M | [5] |
| Ligation Vector:Insert Molar Ratio | 1:1 to 1:10 (commonly 1:3) | [10] |
| Transformation DNA Amount | 10-100 ng | [9] |
Experimental Protocols
PCR Amplification of this compound Gene
-
Reaction Setup: Prepare the following reaction mix on ice in a PCR tube:
-
5 µL of 10x High-GC PCR Buffer
-
1 µL of 10 mM dNTPs
-
1.5 µL of 50 mM MgCl₂ (adjust as needed)
-
2.5 µL of Forward Primer (10 µM)
-
2.5 µL of Reverse Primer (10 µM)
-
1 µL of Template DNA (30-100 ng)
-
0.5 µL of High-Fidelity DNA Polymerase (e.g., Q5)
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-72°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 30-60 seconds per kb
-
-
Final Extension: 72°C for 2 minutes
-
Hold: 4°C
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplified fragment.
Restriction Enzyme Digestion
-
Reaction Setup:
-
Up to 1 µg of purified PCR product or plasmid vector
-
2 µL of 10x Restriction Buffer
-
1 µL of each Restriction Enzyme (e.g., EcoRI and HindIII)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate at the recommended temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Purification: Purify the digested fragments using a gel extraction kit or a PCR cleanup kit.
Ligation
-
Reaction Setup:
-
50 ng of digested vector
-
Calculated amount of digested this compound insert for a 1:3 molar ratio
-
2 µL of 10x T4 DNA Ligase Buffer
-
1 µL of T4 DNA Ligase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
Transformation (Heat Shock)
-
Thawing: Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Addition of DNA: Add 2-5 µL of the ligation reaction to the competent cells.[10] Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45 seconds.[10]
-
Recovery: Immediately place the tube back on ice for 2 minutes. Add 950 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plating: Plate 100-200 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
Incubation: Incubate the plate overnight at 37°C.
Visualizations
Caption: Experimental workflow for this compound gene cloning.
Caption: Simplified this compound protein signaling interactions.
References
- 1. How to optimize PCR conditions for GC-rich regions? [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. Optimizing your PCR [takarabio.com]
- 4. genscript.com [genscript.com]
- 5. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The this compound family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a New Commercial Homer Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new commercial Homer antibody. It outlines key experiments, presents data in a comparative format, and offers detailed protocols to ensure rigorous and reproducible results.
Introduction to this compound Proteins
This compound proteins are a family of scaffolding proteins enriched at the postsynaptic density (PSD) of excitatory synapses. The three main family members, Homer1, Homer2, and Homer3, share a conserved N-terminal Enabled/VASP Homology 1 (EVH1) domain that binds to proline-rich motifs on various signaling proteins. These include metabotropic glutamate receptors (mGluRs), Shank proteins, and inositol 1,4,5-trisphosphate (IP3) receptors. Through these interactions, this compound proteins play a crucial role in orchestrating synaptic signaling, receptor trafficking, and calcium homeostasis. Given their importance in neuronal function, the validation of antibodies targeting this compound proteins is paramount for accurate and reliable research in neuroscience and drug development.
Comparative Performance of Commercial this compound Antibodies
The selection of a suitable antibody is critical for the success of any experiment. This section provides a comparative summary of key performance indicators for a new commercial this compound antibody ("New this compound Ab") against other commercially available alternatives. The data presented here is a synthesis of information from various supplier datasheets and validation reports.
| Feature | New this compound Ab (Lot# XXXXX) | Competitor A (Cat# YYYYY) | Competitor B (Cat# ZZZZZ) |
| Clonality | Monoclonal (Rabbit) | Polyclonal (Rabbit) | Monoclonal (Mouse) |
| Immunogen | Recombinant human Homer1 (aa 1-185) | Synthetic peptide (human Homer1 C-terminus) | Full-length mouse Homer1 |
| Specificity | Homer1 | Pan-Homer (1, 2, 3) | Homer1 |
| Validated Applications | WB, IP, IF, ELISA | WB, IHC | WB, IP, IF |
| Recommended Dilution (WB) | 1:1000 - 1:5000 | 1:500 - 1:2000 | 1:1000 |
| Observed MW (kDa) | ~45 kDa | ~45-48 kDa | ~45 kDa |
| KO/KD Validated? | Yes (siRNA) | No | Yes (CRISPR) |
| Positive Control Lysate | Human brain, mouse brain, SH-SY5Y | Rat brain | Mouse brain, HeLa |
| Negative Control Lysate | Homer1 KO SH-SY5Y | - | Homer1 KO HeLa |
Experimental Validation Data
Western Blot (WB) Analysis
Western blotting is a fundamental technique to assess the specificity and sensitivity of an antibody.
Table 2: Western Blot Performance Comparison
| Parameter | New this compound Ab | Competitor A | Competitor B |
| Signal-to-Noise Ratio | High | Moderate | High |
| Specificity (Single Band) | Yes (~45 kDa) | Multiple bands observed | Yes (~45 kDa) |
| Sensitivity (Lowest detectable protein) | 10 ng of lysate | 50 ng of lysate | 15 ng of lysate |
| Cross-reactivity | No cross-reactivity with Homer2/3 | Cross-reacts with Homer2/3 | No cross-reactivity with Homer2/3 |
Immunoprecipitation (IP)
Immunoprecipitation is used to verify that the antibody can recognize the native protein in a complex mixture.
Table 3: Immunoprecipitation Performance
| Parameter | New this compound Ab | Competitor B |
| Protein Pulldown Efficiency | >85% | ~70% |
| Co-IP of known interactors (e.g., Shank3) | Yes | Yes |
| Non-specific Binding | Low | Moderate |
Immunofluorescence (IF)
Immunofluorescence allows for the visualization of the subcellular localization of the target protein.
Table 4: Immunofluorescence Performance
| Parameter | New this compound Ab | Competitor B |
| Subcellular Localization | Punctate staining in dendrites, co-localizes with PSD-95 | Similar to New this compound Ab |
| Signal Specificity | Signal abolished in Homer1 KO neurons | Signal reduced in Homer1 KO neurons |
| Recommended Fixation | 4% PFA | 4% PFA |
Experimental Protocols
Western Blot Protocol
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (e.g., "New this compound Ab" at 1:2000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunoprecipitation Protocol
-
Lysate Preparation:
-
Prepare cell or tissue lysates in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear 500 µg of protein lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2-5 µg of the primary this compound antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2X Laemmli sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blot using the same or a different this compound antibody.
-
Immunofluorescence Protocol
-
Cell Culture and Fixation:
-
Culture primary neurons or a suitable cell line on glass coverslips.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary this compound antibody (e.g., "New this compound Ab" at 1:500 dilution) in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium with DAPI.
-
Image using a confocal or fluorescence microscope.
-
Visualizations
This compound Signaling Pathway
Caption: this compound protein scaffolding at the postsynaptic density.
Antibody Validation Workflow
Caption: A streamlined workflow for new this compound antibody validation.
A Comparative Guide to the Homer Protein Family: Unraveling the Functional Distinctions of Homer1, Homer2, and Homer3
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between the closely related Homer scaffolding proteins—Homer1, Homer2, and Homer3—is critical for dissecting synaptic signaling pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of these three proteins, supported by experimental data and detailed methodologies.
The this compound family of postsynaptic density proteins plays a crucial role in organizing signaling complexes at excitatory synapses.[1][2] By acting as molecular scaffolds, they link neurotransmitter receptors, ion channels, and other signaling molecules, thereby modulating synaptic transmission and plasticity.[1][2] While sharing a conserved structure, emerging evidence reveals distinct functional roles for each this compound protein, arising from differences in their expression, regulation, and protein interactions.
Structural Organization: A Conserved Blueprint with Subtle Variations
All three this compound proteins possess a highly conserved N-terminal Ena/VASP Homology 1 (EVH1) domain, which is responsible for binding to a proline-rich consensus motif (PPXXF) found in their various binding partners.[1] The C-terminus of the long, constitutively expressed this compound isoforms (e.g., Homer1b/c, Homer2a/b, Homer3) contains a coiled-coil domain that mediates self-assembly into tetramers.[1][3] This multimerization is essential for their scaffolding function, allowing them to cross-link different target proteins.[1][4]
A key distinction within the this compound family is the existence of a short, activity-inducible isoform of Homer1, known as Homer1a.[2][3] Homer1a lacks the C-terminal coiled-coil domain and therefore acts as a dominant-negative regulator by competing with the long forms for binding to target proteins, effectively uncoupling these signaling complexes.[2][3] While Homer2 and Homer3 also have predicted splice variants, the functional significance of short isoforms for these family members is less understood.
Differential Expression and Subcellular Localization
Homer1, Homer2, and Homer3 exhibit both overlapping and distinct expression patterns throughout the brain and in peripheral tissues, suggesting both redundant and specialized functions.[5] In the hippocampus, for instance, Homer1b/c is predominantly found in the CA1 region, Homer2a/b in the CA1-CA2 region, and Homer3a/b is concentrated in the CA2-CA3 regions.[1] Studies in developing murine cephalic tissues have revealed that while the three Homers often have overlapping distribution, they can also localize to distinct subcellular domains within the same cell type.[5] For example, in the cochlea, Homer1 and Homer3 positive puncta are more conspicuous than those for Homer2 in the spiral ganglion neurons.[6] Furthermore, the vascular endothelium shows a clear enrichment of Homer3.[5]
Table 1: Summary of Differential Expression of this compound Proteins
| Feature | Homer1 | Homer2 | Homer3 |
| Predominant Hippocampal Region | CA1[1] | CA1-CA2[1] | CA2-CA3[1] |
| Vascular Endothelium | Weak expression[6] | Moderate expression[6] | Strong expression[5][6] |
| Inducible Short Isoform | Homer1a (well-characterized)[2][3] | Less characterized | Less characterized |
Binding Partners and Interaction Networks
The EVH1 domain of all this compound proteins recognizes a range of binding partners, including group 1 metabotropic glutamate receptors (mGluR1/5), Shank proteins, inositol 1,4,5-trisphosphate (IP3) receptors, and ryanodine receptors.[1] This interaction landscape places this compound proteins at the core of regulating intracellular calcium signaling and structuring the postsynaptic density.
While a comprehensive quantitative comparison of binding affinities across all three this compound proteins is not yet available in the literature, the subtle differences in their primary sequences outside the highly conserved EVH1 domain may influence their interaction kinetics and the stability of the protein complexes they form. Proteomic studies aimed at identifying the complete interactome of each this compound protein are needed to fully delineate their unique and overlapping signaling networks.
Functional Roles in Synaptic Plasticity and Receptor Trafficking
The scaffolding function of long this compound proteins is critical for the proper localization and function of their binding partners. They play a significant role in the trafficking and surface expression of glutamate receptors, thereby influencing synaptic strength.
Homer1: The role of Homer1, particularly the interplay between the long and short isoforms, in synaptic plasticity is the most extensively studied. Long-term potentiation (LTP), a cellular correlate of learning and memory, is affected by Homer1 expression. Homer1 knockout mice show impaired LTP, which can be rescued by the reintroduction of Homer1c.[7] Conversely, the overexpression of the dominant-negative Homer1a can abolish LTP maintenance.[8] Homer1 products are also involved in orchestrating the distribution of Ca2+-permeable AMPA receptors.[8][9]
Homer2 and Homer3: The specific roles of Homer2 and Homer3 in synaptic plasticity are less well-defined in direct comparison to Homer1. Homer2 knockout mice have been shown to be involved in the behavioral sensitization to drugs of abuse, suggesting a role in addiction-related plasticity.[1] Homer3 has been implicated in neuronal differentiation through its interaction with IP3 receptor signaling.[10] Phosphorylation of Homer3 by CaMKII has been shown to regulate its coupling to target molecules in Purkinje cells, suggesting a dynamic regulatory role in synaptic function.[11]
Table 2: Comparative Functional Roles of this compound Proteins
| Function | Homer1 | Homer2 | Homer3 |
| LTP Regulation | Well-established role; KO impairs LTP, rescued by Homer1c.[7] Overexpression of Homer1a abolishes LTP.[8] | Implicated in addiction-related plasticity.[1] | Regulates coupling to targets upon phosphorylation.[11] |
| AMPA Receptor Trafficking | Regulates synaptic distribution of GluA2-containing AMPARs.[8][9] | Likely involved, but less characterized. | Likely involved, but less characterized. |
| mGluR Signaling | Long forms couple mGluRs to effectors; Homer1a uncouples them.[3] | Couples to mGluRs.[1] | Couples to mGluRs.[12] |
| Neuronal Development | Involved in dendritic spine morphology.[3] | Implicated in neuromuscular adaptation.[13] | Controls neuronal differentiation via IP3R signaling.[10] |
Phenotypes of Knockout Mice
The distinct phenotypes of mice lacking each of the this compound genes further underscore their specialized functions.
-
Homer1 Knockout Mice: These mice exhibit a range of abnormalities, including myopathy, mild growth retardation, poor motor coordination, and learning deficits.[14] They also display behaviors consistent with models of schizophrenia and show increased sensitivity to cocaine.[14]
-
Homer2 Knockout Mice: The primary phenotype reported for Homer2 knockout mice relates to an altered response to drugs of abuse, particularly cocaine.[1] This suggests a key role for Homer2 in the neuroadaptations underlying addiction.
-
Homer3 Knockout Mice: Information on the specific phenotype of Homer3 knockout mice is less prevalent in the literature. However, given its role in T-cell activation and potential involvement in cell growth, future studies on these mice may reveal functions beyond the central nervous system.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to studying this compound protein function.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins
This protocol is designed to isolate this compound protein complexes from cell or tissue lysates.
1. Lysate Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add a primary antibody specific to the this compound protein of interest (or a tag if using an overexpression system) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
Alternatively, for unbiased identification of interacting proteins, the eluate can be analyzed by mass spectrometry.
Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis
ITC directly measures the heat change that occurs upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
-
Purify the this compound protein and its potential binding partner to a high degree.
-
Dialyze both proteins extensively against the same buffer to minimize heat changes due to buffer mismatch.
-
Determine the accurate concentrations of both protein solutions.
2. ITC Experiment:
-
Load the this compound protein into the sample cell of the ITC instrument.
-
Load the binding partner into the injection syringe at a concentration 10-20 times that of the this compound protein.
-
Perform a series of small, sequential injections of the binding partner into the sample cell while monitoring the heat change.
-
A control experiment with injections of the binding partner into buffer alone should be performed to determine the heat of dilution.
3. Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Cell Surface Biotinylation Assay for Receptor Trafficking
This assay is used to quantify the internalization of surface receptors in response to stimuli.
1. Cell Surface Labeling:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS to stop membrane trafficking.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS at 4°C to label surface proteins.
-
Quench the reaction with a quenching buffer (e.g., glycine or Tris in PBS).
2. Internalization:
-
Wash the cells and add pre-warmed culture medium.
-
Incubate the cells at 37°C for various time points to allow for receptor internalization.
3. Stripping of Surface Biotin:
-
To measure the internalized fraction, remove the remaining surface-bound biotin by incubating the cells with a reducing agent (e.g., glutathione) that cannot cross the cell membrane.
-
Wash the cells to remove the stripping agent.
4. Lysis and Affinity Purification:
-
Lyse the cells and collect the total protein.
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated (internalized) proteins.
5. Analysis:
-
Elute the captured proteins and analyze by Western blotting using an antibody against the receptor of interest.
-
The amount of the receptor in the streptavidin pulldown fraction represents the internalized population.
Conclusion
While Homer1, Homer2, and Homer3 share a fundamental role as scaffolding proteins at the postsynaptic density, they exhibit significant functional diversity. These differences arise from variations in their isoform expression, tissue and subcellular distribution, and potentially their binding kinetics with specific partners. Homer1 is a key player in activity-dependent synaptic plasticity through its short isoform, Homer1a. Homer2 appears to have a more specialized role in the neurobiology of addiction, while Homer3 is implicated in neuronal development and has emerging roles outside the nervous system. A deeper understanding of these functional distinctions, aided by the quantitative experimental approaches outlined in this guide, will be instrumental in developing targeted therapies for a range of neurological and psychiatric disorders.
References
- 1. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOMER1 - Wikipedia [en.wikipedia.org]
- 4. The Postsynaptic Density Proteins this compound and Shank Form a Polymeric Network Structure [dspace.mit.edu]
- 5. Distinct and Overlapping Expression Patterns of the this compound Family of Scaffolding Proteins and Their Encoding Genes in Developing Murine Cephalic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 7. Rescue of synaptic plasticity and spatial learning deficits in the hippocampus of Homer1 knockout mice by recombinant Adeno-associated viral gene delivery of Homer1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homer1 gene products orchestrate Ca2+-permeable AMPA receptor distribution and LTP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. This compound proteins control neuronal differentiation through IP(3) receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Homer3 by Calcium/Calmodulin-Dependent Kinase II Regulates a Coupling State of Its Target Molecules in Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HOMER3 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Scaffolding Functions of Homer and Shank Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the scaffolding functions of Homer and Shank, two critical protein families involved in the organization and regulation of the postsynaptic density (PSD) of excitatory synapses. Understanding the distinct and overlapping roles of these master scaffold proteins is essential for elucidating the molecular mechanisms of synaptic plasticity and for the development of therapeutics for a range of neurological and psychiatric disorders.
Introduction to this compound and Shank: Masters of the Postsynaptic Scaffold
This compound and Shank are multi-domain proteins that act as central organizers of the PSD, a complex network of proteins responsible for anchoring neurotransmitter receptors and modulating downstream signaling cascades.[1][2] While both are integral to synaptic structure and function, they exhibit distinct molecular architectures and interact with a partially overlapping set of binding partners, leading to both unique and synergistic roles in the synapse.
This compound proteins are encoded by three genes (Homer1, Homer2, Homer3) and are characterized by a conserved N-terminal Ena/VASP Homology 1 (EVH1) domain that recognizes proline-rich motifs on its binding partners.[3] They exist as long, constitutively expressed isoforms that form tetramers and as a short, activity-inducible isoform (Homer1a) that acts as a dominant-negative regulator.[3]
Shank proteins , also encoded by three genes (Shank1, Shank2, Shank3), are large scaffolding proteins containing multiple protein-protein interaction domains, including ankyrin repeats, an SH3 domain, a PDZ domain, a proline-rich region, and a C-terminal SAM domain responsible for multimerization.[4] The various isoforms of Shank contribute to its functional diversity.[5][6]
Comparative Analysis of Scaffolding Functions
The scaffolding functions of this compound and Shank are multifaceted, involving the clustering of receptors, the organization of signaling complexes, and the regulation of dendritic spine morphology.
Interaction with Postsynaptic Receptors and Signaling Molecules
Both this compound and Shank play crucial roles in linking glutamate receptors to intracellular signaling pathways. However, they achieve this through different primary interaction networks.
-
This compound proteins directly bind to the C-terminal tail of group 1 metabotropic glutamate receptors (mGluRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby physically coupling mGluR activation to intracellular calcium release.[7][8] Long this compound isoforms can also indirectly influence NMDA receptor function through their interaction with Shank.[7]
-
Shank proteins act as a "master scaffold," indirectly connecting to NMDA receptors via the PSD-95/GKAP complex and to AMPA receptors through interactions with proteins like GRIP.[4] Their interaction with this compound provides a crucial link between the mGluR and NMDA receptor signaling complexes.[7]
The following diagram illustrates the core interactions of this compound and Shank at the postsynaptic density:
References
- 1. A Method for Analyzing Protein–Protein Interactions in the Plasma Membrane of Live B Cells by Fluorescence Resonance Energy Transfer Imaging as Acquired by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The postsynaptic density proteins this compound and Shank form a polymeric network structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuron type-specific proteomics reveals distinct Shank3 proteoforms in iSPNs and dSPNs lead to striatal synaptopathy in Shank3B–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of mGluR/Homer and PSD-95 complexes by the Shank family of postsynaptic density proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Metabotropic Glutamate Receptor Signaling by the Post-Synaptic Scaffold this compound - Research Projects - Kammermeier Lab - University of Rochester Medical Center [urmc.rochester.edu]
Homer's Critical Role in Long-Term Potentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Long-Term Potentiation (LTP) is a fundamental cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses.[1] At the heart of this process, within the complex protein architecture of the postsynaptic density (PSD), the Homer family of scaffolding proteins emerges as a critical regulator. These proteins orchestrate the assembly of signaling complexes and modulate glutamate receptor function, thereby playing a pivotal role in the induction and maintenance of synaptic plasticity.
This guide provides an objective comparison of the functions of different this compound isoforms in LTP, supported by key experimental data. We detail the methodologies used to obtain these findings and present visual diagrams of the associated signaling pathways and workflows to offer a comprehensive resource for understanding this compound's multifaceted role.
The this compound Protein Family: A Dichotomy of Function
The this compound family is broadly divided into two functional classes based on their structure and expression patterns:
-
Long-form Homers (e.g., Homer1c, Homer2, Homer3): These are constitutively expressed and feature a C-terminal coiled-coil domain that allows them to self-assemble into multimers.[2] This multimerization is key to their function as master scaffolding proteins, cross-linking various postsynaptic proteins—including group I metabotropic glutamate receptors (mGluRs), Shank scaffolding proteins, and inositol triphosphate (IP3) receptors—into stable signaling complexes.[3]
-
Short-form Homers (Homer1a, Ania-3): Homer1a is an immediate early gene (IEG), meaning its transcription is rapidly and transiently induced by synaptic activity.[2][3] Crucially, it contains the same receptor-binding domain as long forms but lacks the coiled-coil domain, preventing it from forming multimers.[3] Consequently, Homer1a acts as a dominant-negative, competing with long-form Homers to bind effector proteins and effectively uncapping or disassembling these established signaling complexes.[4] This transient destabilization of the PSD is believed to be a permissive step for synaptic remodeling during plasticity.[3][5]
Key Experimental Findings on this compound's Role in LTP
Genetic manipulation in rodent models has been instrumental in elucidating the specific contributions of this compound proteins to LTP. Studies using Homer1 knockout (H1-KO) mice and transgenic mice overexpressing Homer1a (H1aTG) have yielded crucial, quantifiable insights.
Table 1: Summary of LTP Phenotypes in Homer1 Genetically Modified Mice
| Genetic Model | Stimulation Protocol | Key Finding | Implication | Reference |
| Homer1 Knockout (H1-KO) | High-Frequency Stimulation (HFS) | Late-Phase LTP (L-LTP) is significantly impaired or abolished. | Long-form Homer1 is essential for the protein synthesis-dependent late phase of LTP. | [6][7] |
| Theta Burst Stimulation (TBS) | Both induction and maintenance of LTP are significantly reduced. | Homer1 is critical for LTP elicited by more physiological stimulation patterns. | [6][7] | |
| HFS or TBS | Early-Phase LTP (E-LTP) remains intact. | The initial, protein synthesis-independent phase of LTP does not require Homer1. | [6] | |
| H1-KO + Homer1c Rescue | HFS / TBS | Re-expression of Homer1c in the hippocampus rescues L-LTP deficits. | The Homer1c isoform is sufficient to restore normal LTP function. | [6][8] |
| Homer1a Transgenic (H1aTG) | Pairing Protocol | LTP maintenance is abolished; potentiation decays rapidly to baseline. | Constitutive high levels of Homer1a disrupt the stabilization of synaptic strengthening. | [9] |
Molecular Mechanisms and Signaling Pathways
This compound proteins are centrally positioned to integrate signals from glutamate receptors and modulate intracellular calcium, a critical second messenger in LTP.[10][11] The following diagrams illustrate these intricate relationships.
Long-form Homer1c is essential for mGluR-dependent LTP.[8][12] It physically links mGluR5 to downstream signaling pathways, such as PI3K-mTOR and MEK-ERK, which are critical for the protein synthesis required for L-LTP.[6][12] By also binding Shank, this compound creates a macromolecular complex that couples the mGluR and NMDAR signaling domains.
The induction of Homer1a following strong synaptic stimulation leads to the displacement of long-form Homers from their binding partners.[4] This uncoupling of mGluR5 from its downstream effectors destabilizes the PSD, a process thought to lower the threshold for synaptic modification and allow for structural and functional changes, such as the trafficking of AMPA receptors.[3][5]
Experimental Corner: Protocols for Assessing this compound's Role in LTP
The findings presented above were primarily generated using electrophysiological recordings from acute hippocampal slices of genetically modified mice.
Key Experimental Methodologies:
-
Slice Preparation: Acute transverse hippocampal slices (300-400 µm thick) are prepared from the brains of mice (e.g., Homer1 KO vs. Wild-Type littermates). Slices are allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons), and a recording electrode is placed in the stratum radiatum of the CA1 area to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Measurement: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction:
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes (for E-LTP) and often up to 3 hours (for L-LTP) to measure the potentiation relative to the baseline.
-
Pharmacology: To probe specific pathways, antagonists can be added to the aCSF. For example, the mGluR5 antagonist MPEP is used to confirm that the rescued LTP in H1-KO mice expressing Homer1c is mGluR5-dependent.[7]
Comparison and Alternative Mechanisms
Within the context of postsynaptic plasticity, the primary "alternative" to the constitutive scaffolding function of long-form Homers is the dynamic, activity-dependent disruption offered by Homer1a . They represent two opposing forces that regulate the stability and plasticity of the synapse. While long Homers are crucial for maintaining the integrity of signaling complexes necessary for L-LTP, Homer1a is required to transiently break these links to allow for synaptic reorganization.[3][5]
Beyond the this compound system, it is important to consider This compound-independent plasticity mechanisms . For instance, certain forms of LTP are expressed presynaptically, involving an increase in neurotransmitter release probability, and do not rely on the same postsynaptic this compound-mGluR machinery.[13] Furthermore, while this compound is a key player, it is part of a much larger network of PSD proteins, including PSD-95, GKAP, and others, that collectively regulate synaptic strength. The specific role of this compound appears most prominent in forms of plasticity that are dependent on mGluR signaling and require coupling to intracellular calcium stores and protein synthesis machinery.[12]
Conclusion
The this compound protein family provides a sophisticated, built-in mechanism for regulating synaptic strength. The constitutive long isoforms, particularly Homer1c, are essential for the structural and functional integrity of the postsynaptic density, creating the stable signaling microdomains required for the maintenance of L-LTP.[6] In contrast, the activity-inducible short isoform, Homer1a, acts as a molecular switch, disrupting these stable complexes to facilitate synaptic remodeling.[3]
This elegant interplay makes the this compound system a critical regulator of the threshold for plasticity and the persistence of memory. As such, dysregulation of this compound protein function has been implicated in neuropsychiatric and neurological disorders, making these scaffolding proteins a compelling target for the development of novel therapeutics aimed at modulating synaptic function and cognition.
References
- 1. Khan Academy [khanacademy.org]
- 2. Frontiers | Homer1 gene products orchestrate Ca2+-permeable AMPA receptor distribution and LTP expression [frontiersin.org]
- 3. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rescue of Synaptic Plasticity and Spatial Learning Deficits in the Hippocampus of Homer1 Knockout Mice by Recombinant Adeno-Associated Viral Gene Delivery of Homer1c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of Homer1c in metabotropic glutamate receptor-dependent long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homer1 gene products orchestrate Ca2+-permeable AMPA receptor distribution and LTP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The Role of Homer1c in Metabotropic Glutamate Receptor-dependent Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Comparative Analysis of Homer and Shank Knockout Phenotypes: Unraveling Convergent and Divergent Roles in Synaptic Function and Behavior
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synaptic, behavioral, and molecular consequences of Homer and Shank gene disruptions. This guide provides a side-by-side comparison of knockout phenotypes, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of these critical postsynaptic proteins.
The postsynaptic density (PSD) is a complex network of proteins crucial for synaptic transmission and plasticity. Among the key scaffolding molecules within the PSD are the this compound and Shank protein families. Both play pivotal roles in organizing glutamate receptor signaling complexes and have been independently implicated in various neuropsychiatric disorders, including autism spectrum disorder (ASD) and schizophrenia. This guide provides a comparative analysis of the phenotypes observed in this compound and Shank knockout mouse models, offering insights into their distinct and overlapping functions.
At a Glance: Key Phenotypic Differences
| Feature | Homer1 Knockout | Shank3 Knockout |
| Primary Associated Disorder | Schizophrenia, Addiction | Autism Spectrum Disorder, Phelan-McDermid Syndrome |
| Social Behavior | Increased aggression (heterozygotes), variable social deficits | Significant deficits in social interaction and preference for social novelty |
| Repetitive Behavior | Less pronounced | Prominent, including excessive self-grooming and marble burying |
| Motor Phenotype | Poor motor coordination[1] | Impaired motor coordination and endurance[2] |
| Anxiety-like Behavior | Increased anxiety in some tests[3] | Increased anxiety and avoidance behavior[2][4] |
| Cognitive Function | Learning and memory deficits[1] | Spatial memory deficits[5] |
| Synaptic Plasticity | Impaired mGluR-dependent LTD and LTP | Impaired LTP and striatal glutamatergic transmission[5] |
Quantitative Behavioral Analysis
The following tables summarize quantitative data from various behavioral assays performed on Homer1 and Shank3 knockout mice, providing a direct comparison of their behavioral deficits.
Social Behavior
| Behavioral Test | Mouse Model | Parameter | Result | Reference |
| Three-Chamber Social Interaction | Shank3 KO | Time in chamber with stranger mouse vs. object | No preference for stranger mouse | [6] |
| Homer1a KO | Social Preference | Deficient in naive condition | [7] | |
| Dyadic Social Interaction | Shank3 KO | Initial contact with stranger | Significantly reduced | [4] |
| Homer1 Het | Aggressive behaviors | Increased | [1] |
Repetitive Behavior
| Behavioral Test | Mouse Model | Parameter | Result | Reference |
| Self-Grooming | Shank3 KO | Time spent grooming | Significantly increased | [2][8] |
| Marble Burying | Shank3 KO | Number of marbles buried | Significantly increased | [4] |
Motor Function
| Behavioral Test | Mouse Model | Parameter | Result | Reference |
| Rotarod | Homer1 KO | Latency to fall | Decreased | [1] |
| Shank3 KO | Latency to fall | Decreased | [9] | |
| Open Field | Homer1 KO | Total distance traveled | Increased | [10] |
| Shank3 KO | Total distance traveled | Decreased | [9] |
Anxiety-Like Behavior
| Behavioral Test | Mouse Model | Parameter | Result | Reference |
| Elevated Plus Maze | Shank3 KO | Time in open arms | Decreased | [8] |
| Light-Dark Box | Shank3 KO | Latency to enter light box | Increased |
Signaling Pathways
This compound and Shank proteins are crucial for the structural and functional organization of the postsynaptic density. They physically interact and cooperate to regulate glutamate receptor signaling.
Experimental Workflows
Workflow for Behavioral Phenotyping
Detailed Experimental Protocols
Electrophysiology: mGluR-Dependent Long-Term Depression (LTD) in Hippocampal Slices
Objective: To measure mGluR-LTD at Schaffer collateral-CA1 synapses in acute hippocampal slices from knockout and wild-type mice.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.4 KCl, 1.2 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Sucrose-based cutting solution.
-
(S)-3,5-Dihydroxyphenylglycine (DHPG), a Group 1 mGluR agonist.
-
Picrotoxin and D-AP5 to block GABAA and NMDA receptors, respectively.
-
Vibratome.
-
Recording chamber and perfusion system.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[11]
-
Place a single slice in the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05 Hz.
-
Induce mGluR-LTD by bath application of 50-100 µM DHPG for 5-10 minutes.[11]
-
Wash out the DHPG and continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of LTD.
-
Analyze the data by normalizing the fEPSP slope to the pre-DHPG baseline.
Immunocytochemistry: Staining for Synaptic Proteins in Mouse Brain Sections
Objective: To visualize the distribution and co-localization of synaptic proteins like PSD-95 and Shank3 in brain sections.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotectant solution (e.g., 30% sucrose in PBS).
-
Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS).
-
Primary antibodies (e.g., rabbit anti-Shank3, mouse anti-PSD-95).
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Cryostat or vibratome.
-
Fluorescence microscope.
Procedure:
-
Anesthetize the mouse and transcardially perfuse with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections using a cryostat or vibratome.[12]
-
Wash sections in PBS and then permeabilize and block in blocking solution for 1-2 hours at room temperature.[12]
-
Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.[13]
-
Wash sections extensively in PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS and counterstain with DAPI.
-
Mount sections on glass slides with mounting medium and coverslip.
-
Image the sections using a confocal or fluorescence microscope.
Western Blotting: Quantification of Synaptic Protein Levels
Objective: To quantify the expression levels of Homer1 and Shank3 in brain tissue lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-Homer1, mouse anti-Shank3, and a loading control like beta-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Dissect the brain region of interest (e.g., hippocampus, cortex, striatum) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
The comparative analysis of this compound and Shank knockout mice reveals both distinct and overlapping roles in synaptic function and behavior. While Shank knockouts more closely model the core symptoms of autism with pronounced social and repetitive behavioral deficits, this compound knockouts present a complex phenotype with relevance to schizophrenia and addiction. The interaction between these two key scaffolding proteins at the postsynaptic density highlights a critical hub for regulating glutamatergic signaling. Understanding the convergent and divergent consequences of their disruption is paramount for developing targeted therapeutic strategies for a range of neuropsychiatric disorders. This guide provides a foundational resource for researchers to navigate the complexities of these important synaptic proteins.
References
- 1. Complex, multimodal behavioral profile of the Homer1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of sex- and genotype-specific behavioral phenotypes in a Shank3 mouse model for neurodevelopmental disorders [frontiersin.org]
- 3. Remodeling of the this compound-Shank interactome may mediate homeostatic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of sex- and genotype-specific behavioral phenotypes in a Shank3 mouse model for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Shank3 Mutant Exhibits Behaviors With Face Validity for Autism and Altered Striatal and Hippocampal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered mGluR5-Homer scaffolds and corticostriatal connectivity in a Shank3 complete knockout model of autism [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mcgovern.mit.edu [mcgovern.mit.edu]
- 9. Altered mGluR5-Homer scaffolds and corticostriatal connectivity in a Shank3 complete knockout model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hippocampal slice preparation and electrophysiological recordings [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
Alternative Splicing of Homer: A Comparative Guide to Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
The Homer family of scaffolding proteins plays a pivotal role in the intricate organization and function of the postsynaptic density (PSD). Through alternative splicing, the three this compound genes (HOMER1, HOMER2, and HOMER3) give rise to a diverse array of protein isoforms with distinct structures and functions. This guide provides a comparative overview of the major this compound splice variants, their functional consequences, and the experimental methodologies used to elucidate their roles in cellular signaling and synaptic plasticity.
Structural and Functional Diversification through Alternative Splicing
Alternative splicing of the this compound genes primarily generates two main classes of proteins: long isoforms and short isoforms. This structural divergence is the primary determinant of their distinct functional roles.
Long this compound Isoforms (e.g., Homer1b/c, Homer2a/b, Homer3a/b): The Architects of the PSD
Constitutively expressed in the brain, the long this compound isoforms are characterized by the presence of a C-terminal coiled-coil (CC) domain. This domain facilitates their self-assembly into dimers and tetramers, enabling them to act as multivalent scaffolds.[1][2] At their N-terminus, all this compound proteins possess a highly conserved Ena/VASP Homology 1 (EVH1) domain, which mediates interactions with a proline-rich motif (PPXXF) found in various binding partners.[1]
This unique architecture allows long this compound proteins to cross-link key synaptic proteins, effectively organizing signaling complexes at the PSD. Their primary binding partners include:
-
Group 1 metabotropic glutamate receptors (mGluR1/5): By linking mGluRs to downstream effectors, long Homers are crucial for mGluR-mediated signaling.[3]
-
Inositol 1,4,5-trisphosphate receptors (IP3Rs) and Ryanodine receptors (RyRs): This interaction physically couples glutamate receptors to intracellular calcium stores, facilitating calcium release from the endoplasmic reticulum.[1][3]
-
Shank scaffolding proteins: This connection further integrates this compound into the broader PSD network, linking it to NMDA receptors and the actin cytoskeleton.
By clustering these proteins, long this compound isoforms create a highly organized signaling hub that modulates synaptic transmission and plasticity.
Short this compound Isoforms (e.g., Homer1a): The Activity-Dependent Remodelers
In contrast to their longer counterparts, short this compound isoforms, most notably Homer1a, lack the C-terminal coiled-coil domain and therefore cannot self-assemble into multimers.[1] Homer1a is an immediate-early gene (IEG), meaning its expression is rapidly and transiently induced by neuronal activity.[1][3]
The absence of the CC domain allows Homer1a to function as a dominant-negative regulator.[1] By competing with long this compound isoforms for binding to the same target proteins via its EVH1 domain, Homer1a can disrupt the protein complexes assembled by the long forms.[1][3] This "un-scaffolding" activity has profound functional consequences, including the uncoupling of mGluRs from their downstream signaling pathways.[3]
Comparative Functional Consequences of this compound Isoforms
The differential expression and opposing functions of long and short this compound isoforms create a dynamic regulatory system that fine-tunes synaptic signaling and plasticity.
| Feature | Long this compound Isoforms (e.g., Homer1b/c) | Short this compound Isoforms (e.g., Homer1a) |
| Structure | Possess an N-terminal EVH1 domain and a C-terminal coiled-coil domain. | Possess an N-terminal EVH1 domain but lack the coiled-coil domain. |
| Expression | Constitutively expressed. | Inducibly expressed by neuronal activity (Immediate-Early Gene).[1][3] |
| Oligomerization | Form dimers and tetramers via their coiled-coil domain.[1] | Monomeric. |
| Primary Function | Act as scaffolding proteins, clustering receptors and signaling molecules at the PSD. | Act as dominant-negative regulators, disrupting the scaffolds formed by long this compound isoforms.[1] |
| Effect on mGluR Signaling | Couple mGluRs to IP3Rs and other downstream effectors, facilitating signal transduction.[3] | Uncouple mGluRs from their signaling complexes, often leading to constitutive receptor activity.[4] |
| Effect on Intracellular Calcium | Facilitate mGluR-mediated calcium release from intracellular stores. | Can lead to increased basal intracellular calcium levels by uncoupling regulatory proteins. |
| Role in Synaptic Plasticity | Contribute to the structural and functional integrity of synapses. | Involved in the dynamic remodeling of synapses during plasticity events like long-term depression (LTD) and homeostatic scaling.[5] |
Signaling Pathways and Logical Relationships
The interplay between long and short this compound isoforms is central to the regulation of mGluR-mediated signaling and its impact on synaptic function.
This diagram illustrates how constitutively expressed long this compound isoforms form a stable scaffold linking mGluR5 to downstream effectors like IP3Rs, facilitating glutamate-induced calcium release. Upon neuronal activity, the expression of short Homer1a is induced. Homer1a then competes with long Homers for binding to mGluR5, leading to the disassembly of the signaling complex and altered downstream signaling, which is a key mechanism in certain forms of synaptic plasticity.
Experimental Protocols
The study of this compound alternative splicing and its functional consequences employs a variety of molecular and cellular techniques.
Reverse Transcription Quantitative PCR (RT-qPCR) for Splice Variant Analysis
This method is used to quantify the relative expression levels of different this compound splice variants.
Experimental Workflow:
Protocol:
-
RNA Extraction: Isolate total RNA from the brain region or cell type of interest using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a real-time PCR system and a fluorescent dye such as SYBR Green. Use primers designed to specifically amplify each this compound splice variant. For example, for Homer1a, a forward primer in an upstream exon and a reverse primer in the unique 3' UTR of the Homer1a transcript can be used. For long isoforms, primers can be designed to span exon-exon junctions that are specific to those variants.
-
Data Analysis: Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to a stable housekeeping gene.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
Co-IP is used to determine if two or more proteins physically interact in a complex. This is a key technique to study the interaction of this compound isoforms with their binding partners.
Experimental Workflow:
Protocol:
-
Lysate Preparation: Lyse cells or tissue in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the "bait" protein (e.g., a specific this compound isoform).
-
Complex Capture: Add Protein A/G-coated beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., mGluR5 or Shank).
Intracellular Calcium Imaging
This technique is used to measure changes in intracellular calcium concentrations in response to neuronal stimulation or the expression of different this compound isoforms.
Protocol:
-
Cell Preparation: Culture primary neurons or a suitable cell line on glass-bottom dishes. Transfect cells with plasmids encoding the this compound isoform of interest, often co-expressed with a fluorescent marker.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Use a fluorescence microscope equipped with a calcium imaging system to record baseline fluorescence.
-
Stimulation: Apply a stimulus, such as the mGluR agonist DHPG, to elicit a calcium response.
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
This guide provides a foundational understanding of the alternative splicing of this compound and its profound impact on neuronal function. The provided experimental frameworks serve as a starting point for researchers aiming to further investigate the intricate roles of these fascinating scaffolding proteins.
References
- 1. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Complex Formed by Group I Metabotropic Glutamate Receptor (mGluR) and Homer1a Plays a Central Role in Metaplasticity and Homeostatic Synaptic Scaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homeostatic Scaling requires Group I mGluR activation mediated by Homer1a - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interactomes of Homer Isoforms
For Researchers, Scientists, and Drug Development Professionals
The Homer family of scaffolding proteins, comprising Homer1, Homer2, and Homer3, are critical regulators of signal transduction at the postsynaptic density (PSD) of excitatory synapses. Their ability to form multimeric complexes allows them to bring together a diverse array of signaling molecules, including receptors, ion channels, and other scaffolding proteins. This guide provides a comparative overview of the interactomes of different this compound isoforms, supported by experimental data, to aid researchers in understanding their distinct and overlapping functions.
Structural Organization of this compound Proteins
This compound proteins are characterized by a highly conserved N-terminal Ena/VASP Homology 1 (EVH1) domain, which is responsible for binding to proline-rich motifs (PPXXF) on target proteins[1]. The long isoforms of this compound (Homer1b/c, Homer2a/b, and Homer3a/b) also possess a C-terminal coiled-coil (CC) domain that mediates their self-assembly into dimers and tetramers. This multimerization is crucial for their scaffolding function, allowing them to cross-link various binding partners.
In contrast, short this compound isoforms, most notably the activity-induced Homer1a, lack the C-terminal CC domain. As a result, they can bind to target proteins via their EVH1 domain but cannot multimerize with long this compound isoforms. This makes them natural dominant-negative regulators, capable of disrupting the protein complexes assembled by their longer counterparts[1].
Comparative Interactome of Long this compound Isoforms
While a direct, quantitative side-by-side proteomic comparison of the interactomes of all three long this compound isoforms in a single study is not yet available in the published literature, data from individual co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) studies and other interaction assays provide a picture of their known binding partners. The following table summarizes the known interactors for each long this compound isoform. It is important to note that this table is a composite of data from multiple studies and not from a single comparative experiment.
| Interacting Protein | Homer1 | Homer2 | Homer3 | Functional Relevance |
| Receptors | ||||
| mGluR1/5 | ✓ | ✓ | ✓ | Group I metabotropic glutamate receptors |
| IP3R | ✓ | ✓ | ✓ | Inositol 1,4,5-trisphosphate receptor |
| Ryanodine Receptor | ✓ | ✓ | ✓ | Intracellular calcium release channel |
| Shank1/2/3 | ✓ | ✓ | ✓ | Postsynaptic density scaffolding protein |
| TRPC1/4 | ✓ | ✓ | ✓ | Transient receptor potential cation channels |
| Signaling Proteins | ||||
| PIKE-L (CENTG1) | ✓ | PI3K enhancer | ||
| c-Src | ✓ | Non-receptor tyrosine kinase | ||
| β-Catenin | ✓ | Transcriptional co-activator | ||
| Other | ||||
| Homer1 | ✓ | ✓ | ✓ | Heteromultimerization |
| Homer2 | ✓ | ✓ | ✓ | Heteromultimerization |
| Homer3 | ✓ | ✓ | ✓ | Heteromultimerization |
| NMDAR subunits | ✓ | N-methyl-D-aspartate receptor complex |
This table is a compilation of findings from multiple studies and does not represent a direct quantitative comparison.
Short this compound Isoforms: The Dominant-Negatives
The most well-characterized short isoform is Homer1a, an immediate early gene whose expression is rapidly induced by neuronal activity. By competing with long this compound isoforms for binding to partners like mGluR1/5, Homer1a disrupts the this compound-scaffolding complex, leading to the uncoupling of signaling pathways and alterations in synaptic plasticity.
More recently, a novel short isoform of Homer2, designated Homer2e, has been identified. Its expression is induced under apoptotic conditions, and it is suggested to function as a dominant-negative regulator of the long forms of Homer2, potentially playing a role in neuronal survival[2]. The interactome of Homer2e is still under investigation. To date, specific short isoforms of Homer3 have not been extensively characterized.
Signaling Pathways
Long this compound isoforms are central to the organization of signaling complexes at the postsynaptic density. They physically link group 1 metabotropic glutamate receptors (mGluR1/5) to their downstream effectors, such as the IP3 receptor on the endoplasmic reticulum, facilitating efficient calcium signaling. Through their interaction with Shank proteins, they also connect to the NMDA receptor complex. The activity-induced expression of the short isoform Homer1a disrupts these scaffolds, providing a mechanism for homeostatic synaptic plasticity.
Experimental Protocols
The identification of this compound-interacting proteins has been primarily achieved through co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) and yeast two-hybrid (Y2H) screening.
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This technique is used to isolate a protein of interest (the "bait") and its binding partners from a cell or tissue lysate.
Methodology:
-
Cell Lysis: Cells or tissues expressing the this compound isoform of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the this compound isoform is added to the lysate and incubated to allow the formation of antibody-protein complexes.
-
Complex Capture: Protein A/G-conjugated beads are added to the mixture. These beads bind to the antibody, thus capturing the this compound protein and its interacting partners.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.
Methodology:
-
Vector Construction: The "bait" protein (e.g., a this compound isoform) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain.
-
Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes, allowing yeast to grow on selective media.
-
Identification of Interactors: The prey plasmids from the positive yeast colonies are isolated and sequenced to identify the interacting proteins.
Conclusion
The interactomes of the different this compound isoforms, while sharing some core binding partners, also exhibit unique interactions that likely contribute to their specific roles in synaptic function and plasticity. Long this compound isoforms act as master scaffolding proteins, assembling key components of the postsynaptic density. The short, activity-regulated isoforms provide a dynamic mechanism to remodel these synaptic complexes. Further research employing quantitative proteomic approaches for a direct comparison of the interactomes of all three long this compound isoforms will be crucial to fully elucidate their individual and redundant functions in the central nervous system. This knowledge will be invaluable for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where this compound signaling is dysregulated.
References
Validation of Homer as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Homer proteins as a therapeutic target against alternative strategies in neurological disorders and cancer. The following sections summarize key preclinical findings, present comparative quantitative data, and detail experimental methodologies to support further investigation.
This compound proteins are a family of scaffolding molecules crucial for the organization and function of signaling complexes at the postsynaptic density of neurons and are also implicated in the pathophysiology of various cancers. The family includes short, activity-induced isoforms (e.g., Homer1a) and long, constitutively expressed isoforms (e.g., Homer1b/c). Therapeutic strategies primarily focus on modulating the expression or interactions of these isoforms. In neurological disorders such as ischemic stroke, upregulating the neuroprotective Homer1a or downregulating the long forms of this compound is being explored. Conversely, in some cancers, the long isoform Homer1b/c appears to have a pro-apoptotic role, and its downregulation has been associated with drug resistance.
This compound in Neurological Disorders: A Focus on Ischemic Stroke
In the context of ischemic stroke, a primary therapeutic goal is to mitigate excitotoxicity, primarily mediated by excessive activation of N-methyl-D-aspartate (NMDA) receptors. Preclinical studies suggest that modulating this compound protein expression presents a viable neuroprotective strategy.
Comparative Efficacy of Homer1a Overexpression vs. NMDA Receptor Antagonists
One study demonstrated that in a mouse model of NMDA-induced cortical injury, mice lacking the Homer1a gene (Homer1a knockout) exhibited more severe neuronal damage compared to wild-type mice.[1][2] Conversely, overexpression of Homer1a in the cortex of these knockout mice significantly alleviated the NMDA-induced neuronal injury.[1][2]
Table 1: Preclinical Efficacy of Homer1a Overexpression in NMDA-Induced Neuronal Injury
| Therapeutic Strategy | Animal Model | Key Outcome Measure | Result | Reference |
| Homer1a Overexpression | Mouse model of NMDA-induced cortical injury | Neuronal Injury Severity | Alleviated NMDA-induced neuronal injury in Homer1a knockout mice. | [1][2] |
| Homer1a Knockout | Mouse model of NMDA-induced cortical injury | Neuronal Injury Severity | More severe neuronal injury compared to wild-type mice. | [1][2] |
It is important to note that while promising, research into Homer1a-based gene therapy for stroke is still in the preclinical phase, with in vivo studies in non-human primates demonstrating the potential for neuroregeneration.[3][4][5]
This compound Signaling Pathway in Ischemic Stroke
The neuroprotective mechanism of upregulating Homer1a in ischemic stroke involves the disruption of the NMDA receptor signaling complex. The following diagram illustrates this pathway.
References
- 1. Scaffolding protein Homer1a protects against NMDA-induced neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffolding protein Homer1a protects against NMDA-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates [frontiersin.org]
- 4. Frontiers | Commentary: In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates [frontiersin.org]
- 5. In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Homer1a as a Dominant-Negative: A Comparative Guide to In Vitro and In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of Homer1a as a dominant-negative regulator of Homer1 signaling. We will explore its mechanism of action, compare its effects with constitutively expressed Homer isoforms, and provide detailed experimental protocols for its study both in vitro and in vivo.
Homer1a is an immediate early gene (IEG) product, meaning its expression is rapidly induced by neuronal activity.[1][2] Unlike the longer, constitutively expressed Homer1 isoforms (e.g., Homer1b/c), Homer1a lacks the C-terminal coiled-coil domain necessary for self-multimerization.[2][3][4] This structural difference allows Homer1a to act as a dominant-negative by competing with long this compound isoforms for binding to various synaptic proteins, thereby disrupting the formation of larger signaling complexes.[2][3][4][5][6][7] This guide will delve into the experimental evidence supporting this critical function.
In Vitro Validation: Unraveling the Molecular Mechanisms
In vitro studies using cultured neurons have been instrumental in dissecting the molecular and cellular consequences of Homer1a's dominant-negative activity.
Comparative Data: Homer1a vs. Constitutive Homer1 Isoforms
| Parameter | Effect of Homer1a Overexpression | Effect of Homer1b/c Overexpression | Key Findings | Reference |
| Dendritic Spine Morphology | Reduction in spine density and size. | Induction of spine maturation and enlargement. | Homer1a negatively regulates synaptic structure by competing with the spine-promoting effects of long Homers. | [4] |
| Postsynaptic Density (PSD) Protein Clustering | Decrease in the size of PSD-95 clusters. | Promotes the clustering of PSD proteins. | Homer1a disrupts the scaffolding function of long Homers, leading to smaller, less mature synapses. | [4] |
| Receptor Trafficking | Reduction in surface AMPA receptors and NMDA receptor clusters. | Stabilizes receptors at the synapse. | By uncoupling signaling complexes, Homer1a reduces the synaptic localization of key glutamate receptors. | [4] |
| mGluR-Mediated Calcium Signaling | Attenuation of mGluR-evoked intracellular calcium release. | Facilitates mGluR-IP3R coupling and calcium release. | Homer1a disrupts the physical link between mGluRs and IP3 receptors, dampening this signaling pathway. | [4] |
| Endocannabinoid Signaling | Enhanced depolarization-induced suppression of excitation (DSE). | Correlated with inhibition of endocannabinoid-mediated LTD. | Homer1a gates the induction mechanism for certain forms of synaptic plasticity. | [1] |
Experimental Workflow: In Vitro Validation of Homer1a Function
Key Experimental Protocols: In Vitro
1. Primary Neuronal Culture and Transfection:
-
Objective: To introduce Homer1a or other this compound constructs into cultured neurons.
-
Protocol:
-
Prepare organotypic hippocampal slice cultures from postnatal day 8 rat pups.
-
Culture slices for 4-6 days in vitro.
-
Transfect neurons using a biolistic gene gun with gold particles coated with the desired cDNA constructs (e.g., Myc-Homer1a and pEGFP-C1).[4]
-
2. Immunocytochemistry and Confocal Microscopy:
-
Objective: To visualize the effects of Homer1a on neuronal morphology and protein localization.
-
Protocol:
-
Fix transfected neurons with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100.
-
Block with 10% goat serum.
-
Incubate with primary antibodies against proteins of interest (e.g., PSD-95, Shank).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using a confocal microscope and quantify parameters such as dendritic spine density and size, and the size of protein clusters.[4]
-
In Vivo Validation: Linking Molecular Function to Behavior
In vivo studies using animal models, primarily mice, have been crucial for understanding the physiological and behavioral consequences of Homer1a's dominant-negative function.
Comparative Data: Homer1a vs. Homer1c in the Prefrontal Cortex
| Behavioral/Neurochemical Parameter | Effect of AAV-Homer1a Overexpression in PFC | Effect of AAV-Homer1c Overexpression in PFC | Key Findings | Reference |
| Basal Glutamate Levels | No effect. | Reversed the genotypic difference in Homer1 KO mice. | Homer1c, but not Homer1a, plays a role in maintaining basal glutamate content in the PFC. | [8][9] |
| Cocaine-Induced Glutamate Response | Blunted the glutamate response in wild-type mice. | Enhanced cocaine-induced elevations in glutamate. | Homer1a and Homer1c have opposing effects on glutamate dynamics in response to psychostimulants. | [8][9] |
| Behavioral Adaptation to Stress | Reversed genotypic differences in behavioral adaptation. | No significant effect. | Homer1a in the PFC is specifically involved in habituation to repeated stress. | [8][9] |
| Sensorimotor and Cognitive Processing | No significant effect. | Reversed genotypic differences. | Constitutive Homer1c is critical for these fundamental neurological processes. | [8][9] |
Signaling Pathway: Homer1a's Dominant-Negative Action
Key Experimental Protocols: In Vivo
1. Viral-Mediated Gene Transfer:
-
Objective: To overexpress Homer1a in a specific brain region of living animals.
-
Protocol:
2. Behavioral Testing:
-
Objective: To assess the behavioral consequences of Homer1a overexpression.
-
Protocol:
-
Subject the mice to a battery of behavioral tests to assess anxiety, locomotion, cognitive function, and response to drugs of abuse.
-
Examples include the open field test for anxiety and locomotion, the Morris water maze for spatial learning and memory, and conditioned place preference for drug reward.[11]
-
3. In Vivo Microdialysis:
-
Objective: To measure extracellular neurotransmitter levels in awake, behaving animals.
-
Protocol:
Conclusion
The evidence presented in this guide, from both in vitro and in vivo studies, strongly supports the role of Homer1a as a dominant-negative regulator of Homer1 signaling. By disrupting the scaffolding function of its longer counterparts, Homer1a plays a crucial role in synaptic plasticity, neurotransmitter homeostasis, and the regulation of complex behaviors. Understanding the distinct functions of Homer1a versus constitutive this compound isoforms is critical for developing novel therapeutic strategies for neuropsychiatric disorders where this signaling pathway is implicated, such as schizophrenia and addiction.[3][8]
References
- 1. This compound 1a Gates the Induction Mechanism for Endocannabinoid-Mediated Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOMER1 - Wikipedia [en.wikipedia.org]
- 3. Regulation and Function of Activity-Dependent this compound in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dendritic Spine Morphogenesis and Synaptic Transmission by Activity-Inducible Protein Homer1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavioral and Neurochemical Phenotyping of Mice Incapable of Homer1a Induction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Distinct Roles for Different Homer1 Isoforms in Behaviors and Associated Prefrontal Cortex Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Frontiers | Select overexpression of homer1a in dorsal hippocampus impairs spatial working memory [frontiersin.org]
- 11. Behavioral and Neurochemical Phenotyping of Mice Incapable of Homer1a Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Homer Inhibitors: Unraveling the Molecular Switches of Synaptic Plasticity
For researchers, scientists, and drug development professionals, understanding the nuances of synaptic signaling is paramount. Homer proteins, a family of postsynaptic scaffolding molecules, have emerged as critical regulators of neuronal function and plasticity. Their ability to assemble and dynamically modulate key signaling complexes makes them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the primary tools used to inhibit this compound protein function, with a focus on experimental data and detailed methodologies.
This compound proteins, primarily the long isoforms (this compound 1b/c, 2, and 3), act as molecular bridges, linking metabotropic glutamate receptors (mGluRs) to a host of downstream effectors, including the inositol 1,4,5-trisphosphate receptor (IP3R), Shank proteins, and various ion channels.[1] This scaffolding function is crucial for efficient signal transduction and the regulation of intracellular calcium levels.[1] Inhibition of this compound interactions offers a powerful approach to dissect these signaling pathways and to explore their roles in disease.
Two principal strategies have been employed to disrupt this compound protein function: the use of the naturally occurring dominant-negative isoform, Homer1a, and the application of a peptide that competitively blocks the interaction between this compound and mGluR5.
The Endogenous Inhibitor: Homer1a
Homer1a is an immediate early gene product that is rapidly expressed in response to neuronal activity.[2] Unlike the long this compound isoforms, Homer1a lacks the C-terminal coiled-coil domain necessary for multimerization.[1] This structural difference allows Homer1a to act as a dominant-negative inhibitor by binding to the EVH1 domain of long this compound proteins, thereby preventing their self-assembly and the formation of larger signaling scaffolds.[3]
The Competitive Blocker: mGluR5 C-terminal Peptide (mGluR5ct)
A synthetic peptide corresponding to the C-terminal this compound-binding domain of mGluR5 (mGluR5ct) has been instrumental in acutely disrupting the interaction between this compound proteins and this key receptor.[4][5] By competing with endogenous mGluR5 for this compound binding, this peptide effectively uncouples the receptor from its downstream signaling partners.[6] To facilitate its entry into cells, the peptide is often fused to the cell-penetrating Tat peptide sequence.[4]
Quantitative Comparison of this compound Inhibitors
The following table summarizes the key characteristics and experimentally observed effects of Homer1a and the mGluR5ct peptide.
| Feature | Homer1a | mGluR5 C-terminal Peptide (mGluR5ct) |
| Mechanism of Action | Dominant-negative; prevents multimerization of long this compound isoforms.[3] | Competitive inhibitor; blocks the interaction between this compound's EVH1 domain and mGluR5.[4][6] |
| Specificity | Broadly disrupts long this compound-dependent scaffolding. | Primarily targets the this compound-mGluR5 interaction.[4] |
| Mode of Delivery | Typically requires genetic manipulation (e.g., overexpression).[7] | Can be acutely applied to cells or tissues, often fused to a cell-penetrating peptide (e.g., Tat).[4] |
| Effect on mGluR5-Homer Interaction | Reduces the association of mGluR5 with long this compound isoforms.[5] | Reduces mGluR5-Homer co-immunoprecipitation by approximately 50-60%.[5] |
| Impact on Downstream Signaling | Uncouples mGluRs from IP3R-mediated calcium release. Favors G-protein coupling to certain ion channels.[7] | Selectively blocks mGluR5-dependent activation of the PI3K-Akt-mTOR pathway.[4] Has a less pronounced effect on the ERK pathway.[4] |
| Functional Consequences | Modulates synaptic plasticity, including long-term depression (LTD).[3] | Blocks mGluR-dependent LTD.[4] Can mimic circuit hyperexcitability observed in Fragile X syndrome models.[5] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the key signaling pathways involving this compound proteins and the points of intervention for Homer1a and the mGluR5ct peptide.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of this compound inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess this compound-mGluR5 Interaction
This protocol is designed to determine the extent to which a this compound inhibitor disrupts the interaction between this compound and mGluR5.
Methodology:
-
Cell Lysis: Lyse cells or tissues in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for a long-form this compound protein (e.g., anti-Homer1b/c) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against mGluR5. The amount of co-precipitated mGluR5 is indicative of the extent of the this compound-mGluR5 interaction.
Western Blotting for Downstream Signaling Pathway Activation
This protocol is used to quantify the phosphorylation status of key downstream signaling molecules like Akt, mTOR, and ERK, providing a measure of pathway activation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a stimulus (e.g., DHPG to activate mGluRs) in the presence or absence of a this compound inhibitor. Lyse the cells in a denaturing buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Akt, phospho-mTOR, phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., total protein levels of Akt, ERK, or a housekeeping protein like GAPDH).
Conclusion
The available tools for inhibiting this compound function, namely the endogenous dominant-negative Homer1a and the competitive mGluR5ct peptide, have been invaluable for elucidating the critical role of this compound scaffolding proteins in synaptic signaling. While both effectively disrupt this compound-mediated interactions, they do so through distinct mechanisms and with different specificities. The choice of inhibitor will therefore depend on the specific experimental question being addressed. As research in this area progresses, the development of small-molecule inhibitors targeting the this compound EVH1 domain could provide more precise and therapeutically relevant tools to modulate this compound function in health and disease.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound Interactions Are Necessary for Metabotropic Glutamate Receptor-Induced Long-Term Depression and Translational Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous this compound Proteins Regulate Metabotropic Glutamate Receptor Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Homer-mGluR Interaction: A Comparative Guide to Proximity Ligation Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in understanding cellular signaling and identifying potential therapeutic targets. The interaction between Homer scaffolding proteins and metabotropic glutamate receptors (mGluRs) is a key regulatory point in synaptic plasticity and neuronal signaling. This guide provides a comprehensive comparison of the Proximity Ligation Assay (PLA) with other established techniques for validating and quantifying the this compound-mGluR interaction, supported by experimental data and detailed protocols.
The this compound family of proteins plays a crucial role in the subcellular localization and function of group I mGluRs (mGluR1 and mGluR5). These interactions are implicated in various neurological processes and are a subject of intense investigation in the context of neuropsychiatric and neurodegenerative disorders. Validating and quantifying the dynamics of the this compound-mGluR interaction is therefore of paramount importance.
Proximity Ligation Assay (PLA): An In Situ Approach to Visualize Interactions
The Proximity Ligation Assay is a powerful technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. It overcomes some of the limitations of traditional methods by providing spatial information about the interaction within the cellular context.
How PLA Works
PLA employs a pair of antibodies that recognize the two proteins of interest. Each antibody is labeled with a unique short DNA oligonucleotide. When these antibodies bind to their respective target proteins that are in close proximity (less than 40 nm apart), the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that can be visualized as a distinct fluorescent spot. Each spot represents a single interaction event, allowing for quantification.
Hypothetical Experimental Workflow for this compound-mGluR PLA
Comparison with Alternative Methods
While PLA offers unique advantages, other well-established techniques are also widely used to study the this compound-mGluR interaction. Co-immunoprecipitation, Förster Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET) are among the most common.
| Feature | Proximity Ligation Assay (PLA) | Co-Immunoprecipitation (Co-IP) | FRET/BRET |
| Principle | In situ detection of protein proximity using oligonucleotide-labeled antibodies and rolling circle amplification. | Pull-down of a protein complex from a cell lysate using an antibody against a target protein, followed by detection of interacting partners. | Measurement of energy transfer between two fluorescent or luminescent proteins fused to the proteins of interest when they are in close proximity. |
| Data Type | Quantitative (number of interaction events per cell), spatial (localization of interactions). | Semi-quantitative (relative amount of co-precipitated protein), qualitative (presence or absence of interaction). | Quantitative (efficiency of energy transfer), dynamic (real-time changes in interaction). |
| Cellular Context | Preserved (in situ analysis in fixed cells or tissues). | Lost (analysis is performed on cell lysates). | Preserved (analysis in living cells). |
| Sensitivity | High, single-molecule detection is possible. | Moderate, depends on antibody affinity and expression levels. | Moderate to high, dependent on fluorophore/luciferase properties and expression levels. |
| Throughput | Moderate to high, adaptable for high-content screening. | Low to moderate. | Moderate, can be adapted for plate-based assays. |
| Limitations | Requires specific and high-affinity antibodies; potential for false positives if proteins are in crowded environments without directly interacting. | Prone to false negatives if the interaction is weak or transient; may detect indirect interactions within a larger complex. | Requires genetic modification of proteins; potential for artifacts due to overexpression and protein tags. |
Experimental Data: Co-Immunoprecipitation of this compound and mGluR5
A study by an automotive company and Radulovic (2013) provides quantitative data on the dynamic changes in the this compound-mGluR5 interaction in the hippocampus of mice subjected to stress. This study utilized co-immunoprecipitation (Co-IP) to pull down mGluR5 and quantify the amount of associated Homer1a and Homer1b/c.
| Condition | Interacting Protein | Relative Interaction Level (Normalized to Naive) | Statistical Significance |
| Naive | Homer1a | 1.0 | - |
| 3 hours post-stress | Homer1a | ~2.5 | p < 0.001 |
| 6 hours post-stress | Homer1a | ~2.2 | p < 0.001 |
| Naive | Homer1b/c | 1.0 | - |
| 3 hours post-stress | Homer1b/c | ~0.6 | p < 0.01 |
| 6 hours post-stress | Homer1b/c | ~0.5 | p < 0.01 |
Data adapted from an automotive company and Radulovic, 2013.
These results demonstrate a dynamic shift in the binding partners of mGluR5 following stress, with an increase in the interaction with the immediate early gene product Homer1a and a decrease in the interaction with the constitutively expressed long forms of this compound.
Experimental Protocols
Proximity Ligation Assay (Hypothetical for this compound-mGluR)
-
Cell Culture and Fixation: Culture primary neurons or a suitable cell line on coverslips. Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding sites using a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies raised in different species against this compound (e.g., rabbit anti-Homer1) and mGluR5 (e.g., mouse anti-mGluR5) overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution containing the ligase. Incubate for 30 minutes at 37°C to allow the connector oligonucleotides to ligate the PLA probes.
-
Amplification: Wash the cells and add the amplification solution containing polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI, and visualize the PLA signals using a fluorescence microscope.
-
Quantification: Analyze the images using software to count the number of PLA spots per cell.
Co-Immunoprecipitation (Adapted from an automotive company and Radulovic, 2013)
-
Tissue Lysis: Homogenize hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Immunoprecipitation: Incubate the lysate with an antibody against mGluR5 overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Homer1a and Homer1b/c to detect the co-precipitated proteins.
-
Quantification: Perform densitometric analysis of the western blot bands to quantify the relative amount of co-precipitated this compound proteins.
This compound-mGluR Signaling Pathway
The interaction between this compound and group I mGluRs is a critical node in a complex signaling network that regulates synaptic function. Long forms of this compound act as scaffolds, linking mGluRs to downstream effectors such as the inositol trisphosphate (IP3) receptor and Shank proteins. This scaffolding facilitates Gq-protein-mediated signaling, leading to the activation of phospholipase C (PLC) and subsequent calcium release from intracellular stores. Conversely, the inducible short form, Homer1a, lacks the C-terminal coiled-coil domain and acts as a dominant-negative, uncoupling mGluRs from this signaling complex.
Conclusion
The Proximity Ligation Assay presents a powerful and sensitive method for the in situ validation and quantification of the this compound-mGluR interaction. Its ability to provide spatial information within the cellular context is a significant advantage over traditional biochemical methods like co-immunoprecipitation. While Co-IP remains a valuable tool for confirming protein-protein interactions and assessing dynamic changes in these interactions from tissue lysates, PLA offers a complementary approach that can visualize these events at the single-cell level. For researchers investigating the intricacies of this compound-mGluR signaling and its role in health and disease, a multi-faceted approach employing both in situ techniques like PLA and biochemical assays such as Co-IP will provide the most comprehensive understanding. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of spatial and quantitative resolution.
A Comparative Guide to the Functional Redundancy of Homer Family Proteins
For Researchers, Scientists, and Drug Development Professionals
The Homer family of scaffolding proteins, comprising Homer1, Homer2, and Homer3, are critical organizers of the postsynaptic density (PSD) and key regulators of intracellular signaling.[1] Their ability to form multimeric complexes allows them to tether receptors, ion channels, and other signaling molecules, thereby shaping synaptic function and plasticity.[1][2] While these proteins share significant structural homology, emerging evidence points towards both functional redundancy and unique, non-interchangeable roles. This guide provides an objective comparison of the this compound family members, supported by experimental data, to elucidate their distinct and overlapping functions.
Structural and Expression Profiles: A Foundation for Function
The this compound family is characterized by a highly conserved N-terminal Enabled/VASP Homology 1 (EVH1) domain, which binds to a proline-rich motif (PPxxF) on target proteins.[3] The key distinction lies in their C-terminal domain. Long-form Homers (e.g., Homer1b/c, Homer2a/b, Homer3a/b) possess a coiled-coil (CC) domain that facilitates homo- and heteromultimerization, enabling them to act as scaffolds.[1] In contrast, short forms, such as the activity-induced Homer1a, lack this domain and act as dominant-negatives by competing for EVH1 binding sites, thereby disassembling this compound complexes.[1][3]
Table 1: Structural Comparison of this compound Family Proteins
| Feature | Homer1 | Homer2 | Homer3 |
| EVH1 Domain | ~86% similar to Homer2/3[3] | ~82-86% similar to Homer1/3[3] | ~82% similar to Homer1/2[3] |
| Coiled-Coil Domain | Present in long isoforms (1b, 1c) | Present in long isoforms (2a, 2b) | Present in long isoforms (3a, 3b) |
| Short Isoforms | Homer1a (activity-induced IEG)[4] | Homer2c, 2d[4] | Homer3c[4] |
| Key Splice Variants | Homer1a, Homer1b, Homer1c | Homer2a, Homer2b | Homer3a, Homer3b |
The expression patterns of this compound family members show significant overlap, which is suggestive of functional redundancy. However, differences in expression levels and subcellular localization in certain tissues and developmental stages point towards specialized roles.[5]
Table 2: Comparative Expression of this compound Proteins in Murine Tissues
| Tissue/Cell Type | Homer1 Expression | Homer2 Expression | Homer3 Expression |
| Vascular Endothelium | Weak[5][6] | Moderate[5][6] | Strong[5][6] |
| Spiral Ganglion Neurons | Diffuse, with conspicuous puncta[5] | Diffuse[5] | Diffuse, with conspicuous puncta[5] |
| Cochlear Hair Cells | Large puncta[5] | Smaller puncta[5] | Smaller puncta[5] |
| Osteoblasts | Present[5] | Present[5] | Present[5] |
| Osteocytes | Not detected[5] | Present[5] | Present[5] |
Functional Comparison: Redundancy vs. Specialization
The high degree of homology in the EVH1 domain means all three this compound proteins share a core set of interaction partners, including group 1 metabotropic glutamate receptors (mGluR1/5), IP3 receptors, Shank scaffolding proteins, and ryanodine receptors.[1][7] This shared interactome forms the basis of their redundant functions in modulating calcium signaling and organizing the PSD. However, knockout studies and targeted proteomics have begun to reveal non-redundant roles.
Diagram 1: this compound Scaffolding and its Disruption
Caption: Long Homers cluster receptors, while short Homer1a disrupts this scaffold.
Table 3: Comparison of Functional Roles and Knockout Phenotypes
| Function / Phenotype | Homer1 | Homer2 | Homer3 |
| mGluR1/5 Scaffolding | Yes | Yes | Yes |
| Neuroprotection | Homer1a upregulation is neuroprotective in brain injury models.[4] | Less established role in neuroprotection. | Less established role in neuroprotection. |
| Behavioral Phenotype | KO mice show hyperactivity, motor coordination deficits, and impaired learning. | KO mice show enhanced behavioral sensitivity to cocaine. | Phenotype less characterized, but implicated in cerebellar function. |
| Auditory Function | No primary role reported. | KO mice exhibit progressive hearing loss, indicating a non-redundant role. | No primary role reported. |
| Cancer Association | mRNA levels positively correlated with certain strokes.[4] | Downregulated in Hepatitis B-induced Hepatocellular Carcinoma (HCC).[8] | Downregulated in Hepatitis B-induced Hepatocellular Carcinoma (HCC).[8] |
A proteomics study using co-immunoprecipitation and mass spectrometry on whole brain lysates from wild-type versus Homer2 knockout mice identified 15 novel Homer2-interacting proteins.[9][10] This suggests that while there is a core set of this compound interactors, each family member may have a unique "interactome" in specific cellular contexts, driving their non-redundant functions.[9][10]
Diagram 2: Functional Redundancy and Specialization Model
References
- 1. The this compound family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binds a novel proline-rich motif and links group 1 metabotropic glutamate receptors with IP3 receptors. | BioGRID [thebiogrid.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. This compound signaling pathways as effective therapeutic targets for ischemic and traumatic brain injuries and retinal lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct and Overlapping Expression Patterns of the this compound Family of Scaffolding Proteins and Their Encoding Genes in Developing Murine Cephalic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. A mass spectrometry-based proteomic analysis of Homer2-interacting proteins in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mass spectrometry-based proteomic analysis of Homer2-interacting proteins in the mouse brain [escholarship.org]
Safety Operating Guide
Proper Disposal and Safe Handling of "Homer" in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with materials related to "Homer." In a laboratory context, "this compound" primarily refers to the this compound family of scaffolding proteins involved in cellular signaling. It can also refer to a chemical probe, a WDR5 degrader, used in cancer research. This guide outlines the proper disposal procedures for both biological materials containing this compound proteins and the "this compound" chemical probe, ensuring laboratory safety and regulatory compliance.
Disposal of Biological Waste Containing this compound Proteins
This compound proteins are intracellular and often studied within cell cultures, tissue samples, or in conjunction with recombinant DNA.[1][2][3] Therefore, any materials that have come into contact with these proteins, such as pipette tips, culture flasks, gloves, and other consumables, should be treated as biohazardous waste.
Operational Plan: Segregation and Decontamination
Proper disposal begins with the correct segregation of waste at the point of generation. All waste contaminated with biological material, including cells or tissues expressing this compound proteins, must be decontaminated before final disposal.
Disposal Procedures: Step-by-Step Guidance
-
Collection: Collect all solid biohazardous waste (e.g., petri dishes, pipette tips, gloves) in a designated biohazard bag, which is typically red or orange and marked with the universal biohazard symbol.[4]
-
Liquid Waste: Aspirate liquid waste from cell cultures and collect it in a flask containing a suitable disinfectant, such as a 10% bleach solution.[5] The final concentration of bleach should be at least 10% of the total liquid volume. Allow a contact time of at least 30 minutes before drain disposal, in accordance with institutional guidelines.[5]
-
Sharps: Dispose of all sharps (e.g., needles, scalpels, serological pipettes) immediately into a designated, puncture-resistant sharps container.[4][5]
-
Decontamination: Solid biohazardous waste must be decontaminated, typically by autoclaving.[6][7] Ensure that autoclave indicator tape is used to verify sterilization.
-
Final Disposal: Once sterilized, the biohazard bag can be placed in the designated biohazardous waste collection area for pickup by a certified waste management vendor.[5]
Quantitative Data Summary: Biohazardous Waste Decontamination
| Parameter | Specification | Source |
| Chemical Disinfection (Liquid Waste) | ||
| Bleach Concentration | 10% final concentration | [5] |
| Contact Time | Minimum 30 minutes | [5] |
| Autoclaving (Solid Waste) | ||
| Temperature | 121°C (250°F) | Institutional Biosafety Committee (IBC) standards |
| Pressure | 15 psi | IBC standards |
| Cycle Time | Minimum 30 minutes (varies with load size) | IBC standards |
Disposal of the "this compound" Chemical Probe (WDR5 Degrader)
The "this compound" chemical probe is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the WDR5 protein.[8] As with any synthetic chemical compound, the primary source for disposal information is its Safety Data Sheet (SDS). The following are general procedures for chemical waste disposal.
Operational Plan: Chemical Waste Segregation
All waste contaminated with the "this compound" chemical probe, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be collected as chemical waste.
Disposal Procedures: Step-by-Step Guidance
-
Consult the SDS: Before working with the "this compound" probe, obtain and review its SDS for specific handling and disposal instructions.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound" WDR5 degrader).
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocols and Signaling Pathways
This compound Scaffolding Proteins in Signal Transduction
This compound proteins are crucial for organizing signaling complexes at the postsynaptic density of neurons.[1][3][9] They act as scaffolds, linking metabotropic glutamate receptors (mGluRs) to downstream effectors like the inositol triphosphate (IP3) receptor, thereby modulating intracellular calcium signaling.[2]
Below is a diagram illustrating the role of Homer1b/c in linking mGluR5 to the IP3 receptor, facilitating calcium release from the endoplasmic reticulum.
Caption: Homer1b/c tethers mGluR5 to the IP3R on the ER.
Experimental Workflow: General Waste Disposal in a Research Lab
The following diagram outlines the logical flow for determining the correct disposal stream for laboratory waste.
Caption: Decision workflow for proper laboratory waste segregation.
References
- 1. The scaffold protein, Homer1b/c, regulates axon pathfinding in the central nervous system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. Biohazardous and Medical Waste [biology.ucsd.edu]
- 6. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. Postsynaptic scaffold protein this compound 1a protects against traumatic brain injury via regulating group I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment for Handling Homer Proteins: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Homer proteins. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. By adhering to these guidelines, laboratories can build a strong foundation of safety and trust in their chemical handling protocols.
Understanding the Material: this compound Proteins
This compound proteins are a family of scaffolding proteins that play a crucial role in intracellular signaling. They are primarily involved in modulating signal transduction pathways in the brain and muscle. While not considered hazardous chemicals in the traditional sense, they are biological materials and should be handled with appropriate laboratory precautions to prevent contamination and ensure experimental integrity.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound proteins in a standard laboratory setting. These recommendations are based on general good laboratory practices for handling non-hazardous biological materials.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, powder-free | Prevents contamination of samples and protects the user from the protein solution. |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from splashes of protein solutions or buffers. |
| Body Protection | Laboratory Coat | Standard white lab coat | Protects clothing and skin from potential spills. |
Procedural Guidance: Handling and Disposal
Adherence to proper handling and disposal protocols is critical for maintaining a safe and efficient laboratory.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary materials, including protein aliquots, buffers, and pipettes.
-
Donning PPE: Put on a lab coat, followed by safety glasses and gloves.
-
Handling: When working with this compound protein solutions, use sterile techniques to prevent contamination. Avoid creating aerosols.
-
Post-Handling: After use, securely cap all containers containing this compound proteins.
-
Doffing PPE: Remove gloves first, followed by the lab coat and safety glasses. Wash hands thoroughly with soap and water.
Disposal Plan
-
Liquid Waste: All liquid waste containing this compound proteins should be collected in a designated waste container and decontaminated, typically with a 10% bleach solution, before drain disposal.
-
Solid Waste: Pipette tips, tubes, and other contaminated solid waste should be placed in a biohazard bag for autoclaving and subsequent disposal.
Experimental Workflow for this compound Protein Interaction Analysis
The following diagram illustrates a typical experimental workflow for studying the interaction of this compound proteins with their binding partners.
Caption: Workflow for analyzing this compound protein interactions.
Signaling Pathway Involving this compound Proteins
This compound proteins are integral to various signaling pathways. The diagram below depicts a simplified representation of this compound's role in scaffolding downstream of a G-protein coupled receptor (GPCR).
Caption: Simplified this compound protein signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
